molecular formula C8H5Cl2FO B1362235 6-Chloro-2-fluoro-3-methylbenzoyl chloride CAS No. 261762-81-6

6-Chloro-2-fluoro-3-methylbenzoyl chloride

Cat. No.: B1362235
CAS No.: 261762-81-6
M. Wt: 207.03 g/mol
InChI Key: NWTPJKCARLIKFP-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H5Cl2FO and its molecular weight is 207.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-fluoro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4-2-3-5(9)6(7(4)11)8(10)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTPJKCARLIKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378628
Record name 6-Chloro-2-fluoro-3-methylbenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-82-7, 261762-81-6
Record name 6-Chloro-2-fluoro-3-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

6-Chloro-2-fluoro-3-methylbenzoyl chloride, a halogenated aromatic acyl chloride, represents a key building block in modern synthetic chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoyl chloride core, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The presence of these functional groups allows for precise manipulation and the introduction of this moiety into a wide array of molecular scaffolds, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge required for its safe handling, effective utilization in synthetic protocols, and thorough characterization. The information presented herein is a synthesis of available data and expert analysis, intended to facilitate innovation and ensure best practices in the laboratory.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 261762-81-6[1]
Molecular Formula C₈H₅Cl₂FO[2][3]
Molecular Weight 207.03 g/mol [2][3]
Canonical SMILES CC1=C(C=CC(=C1F)Cl)C(=O)Cl
InChI Key XJFKTIHKOKWAEF-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

PropertyValueSource
Physical State Liquid[1]
Appearance Colorless to light yellow[1]
Odor Acrid[1]
Melting Point No data available[1]
Boiling Point 247.1 °C at 760 mmHg (Predicted)[3]
Density 1.396 g/cm³ (Predicted)[3]
Flash Point 103.2 °C (Predicted)[3]
Refractive Index 1.5265 (Predicted)[3]
Solubility Reacts with water. Soluble in anhydrous organic solvents such as dichloromethane, tetrahydrofuran, and toluene.

Expert Insights: The predicted high boiling point is consistent with a substituted aromatic compound of this molecular weight. The acrid odor is characteristic of acyl chlorides and is a result of their reaction with moisture in the air to produce hydrochloric acid. Due to its reactivity with water, all handling and reactions should be conducted under anhydrous conditions.

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will display complex splitting patterns due to coupling between the two aromatic protons and coupling to the fluorine atom.

  • Aromatic Protons (2H): Expected in the range of 7.0-8.0 ppm. The electron-withdrawing effects of the chlorine, fluorine, and acyl chloride groups will shift these protons downfield.

  • Methyl Protons (3H): A singlet is expected around 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon framework.

  • Carbonyl Carbon (C=O): A signal is expected in the range of 165-175 ppm.

  • Aromatic Carbons (6C): Multiple signals are anticipated between 120-145 ppm. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • Methyl Carbon (CH₃): A signal is expected around 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

  • C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected in the region of 1770-1810 cm⁻¹. This is a characteristic peak for acyl chlorides and is typically at a higher wavenumber than the carbonyl stretch of a corresponding carboxylic acid or ester.[4]

  • C-Cl Stretch: Absorptions in the fingerprint region (below 800 cm⁻¹) can be attributed to the carbon-chlorine bonds.

  • C-F Stretch: A strong absorption is expected in the range of 1000-1400 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.

  • Molecular Ion (M⁺): The mass spectrum will exhibit a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be peaks at m/z corresponding to the different isotopic combinations. The relative intensities of these peaks will be indicative of the number of chlorine atoms.

  • Fragmentation Pattern: Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical from the acyl group to form a stable acylium ion. Further fragmentation of the aromatic ring can also occur. The presence of the halogen substituents will influence the fragmentation pattern.

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 6-chloro-2-fluoro-3-methylbenzoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.

Synthetic Workflow:

Synthesis_Workflow StartingMaterial 6-Chloro-2-fluoro-3-methylbenzoic acid Reaction Chlorination Reaction StartingMaterial->Reaction ChlorinatingAgent Chlorinating Agent (e.g., Thionyl Chloride, Oxalyl Chloride) ChlorinatingAgent->Reaction Solvent Anhydrous Solvent (e.g., DCM, Toluene) Solvent->Reaction Product This compound Purification Purification (Distillation under reduced pressure) Product->Purification Reaction->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl and SO₂), and a dropping funnel, place 6-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) or oxalyl chloride dropwise to the stirred solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux and monitor the progress by TLC or the cessation of gas evolution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent and solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation under high vacuum to yield pure this compound.

Expert Insights: The choice of chlorinating agent can influence the reaction conditions and byproducts. Thionyl chloride is often preferred for its gaseous byproducts (SO₂ and HCl), which are easily removed. Oxalyl chloride is also highly effective and can be used at lower temperatures. It is imperative that all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the acyl chloride and the halogen substituents on the aromatic ring. This makes it a highly reactive intermediate for nucleophilic acyl substitution reactions.

Hydrolysis

This compound reacts readily, often vigorously, with water to form 6-chloro-2-fluoro-3-methylbenzoic acid and hydrochloric acid.[1] This reaction underscores the need for anhydrous handling conditions.

Esterification

Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct affords the corresponding esters. This is a highly efficient method for ester synthesis.

Amidation

This compound reacts with primary and secondary amines to form amides. Similar to esterification, a base is required to neutralize the generated HCl. This reaction is fundamental in the synthesis of many biologically active molecules.

Reaction Scheme:

Reactivity AcylChloride This compound CarboxylicAcid 6-Chloro-2-fluoro-3-methylbenzoic acid AcylChloride->CarboxylicAcid Hydrolysis Ester Ester AcylChloride->Ester Esterification Amide Amide AcylChloride->Amide Amidation Water H₂O Water->CarboxylicAcid Alcohol R'OH / Base Alcohol->Ester Amine R'R''NH / Base Amine->Amide

Caption: Key reactions of this compound.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[1] Storage under an inert atmosphere is recommended to prevent degradation.

  • Spills: In the event of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste. Do not use water to clean up spills.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant potential in the development of new pharmaceuticals and functional materials. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in a research and development setting. This guide provides a foundational framework for scientists and professionals working with this compound, enabling them to harness its synthetic potential while adhering to the highest standards of laboratory safety.

References

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A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methylbenzoyl chloride (CAS No: 261762-81-6) is a substituted aromatic acyl chloride, a class of compounds that serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its reactivity is centered on the electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack for the formation of esters, amides, and other derivatives. The presence of chloro, fluoro, and methyl substituents on the aromatic ring modulates its electronic properties and steric profile, influencing reaction kinetics and product specificity.[1] Accurate structural confirmation and purity assessment are paramount for its effective use. This guide provides a detailed framework for the spectroscopic analysis of this compound, outlining the theoretical underpinnings, predictive data, and validated experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview

The unambiguous identification of this compound hinges on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of characterization.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For an acyl chloride, the most prominent feature is the carbonyl (C=O) stretch, which appears at a characteristically high wavenumber due to the electron-withdrawing effect of the adjacent chlorine atom.

Predicted IR Absorption Data

The following table summarizes the expected vibrational frequencies for the primary functional groups present in the target molecule.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C=O (Acyl Chloride)Stretch1770 - 1815Strong
C=C (Aromatic)Stretch1550 - 1600Medium-Strong
C-Cl (Acyl)Stretch850 - 950Strong
C-F (Aryl)Stretch1200 - 1300Strong
C-Cl (Aryl)Stretch1000 - 1100Medium
C-H (Aromatic)Stretch~3050Medium-Weak
C-H (Methyl)Stretch2850 - 2960Medium-Weak

Data derived from characteristic IR absorption frequencies for similar functional groups.[1][3]

Experimental Protocol: FTIR-ATR
  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the Attenuated Total Reflectance (ATR) accessory are clean and a background spectrum has been collected.[3]

  • Sample Application: Place a small drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: Process the resulting interferogram with a Fourier transform to generate the final IR spectrum. Label significant peaks corresponding to the key functional groups.

Caption: Workflow for IR spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides the most detailed information about the molecular skeleton, including the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration). The key diagnostic signals will be the two aromatic protons and the three protons of the methyl group. The fluorine atom at position 2 will cause a characteristic splitting of the signal for the proton at position 4.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon is typically found far downfield. The aromatic carbons will appear in the 120-150 ppm range, with their exact shifts influenced by the attached substituents. A crucial diagnostic feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.

Predicted NMR Spectral Data
NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹H -CH₃2.3 - 2.5Singlet (s)
Ar-H (at C4)7.2 - 7.5Doublet of doublets (dd)Coupled to H at C5 and F at C2
Ar-H (at C5)7.0 - 7.3Doublet (d)Coupled to H at C4
¹³C -C H₃15 - 20Quartet (q) in ¹H-coupledSinglet in broadband decoupled
C -COCl130 - 135Singlet (s)
C -F160 - 165Doublet (d, ¹JCF ≈ 250 Hz)Large one-bond C-F coupling
C -CH₃135 - 140Doublet (d, ³JCF ≈ 3-5 Hz)Smaller three-bond C-F coupling
C -Cl138 - 142Singlet (s)
Aromatic CH125 - 135Doublets due to C-F coupling
C =O~168Singlet (s)Characteristic acyl chloride shift[3]

Chemical shifts are predicted based on analogous structures and standard substituent effects. Spectra are typically referenced to TMS in CDCl₃.[4][5]

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3]

  • Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is usually required to achieve adequate signal-to-noise.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and identify peak multiplicities.

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula is C₈H₅Cl₂FO, giving a monoisotopic mass of approximately 205.97 Da.[6] A key feature will be the isotopic cluster for the molecular ion peak resulting from the two chlorine atoms. The expected ratio for the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that will cause predictable fragmentation.

    • Loss of Cl radical: A prominent peak corresponding to the [M-Cl]⁺ fragment (the benzoyl cation) is expected. This fragment will still contain one chlorine atom, so it will exhibit an [M-Cl]⁺ to [M-Cl+2]⁺ ratio of approximately 3:1.

    • Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the benzoyl cation to form a substituted phenyl cation is also a common pathway for benzoyl derivatives.[7]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, typically an Electron Ionization (EI) source operating at 70 eV.[3]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Caption: Workflow for GC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust system for its unequivocal identification and quality assessment. IR spectroscopy confirms the presence of the critical acyl chloride functional group. High-field ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and the substitution pattern on the aromatic ring, with C-F and H-F coupling serving as powerful diagnostic tools. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns and characteristic isotopic clusters. The integration of these techniques, guided by the protocols and predictive data outlined in this guide, ensures the high level of confidence required by researchers and drug development professionals.

References

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13C NMR Spectroscopic Analysis of 6-Chloro-2-fluoro-3-methylbenzoyl chloride: From Prediction to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methylbenzoyl chloride is a highly functionalized aromatic compound, representing a class of reactive chemical intermediates vital in pharmaceutical and agrochemical synthesis. Due to its reactivity, particularly the acyl chloride moiety's sensitivity to hydrolysis, rapid and unambiguous structural verification and purity assessment are paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a powerful, non-destructive method for this purpose. This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive walkthrough of the ¹³C NMR analysis of this molecule. We will delve into a first-principles prediction of the ¹³C NMR spectrum, detailing the expected chemical shifts and carbon-fluorine (C-F) coupling constants based on established substituent effects. This theoretical framework is followed by a field-proven, step-by-step experimental protocol for acquiring high-quality spectral data. The guide aims to equip researchers with the expertise to not only acquire but also confidently interpret the ¹³C NMR spectrum of this and structurally related compounds, ensuring scientific integrity in their synthetic workflows.

Theoretical Framework: Understanding Substituent Effects in a Complex Aromatic System

The ¹³C NMR spectrum of this compound is dictated by the electronic environment of each of its nine unique carbon atoms. The chemical shift (δ) of each carbon is influenced by the interplay of inductive and resonance effects from five distinct functional groups: the benzoyl chloride group (-COCl), a fluorine atom, a chlorine atom, a methyl group (-CH₃), and the aromatic ring itself.

  • The Carbonyl Carbon (-COCl): The carbon of the acyl chloride is highly deshielded due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms. It typically resonates in the 160-180 ppm region[1]. For benzoyl chloride, the signal appears around 168 ppm, which serves as our baseline[2][3][4].

  • Aromatic Carbons (C1-C6): The chemical shifts of the six aromatic carbons are modulated from the baseline value of benzene (128.5 ppm) by the various substituents. These substituent-induced chemical shifts (SCS) are approximately additive and depend on the substituent's electronic properties and its position (ipso, ortho, meta, para) relative to the carbon [5][6][7][8].

    • Fluorine (at C2): As the most electronegative element, fluorine exerts a strong inductive withdrawal effect, but also a significant resonance donation effect. This leads to a large downfield shift for the directly attached carbon (ipso, C2) and influences the other ring carbons.

    • Chlorine (at C6): Chlorine is also strongly electronegative, causing a deshielding (downfield) effect on the ipso-carbon (C6)[9].

    • Methyl Group (at C3): The methyl group is a weak electron-donating group, causing a slight shielding (upfield shift) at the ortho and para positions relative to it.

    • Benzoyl Chloride Group (at C1): This group is electron-withdrawing and deshields the ipso-carbon (C1) and the carbons ortho and para to it.

  • Carbon-Fluorine (¹³C-¹⁹F) Coupling: A critical feature of the spectrum will be the splitting of carbon signals due to spin-spin coupling with the ¹⁹F nucleus (spin I = ½). This coupling occurs through bonds and its magnitude (J-coupling constant) decreases with the number of bonds separating the carbon and fluorine atoms[10][11].

    • ¹JCF: A very large one-bond coupling will be observed for C2.

    • ²JCF: A significant two-bond coupling will affect C1 and C3.

    • ³JCF: A smaller three-bond coupling will affect C4 and C6.

    • ⁴JCF: A very small four-bond coupling may be observable for C5.

Predicted ¹³C NMR Spectrum

Based on the additive substituent effects and known C-F coupling constants, we can predict the ¹³C NMR spectrum. This predictive analysis is a cornerstone of experimental design, allowing for confident peak assignment upon data acquisition.

Carbon AtomPredicted δ (ppm) RangePredicted Multiplicity (from ¹⁹F)Expected J_CF (Hz)Rationale for Prediction
C=O 165 - 169Doublet³JCF ≈ 3 - 6 HzBaseline of benzoyl chloride (~168 ppm), slightly shifted by ring substituents. Exhibits three-bond coupling to fluorine.
C1 133 - 137Doublet²JCF ≈ 20 - 30 HzIpso-carbon to the -COCl group, deshielded. Two-bond coupling to fluorine.
C2 158 - 163Doublet¹JCF ≈ 245 - 260 HzIpso-carbon to fluorine, strongly deshielded. Exhibits very large one-bond C-F coupling[12].
C3 125 - 130Doublet²JCF ≈ 18 - 25 HzIpso-carbon to the methyl group. Influenced by adjacent F and exhibits two-bond C-F coupling.
C4 135 - 140Doublet³JCF ≈ 7 - 10 HzDeshielded by the para -COCl group. Exhibits three-bond coupling to fluorine.
C5 124 - 128Doublet⁴JCF ≈ 1 - 4 HzLeast affected by direct substituent effects. Exhibits small four-bond coupling to fluorine.
C6 130 - 135Doublet³JCF ≈ 5 - 8 HzIpso-carbon to chlorine, deshielded. Exhibits three-bond coupling to fluorine.
-CH₃ 15 - 20Doublet³JCF ≈ 3 - 5 HzTypical range for an aromatic methyl group. Exhibits three-bond coupling to fluorine.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The reactive nature of this compound necessitates a carefully planned experimental approach to ensure both data quality and sample integrity.

Sample Preparation

Causality: Acyl chlorides readily react with protic solvents (water, alcohols). Therefore, an anhydrous, aprotic deuterated solvent is mandatory. The choice of solvent can slightly alter chemical shifts, but consistency is key for comparative analysis.

  • Safety First: Handle this compound in a fume hood. It is corrosive and a lachrymator. Wear appropriate personal protective equipment (gloves, safety glasses).

  • Solvent Selection: Use a high-purity, anhydrous deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). CDCl₃ is a common choice, but be aware that it can generate trace amounts of DCl, which could potentially react with the sample over time[13].

  • Concentration: Weigh approximately 50 mg of the compound directly into a clean, dry vial[14]. Dissolve the sample in 0.6 - 0.7 mL of the chosen deuterated solvent[13][15]. A higher concentration ensures a good signal-to-noise ratio in a shorter acquisition time[16].

  • Transfer and Filtration: Using a clean glass Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool placed in the pipette[15][16].

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and atmospheric moisture ingress.

NMR Instrument Parameters

Causality: The chosen parameters are a balance between sensitivity, resolution, and experimental time. The relaxation delay (d1) is particularly important for ensuring that quaternary carbons (like C1, C2, C3, and C6) fully relax between scans, providing more reliable signal intensities.

  • Spectrometer: 400 MHz or higher field spectrometer.

  • Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).

  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, including the carbonyl and any potential impurities, are captured.

  • Acquisition Time (AQ): 1.0 - 1.5 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 2.0 - 5.0 seconds.

  • Pulse Width (p1): A 30° pulse angle is used to reduce the necessary relaxation delay compared to a 90° pulse, shortening the overall experiment time.

  • Number of Scans (NS): 256 to 1024 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for assigning the acquired ¹³C NMR spectrum, validating the structure of this compound.

G cluster_0 Spectral Acquisition & Processing cluster_1 Peak Identification & Assignment cluster_2 Structural Validation Acquire Acquire Proton-Decoupled ¹³C Spectrum Process Fourier Transform, Phase & Baseline Correction Acquire->Process Identify Identify 9 Unique Carbon Signals Process->Identify Carbonyl Assign C=O Signal (165-169 ppm, Doublet) Identify->Carbonyl Aromatic Assign 6 Aromatic Signals (124-163 ppm, all Doublets) Identify->Aromatic Methyl Assign -CH₃ Signal (15-20 ppm, Doublet) Identify->Methyl Compare Compare Experimental Data with Predictions (Table 1) Carbonyl->Compare Aromatic->Compare Methyl->Compare Validate Confirm Structure & Purity Assessment Compare->Validate

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of applying fundamental spectroscopic principles to solve practical challenges in chemical synthesis. By combining a predictive understanding of substituent effects and C-F coupling with a robust experimental protocol, researchers can achieve unambiguous structural confirmation. The distinct chemical shift of the carbonyl carbon, coupled with the unique pattern of six doublet signals in the aromatic region and a further doublet for the methyl carbon, provides a definitive spectral fingerprint. This guide serves as a template for the rigorous characterization of complex, reactive intermediates, reinforcing the role of NMR spectroscopy as an indispensable tool for ensuring quality and integrity in research and development.

References

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of 6-Chloro-2-fluoro-3-methylbenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of ion formation, offering field-proven insights into the interpretation of mass spectra for this and structurally related compounds.

Introduction: The Significance of Structural Elucidation

This compound is a substituted aromatic acyl chloride, a class of compounds frequently utilized as reactive intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The precise structural confirmation of these intermediates is paramount to ensure the integrity of the final products. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns. Understanding these patterns is critical for unambiguous compound identification, impurity profiling, and reaction monitoring.

This guide will focus primarily on electron ionization (EI), a common and highly informative ionization technique for compounds of this nature, while also considering principles applicable to softer ionization methods.

Isotopic Signature: The Halogen Fingerprint

A key diagnostic feature in the mass spectrum of this compound will be the isotopic pattern conferred by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] This results in a characteristic M+2 peak for any chlorine-containing fragment, where the peak at two mass units higher than the monoisotopic peak (M) has an intensity of about one-third of the M peak.[1][3] This isotopic signature is a powerful tool for confirming the presence of a chlorine atom in the molecular ion and its fragments.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M⁺˙). The subsequent fragmentation of this radical cation is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The fragmentation cascade is expected to be initiated by cleavages at the reactive acyl chloride moiety and influenced by the substituents on the aromatic ring.

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: The most facile fragmentation is the cleavage of the C-Cl bond from the acyl group, leading to the formation of a stable acylium ion. This is a common fragmentation pathway for acyl chlorides.

  • Loss of CO: The resulting substituted benzoyl cation can then undergo a characteristic loss of a neutral carbon monoxide (CO) molecule to form a substituted phenyl cation.[4]

  • Halogen Loss from the Aromatic Ring: Cleavage of the C-Cl or C-F bond from the aromatic ring can also occur, though typically requires more energy than the initial alpha-cleavage of the acyl chloride.

  • Methyl Group Fragmentation: The methyl group can be lost as a methyl radical (·CH₃).

Below is a detailed, step-by-step breakdown of the major predicted fragmentation events.

Formation of the Substituted Benzoyl Cation

The initial and most prominent fragmentation is expected to be the loss of the chlorine radical from the benzoyl chloride group. This alpha-cleavage results in the formation of the highly resonance-stabilized 6-chloro-2-fluoro-3-methylbenzoyl cation.

  • Molecular Ion (M⁺˙): C₈H₅Cl₂FO⁺˙

  • Fragmentation: Loss of ·Cl from the acyl group.

  • Resulting Ion: 6-chloro-2-fluoro-3-methylbenzoyl cation (C₈H₅ClFO⁺)

Formation of the Substituted Phenyl Cation

Following the formation of the acylium ion, a subsequent loss of a neutral carbon monoxide molecule is anticipated. This is a very common fragmentation pathway for benzoyl derivatives.[4]

  • Precursor Ion: 6-chloro-2-fluoro-3-methylbenzoyl cation (C₈H₅ClFO⁺)

  • Fragmentation: Loss of CO.

  • Resulting Ion: 6-chloro-2-fluoro-3-methylphenyl cation (C₇H₅ClF⁺)

Secondary Fragmentation Pathways

Further fragmentation can occur from the substituted phenyl cation or through alternative pathways from the molecular ion.

  • Loss of Chlorine from the Ring: The 6-chloro-2-fluoro-3-methylphenyl cation can lose a chlorine atom.

  • Loss of Fluorine from the Ring: The loss of a fluorine atom from the aromatic ring is also possible.

  • Loss of Methyl Group: The molecular ion or subsequent fragments could lose a methyl radical.

Visualizing the Fragmentation Cascade

The following diagram, rendered in Graphviz DOT language, illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M Molecular Ion (M⁺˙) C₈H₅Cl₂FO⁺˙ A 6-Chloro-2-fluoro-3-methylbenzoyl Cation C₈H₅ClFO⁺ M->A - ·Cl B 6-Chloro-2-fluoro-3-methylphenyl Cation C₇H₅ClF⁺ A->B - CO

Caption: Predicted EI fragmentation of this compound.

Tabulated Summary of Predicted Key Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The m/z values are calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

Proposed Structure Formula m/z (monoisotopic) Notes
Molecular IonC₈H₅³⁵Cl₂FO⁺˙206Will exhibit an M+2 peak at m/z 208 due to the presence of two chlorine atoms.
[M - Cl]⁺C₈H₅³⁵ClFO⁺171Formation of the stable acylium ion. Will show an M+2 peak at m/z 173.
[M - Cl - CO]⁺C₇H₅³⁵ClF⁺143Loss of carbon monoxide from the acylium ion. Will show an M+2 peak at m/z 145.
[M - COCl]⁺C₇H₅³⁵ClF⁺143Direct loss of the COCl radical from the molecular ion.

Experimental Protocol: A Self-Validating System

To acquire a high-quality mass spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Purity Assessment: Prior to analysis, confirm the purity of the this compound sample using a complementary technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solution Preparation: Prepare a dilute solution of the analyte in a volatile, inert solvent such as dichloromethane or acetonitrile. A typical concentration for direct infusion analysis is in the range of 1-10 µg/mL.

  • Moisture Exclusion: Due to the reactivity of the acyl chloride moiety with water, ensure all solvents and glassware are dry to prevent hydrolysis to the corresponding carboxylic acid.

Mass Spectrometry Analysis (GC-MS with EI)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

  • GC Separation:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution in split or splitless mode depending on the concentration.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) will ensure good separation from any impurities or solvent.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Standard 70 eV to induce reproducible fragmentation.

    • Ion Source Temperature: Typically 230 °C.

    • Mass Range: Scan a wide mass range (e.g., m/z 40-300) to capture the molecular ion and all significant fragment ions.

    • Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum.

Data Analysis and Interpretation
  • Identify the Molecular Ion: Locate the molecular ion peak cluster, confirming its m/z value and the characteristic isotopic pattern for two chlorine atoms.

  • Analyze Fragmentation Patterns: Identify the major fragment ions and propose their structures based on the predicted pathways outlined in this guide.

  • Library Matching: Compare the acquired spectrum against a spectral library (e.g., NIST) for potential matches, but be aware that the spectrum for this specific compound may not be present. The interpretation should primarily rely on the principles of fragmentation.

Trustworthiness and Validation

The protocols and interpretations presented in this guide are grounded in well-established principles of mass spectrometry and the known fragmentation behavior of aromatic and halogenated compounds.[5][6] The self-validating nature of the experimental design, including purity checks and the use of standardized EI conditions, ensures the generation of reliable and interpretable data. The characteristic isotopic patterns of chlorine provide an internal validation of the elemental composition of the observed ions.[1]

References

  • Mc Lafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Moss, R. A., Ma, Y., & Sauers, R. R. (2002). A duality of mechanisms for the fragmentation of substituted benzyloxychlorocarbenes. Journal of the American Chemical Society, 124(47), 13968–13969. [Link]

  • NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • Ballantine, J. A., & Fenwick, R. G. (1970). Proximity Effects in Mass Spectra of Benzanilides. Organic Mass Spectrometry, 3(11), 1481-1491.
  • Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1966-1973.
  • NIST. (n.d.). Benzyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoyl chloride. Retrieved from [Link]

  • Eiceman, G. A., & Karpas, Z. (2005). Ion Mobility Spectrometry. CRC press.
  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • ResearchGate. (n.d.). Mass fragmentation pattern of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. Retrieved from [Link]

  • YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methylbenzoyl chloride, a halogenated aromatic acyl chloride, serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoyl chloride core, imparts specific reactivity and properties that are leveraged in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its synthesis, physicochemical properties, spectroscopic characterization, and key applications in medicinal chemistry, with a focus on its role in the creation of stearoyl-CoA desaturase (SCD1) inhibitors.

Introduction

Substituted benzoyl chlorides are a cornerstone of modern organic synthesis, valued for their high reactivity as acylating agents. The incorporation of halogen atoms and alkyl groups onto the aromatic ring allows for fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and the biological activity of its derivatives. This compound (CAS No. 261762-81-6) has emerged as a significant intermediate, particularly in the field of drug discovery. The presence of a fluorine atom at the ortho position and a chlorine atom at the para position to the methyl group creates a unique electronic environment that is instrumental in its applications. This guide will delve into the essential technical details of this compound, providing researchers with the foundational knowledge required for its effective utilization.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 261762-81-6[1]
Molecular Formula C₈H₅Cl₂FO[1]
Molecular Weight 207.03 g/mol [1]
Appearance Liquid[2]
Boiling Point 247.1 °C at 760 mmHg[1]
Density 1.396 g/cm³[1]
Flash Point 103.2 °C[1]
Refractive Index 1.5265[1]

Safety Profile:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] It is also moisture-sensitive and will react with water, likely to produce hydrochloric acid.[2] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of fire, dry sand, carbon dioxide, or powder extinguishers are recommended; water or foam should not be used.[2]

Synthesis and Purification

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 6-chloro-2-fluoro-3-methylbenzoic acid. This transformation is a standard procedure in organic chemistry, often employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Proposed Synthetic Pathway

A plausible synthetic route, based on established chemical transformations for similar molecules, is outlined below. The synthesis of the precursor carboxylic acid is a key initial step.

Synthesis_Pathway cluster_0 Synthesis of 6-Chloro-2-fluoro-3-methylbenzoic acid cluster_1 Final Conversion to Acyl Chloride Toluene Toluene Nitrotoluene Nitrotoluene Toluene->Nitrotoluene Nitration (HNO₃/H₂SO₄) Aminotoluene Aminotoluene Nitrotoluene->Aminotoluene Reduction Chlorofluorotoluene Chlorofluorotoluene Aminotoluene->Chlorofluorotoluene Sandmeyer Reaction Carboxylic_Acid 6-Chloro-2-fluoro-3-methylbenzoic acid Chlorofluorotoluene->Carboxylic_Acid Oxidation Acyl_Chloride This compound Carboxylic_Acid->Acyl_Chloride Chlorination (e.g., SOCl₂)

Figure 1: A proposed multi-step synthesis pathway for this compound.

Experimental Protocol: Conversion of Carboxylic Acid to Acyl Chloride

Materials:

  • 6-Chloro-2-fluoro-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM) as solvent

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the 6-chloro-2-fluoro-3-methylbenzoic acid in the anhydrous solvent.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the mixture at room temperature with stirring. The addition may be exothermic.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the disappearance of the solid carboxylic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Spectroscopic Analysis

The structural elucidation and purity assessment of this compound are performed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for this compound would include:

  • C=O stretch (acyl chloride): A strong absorption band is expected in the region of 1750-1815 cm⁻¹. The electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring may shift this peak to a higher wavenumber.

  • C-Cl stretch: A band in the region of 600-800 cm⁻¹.

  • C-F stretch: A strong band typically observed in the 1000-1400 cm⁻¹ region.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H stretches (aromatic and methyl): Bands around 2850-3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the number and environment of the hydrogen atoms. Expected signals would include:

  • A singlet for the methyl (CH₃) protons.

  • Aromatic protons, which would appear as multiplets, with their chemical shifts and coupling patterns influenced by the chlorine, fluorine, and methyl substituents.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride would appear significantly downfield (typically in the range of 160-180 ppm). The aromatic carbons would have their chemical shifts influenced by the attached substituents, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will exhibit a characteristic isotopic pattern.[3]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, which is an excellent leaving group, and the formation of a new bond between the carbonyl carbon and the nucleophile.

Nucleophilic_Acyl_Substitution Acyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Tetrahedral_Intermediate Product Acylated Product Tetrahedral_Intermediate->Product Collapse of Intermediate Chloride_Ion Chloride Ion (Cl⁻) Tetrahedral_Intermediate->Chloride_Ion Loss of Leaving Group

Figure 2: General mechanism of nucleophilic acyl substitution on this compound.

Common nucleophiles that react with this compound include:

  • Alcohols: to form esters.

  • Amines: to form amides.

  • Water: to form the corresponding carboxylic acid (hydrolysis).

  • Carboxylates: to form acid anhydrides.

The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, making the compound highly reactive towards nucleophiles.

Applications in Drug Discovery

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of bioactive molecules.

Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitors

A notable application is in the development of inhibitors for stearoyl-CoA desaturase 1 (SCD1). SCD1 is an enzyme that plays a crucial role in lipid metabolism, and its inhibition has been identified as a potential therapeutic strategy for treating metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Patents have disclosed the use of the precursor, 2-chloro-6-fluoro-3-methylbenzoic acid, in the synthesis of potent SCD1 inhibitors.[4] The benzoyl chloride derivative is a reactive intermediate that allows for the facile introduction of the 6-chloro-2-fluoro-3-methylbenzoyl moiety into the target inhibitor scaffold, often through the formation of an amide bond.

SCD1_Inhibitor_Synthesis Acyl_Chloride This compound SCD1_Inhibitor SCD1 Inhibitor Acyl_Chloride->SCD1_Inhibitor Amide Bond Formation Amine_Scaffold Amine-containing Scaffold Amine_Scaffold->SCD1_Inhibitor

Figure 3: Schematic representation of the use of this compound in the synthesis of SCD1 inhibitors.

Conclusion

This compound is a valuable and reactive building block in organic synthesis, with significant applications in the development of pharmaceutical agents. Its synthesis, while requiring careful handling of moisture-sensitive and corrosive materials, follows established organic chemistry principles. The unique substitution pattern of this molecule provides a handle for chemists to introduce specific structural motifs that can lead to enhanced biological activity, as exemplified by its use in the synthesis of SCD1 inhibitors. A thorough understanding of its properties, reactivity, and handling procedures is essential for its successful application in research and development.

References

  • Google Patents. (2008). United States Patent.
  • Google Patents. (2005). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • Fluoropharm. (n.d.). 261762-81-6 | this compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-2-fluorobenzyl chloride. Retrieved from [Link]

  • AccelaChem. (n.d.). 261762-78-1,6'-Chloro-2'-fluoro-3'-methylacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. Retrieved from [Link]

  • Google Patents. (1997). 5942387 - Hollinshead.
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  • Google Patents. (1999). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
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  • YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (1983). US4388251A - Method for preparing 2-chlorobenzoyl chloride.
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  • NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

  • Stenutz. (n.d.). 4-fluoro-3-methylbenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoyl chloride. Retrieved from [Link]

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  • CAS Common Chemistry. (n.d.). 3-Chloro-4-methylbenzoyl chloride. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Chloro-2-fluoro-3-methylbenzoyl chloride is a polysubstituted aromatic acyl chloride, a class of compounds serving as pivotal intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of chloro, fluoro, and methyl groups on the benzoyl ring, combined with the highly reactive acyl chloride moiety, creates a molecule with a nuanced and predictable reactivity profile. This guide provides an in-depth analysis of these characteristics, offering a predictive framework for its synthetic transformations. We will dissect the electronic and steric influences of the substituents, forecast the compound's behavior in key reaction classes, and provide actionable, validated protocols for its derivatization.

Molecular Structure and Physicochemical Properties

Understanding the inherent properties of this compound is fundamental to predicting its chemical behavior and ensuring its safe handling.

Molecular Overview

The molecule's structure is defined by a central benzene ring functionalized with a reactive benzoyl chloride group. The ring is further substituted with three distinct groups: a chloro group at position 6, a fluoro group at position 2, and a methyl group at position 3. The ortho-disubstitution (fluoro and chloro groups flanking the acyl chloride) is a critical feature governing its reactivity.

graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; edge [style=invis];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; C_acyl [label="C", pos="0,2.6!"]; O_acyl [label="O", pos="-0.8,3.3!"]; Cl_acyl [label="Cl", pos="1.2,3.3!"]; F2 [label="F", pos="-2.08,1.2!"]; C_methyl [label="CH₃", pos="-2.08,-1.2!"]; Cl6 [label="Cl", pos="2.08,1.2!"];

// Define edges for bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_acyl; C_acyl -- O_acyl [style=double]; C_acyl -- Cl_acyl; C2 -- F2; C3 -- C_methyl; C6 -- Cl6;

// Benzene ring circle (approximated with invisible nodes and edges) center [shape=point, style=invis, pos="0,0!"]; p1 [shape=point, style=invis, pos="0,0.7!"]; p2 [shape=point, style=invis, pos="0.6,0.35!"]; p3 [shape=point, style=invis, pos="0.6,-0.35!"]; p4 [shape=point, style=invis, pos="0,-0.7!"]; p5 [shape=point, style=invis, pos="-0.6,-0.35!"]; p6 [shape=point, style=invis, pos="-0.6,0.35!"]; p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1 [style=solid, penwidth=1]; }

Caption: Structure of this compound.

Physicochemical Data Summary

While extensive experimental data for this specific compound is not broadly published, its properties can be reliably inferred from its structure and data on analogous compounds.

PropertyValue / ObservationSource / Justification
Molecular Formula C₈H₅Cl₂FOPubChem[1]
Molecular Weight 223.03 g/mol Calculated from formula
Appearance Likely a solid or high-boiling liquidTypical for benzoyl chlorides of this molecular weight
Reactivity Reacts violently with water and nucleophilesCharacteristic of acyl chlorides[2][3][4]
Solubility Soluble in anhydrous aprotic organic solvents (DCM, THF, Toluene)Standard for reactive acyl halides
CAS Number 261762-82-7ChemicalBook[5]

Predicted Reactivity Profile

The synthetic utility of this compound is dictated by the interplay between the electrophilic acyl chloride and the substituted aromatic ring.

The Acyl Chloride Moiety: The Primary Hub of Reactivity

The acyl chloride group is the most reactive site on the molecule. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its use as a building block.

2.1.1 Mechanism: Nucleophilic Acyl Substitution The primary reaction pathway is the nucleophilic acyl substitution, which proceeds via a tetrahedral intermediate.[6][7][8] The reaction is typically rapid and exothermic.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or carboxylate) attacks the electrophilic carbonyl carbon.[6][7]

  • Tetrahedral Intermediate Formation: The carbonyl π-bond breaks, forming a transient tetrahedral alkoxide intermediate.[6][8]

  • Elimination of Leaving Group: The carbonyl bond reforms, expelling the chloride ion, which is an excellent leaving group.[8]

digraph "Nucleophilic_Acyl_Substitution" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, fontname="Helvetica", fontsize=10];

// Reactants sub [label=<

R | C=O | Cl

];

Nu [label="Nu:⁻"];

// Transition State 1 (Tetrahedral Intermediate) ts1 [label=<

R | ⁻O–C–Cl | Nu Tetrahedral Intermediate

];

// Products prod [label=<

R | C=O | Nu

];

Cl_ion [label="Cl⁻"];

// Arrows {rank=same; sub; Nu;} {rank=same; prod; Cl_ion;}

sub -> ts1 [label="1. Attack"]; Nu -> sub [dir=none]; ts1 -> prod [label="2. Elimination"]; prod -> Cl_ion [dir=none]; }

Caption: General mechanism for nucleophilic acyl substitution.

2.1.2 Influence of Ring Substituents on Electrophilicity The reactivity of the acyl chloride is modulated by the electronic effects of the ring substituents.[9][10][11]

  • Electron-Withdrawing Groups (EWG): The chloro and fluoro substituents are strongly electronegative and withdraw electron density from the ring via the inductive effect.[12][13] This withdrawal is transmitted to the carbonyl carbon, increasing its electrophilicity and thus enhancing its reactivity towards nucleophiles compared to unsubstituted benzoyl chloride.

  • Electron-Donating Groups (EDG): The methyl group is weakly electron-donating through hyperconjugation, which slightly counteracts the effect of the halogens. However, the powerful inductive withdrawal from the two halogens is the dominant electronic factor.

  • Steric Hindrance: The presence of substituents at both ortho positions (2-fluoro and 6-chloro) creates significant steric hindrance around the carbonyl center.[14] This can slow the rate of reaction, particularly with bulky nucleophiles. For many common nucleophiles, however, this effect is often well-tolerated.[14]

2.1.3 Common Transformations: A Predictive Overview

Reaction TypePredicted OutcomeRationale
Amidation Highly favorable.[6][15]Amines are excellent nucleophiles. The reaction is typically fast and high-yielding, often requiring a base to neutralize the HCl byproduct.[6]
Esterification Highly favorable.Alcohols, especially in the presence of a non-nucleophilic base (e.g., pyridine), will readily form esters.[16]
Hydrolysis Rapid and violent.The compound will react vigorously with water or moisture to form the corresponding carboxylic acid and HCl gas.[2][4] Strict anhydrous conditions are mandatory for storage and handling.
Friedel-Crafts Acylation Favorable, but requires careful substrate choice.[17][18]The acyl chloride can acylate electron-rich aromatic rings. However, the steric bulk from the ortho substituents may hinder the approach to the Lewis acid catalyst and the aromatic substrate, potentially requiring harsher conditions or resulting in lower yields compared to less hindered acyl chlorides.[19][20]
The Aromatic Ring: A Deactivated and Sterically Shielded Core

Reactions involving the aromatic ring itself are predicted to be significantly more challenging than those at the acyl chloride center.

2.2.1 Electrophilic Aromatic Substitution (EAS) Further electrophilic substitution on the aromatic ring is predicted to be extremely difficult.

  • Deactivation: The acyl chloride group is a powerful deactivating group due to its electron-withdrawing nature.[21] Combined with the strong inductive withdrawal from the two halogens, the ring is rendered highly electron-poor and thus unreactive towards electrophiles.[10][11][13]

  • Directing Effects: If a reaction were forced, the directing effects would be complex. Halogens are ortho, para-directors, while the methyl group is also an ortho, para-director and the acyl chloride is a meta-director.[21] However, the overall deactivation makes this a synthetically unviable pathway.

2.2.2 Nucleophilic Aromatic Substitution (SNAAr) SNAAr is a potential, though challenging, reaction pathway. For SNAAr to occur, the ring must be highly electron-deficient and possess a good leaving group. In this molecule, the chloro and fluoro atoms are potential leaving groups. The presence of the strongly electron-withdrawing acyl chloride group activates the ring towards nucleophilic attack. The most likely position for attack would be at C-2 or C-6, displacing the fluoro or chloro group, respectively. Fluorine is generally a better leaving group in SNAAr than chlorine, suggesting the C-2 position is a plausible, albeit challenging, reaction site for potent nucleophiles under forcing conditions.

Experimental Protocols & Methodologies

All operations involving this compound must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon), as it reacts with atmospheric moisture.[2][22] Appropriate personal protective equipment (PPE), including butyl-rubber gloves, safety goggles, a face shield, and a flame-retardant lab coat, is mandatory.[2][3][23]

digraph "General_Workflow" { graph [bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124", fontsize=9];

// Nodes prep [label="Preparation\n(Inert Atmosphere, Dry Glassware)"]; reagents [label="Charge Reactor with Substrate\n(e.g., Amine) & Anhydrous Solvent"]; cool [label="Cool to 0 °C"]; add [label="Slowly Add Acyl Chloride\n(Dropwise, via Syringe)"]; react [label="Reaction\n(Stir at 0 °C to RT)"]; quench [label="Aqueous Quench\n(e.g., Water or sat. NH4Cl)"]; extract [label="Extraction\n(e.g., DCM or EtOAc)"]; dry [label="Dry Organic Layer\n(e.g., Na2SO4 or MgSO4)"]; purify [label="Purification\n(e.g., Column Chromatography or Recrystallization)"];

// Edges prep -> reagents; reagents -> cool; cool -> add; add -> react; react -> quench; quench -> extract; extract -> dry; dry -> purify; }

Caption: General experimental workflow for reactions with acyl chlorides.

Protocol: Amide Formation with Benzylamine

This protocol details the synthesis of N-benzyl-6-chloro-2-fluoro-3-methylbenzamide.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv)[15]

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Under an inert atmosphere, dissolve benzylamine (1.1 equiv) and TEA (1.2 equiv) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the stirring solution to 0 °C in an ice-water bath.

  • Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.

Protocol: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of (6-chloro-2-fluoro-3-methylphenyl)(4-methoxyphenyl)methanone.

Materials:

  • This compound (1.0 equiv)

  • Anisole (1.5 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)[17]

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold 1 M HCl

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equiv) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Add this compound (1.0 equiv) to the suspension and stir for 10 minutes to allow for the formation of the acylium ion complex.

  • Add anisole (1.5 equiv) dropwise via the dropping funnel to the cooled mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude ketone by flash chromatography.

Conclusion

This compound is a highly valuable synthetic intermediate whose reactivity is dominated by the electrophilic acyl chloride group. Its primary transformations involve nucleophilic acyl substitution to form a diverse range of derivatives such as amides and esters. The reactivity of this core functional group is enhanced by the inductive electron-withdrawing effects of the ortho- and para-halogen substituents. Conversely, these same electronic effects, coupled with significant steric hindrance from the ortho-substituents, render the aromatic ring largely inert to electrophilic attack. This predictable reactivity profile allows for the selective functionalization at the acyl chloride position, making it a precise and reliable tool for the construction of complex molecular architectures in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry. (2023, January 28). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved January 17, 2026, from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved January 17, 2026, from [Link]

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved January 17, 2026, from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved January 17, 2026, from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved January 17, 2026, from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved January 17, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Kinetics of the reaction of some 3- and 5-substituted 2-thenoyl and ortho- and para-benzoyl chlorides with aniline in benzene. Retrieved January 17, 2026, from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with cyclohexanol and pyridine? Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved January 17, 2026, from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved January 17, 2026, from [Link]

  • Pearson. (2024, July 14). Predict the major products formed when benzoyl chloride (PhCOCl) reacts with anisole (PhOCH3) and aluminum chloride. Retrieved January 17, 2026, from [Link]

  • TutorChase. (n.d.). Provide an example of the alkylation and acylation in the Friedel-Crafts reaction. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved January 17, 2026, from [Link]

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Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Substituted Benzamides Utilizing 6-Chloro-2-fluoro-3-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Benzamide Scaffold in Modern Drug Discovery

The substituted benzamide moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2] These compounds exhibit a remarkable diversity of pharmacological activities, including antipsychotic, antiemetic, analgesic, and anticancer effects.[1][2][3] Their therapeutic versatility arises from their ability to engage with a wide range of biological targets, often through specific and potent interactions.[1][4] The amide bond, a key feature of benzamides, is prevalent in numerous drug molecules due to its stability and capacity for hydrogen bonding.[3][5]

This application note provides a detailed and practical guide for researchers and drug development professionals on the synthesis of substituted benzamides using 6-chloro-2-fluoro-3-methylbenzoyl chloride as a key intermediate. We will delve into the rationale behind the synthetic strategy, provide a robust, step-by-step protocol, and offer insights into potential challenges and their solutions.

The Strategic Advantage of this compound

This compound is a versatile reagent for the synthesis of complex benzamides.[6] The presence of halogen substituents on the benzoyl ring can significantly influence the physicochemical and pharmacological properties of the final compound, potentially enhancing bioactivity and metabolic stability.[7] The acyl chloride functional group is highly reactive, making it an excellent electrophile for the facile formation of amide bonds under mild conditions through reaction with a primary or secondary amine.[5][8] This reaction, a form of nucleophilic acyl substitution, is often referred to as the Schotten-Baumann reaction.[9]

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of a substituted benzamide from this compound and a primary amine.

Experimental Protocol: Synthesis of a Representative N-Substituted Benzamide

This protocol details the synthesis of a representative N-substituted 6-chloro-2-fluoro-3-methylbenzamide. The principles outlined here can be adapted for a variety of primary and secondary amines.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
This compound261762-81-6205.04Sigma-Aldrich
Representative Primary Amine (e.g., Aniline)62-53-393.13Alfa Aesar
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 (TEA)101.19 (TEA)Fisher Scientific
Dichloromethane (DCM), Anhydrous75-09-284.93VWR Chemicals
Saturated Sodium Bicarbonate SolutionN/AN/AIn-house prep
Brine (Saturated NaCl solution)N/AN/AIn-house prep
Anhydrous Magnesium Sulfate or Sodium Sulfate7487-88-9120.37Acros Organics
Ethyl Acetate (for TLC and chromatography)141-78-688.11EMD Millipore
Hexanes (for TLC and chromatography)110-54-386.18Avantor
Safety Precautions: Handling Acyl Chlorides

Acyl chlorides, including this compound, are corrosive, lachrymatory, and react violently with water.[10][11][12][13][14][15] It is imperative to handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber).[12][14] Ensure that an emergency eyewash and safety shower are readily accessible.[12][14] All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration relative to the amine).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add triethylamine or diisopropylethylamine (1.2-1.5 equivalents) to the stirred solution. This base is crucial for neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

  • Addition of Acyl Chloride:

    • In a separate, dry vessel, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cold, stirred amine solution over 10-15 minutes. The slow addition helps to control the exothermic reaction.

    • A precipitate (triethylammonium chloride) will likely form upon addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[9]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexanes. The reaction is complete when the limiting reagent (usually the amine or acyl chloride) is no longer visible by TLC.

  • Workup Procedure:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. The bicarbonate solution will neutralize any remaining acyl chloride and the HCl salt of the base.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by either recrystallization or column chromatography.[16]

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is an effective purification method.[16][17]

      • Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel is recommended.[16] A gradient elution with an increasing polarity of an ethyl acetate/hexanes mixture is often effective.

  • Characterization:

    • The identity and purity of the final substituted benzamide should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visual Workflow of the Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Amine Dissolve Amine in Anhydrous DCM Base Add Base (TEA/DIPEA) Amine->Base Cool Cool to 0 °C Base->Cool Addition Dropwise Addition of Acyl Chloride Cool->Addition AcylChloride Prepare Acyl Chloride Solution in DCM Stir Stir at RT (1-4h) Addition->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃(aq) Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Characterize Characterize (NMR, MS, HPLC) Purify->Characterize

Caption: Workflow for Benzamide Synthesis.

Data Presentation and Expected Outcomes

The following table provides representative data for the synthesis of an N-aryl substituted benzamide using this protocol. Actual results may vary depending on the specific amine used and the scale of the reaction.

ParameterExpected Outcome
Reaction Time 1-4 hours
Typical Yield 75-95%
Appearance of Crude Product Off-white to pale yellow solid or oil
Purification Method Recrystallization or Silica Gel Column Chromatography
Purity (post-purification) >98% (by HPLC or qNMR)

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive acyl chloride (hydrolyzed), non-nucleophilic amine (e.g., protonated).Ensure all glassware is dry and use anhydrous solvents. Use a fresh bottle of the acyl chloride. Ensure sufficient base (1.2-1.5 eq.) is used to neutralize the HCl byproduct.
Formation of Side Products Reaction too exothermic, presence of water leading to carboxylic acid formation.Perform the addition of the acyl chloride at 0 °C to control the exotherm. Ensure anhydrous conditions. The carboxylic acid byproduct can be removed during the basic wash (NaHCO₃).
Difficulty in Purification Product and starting material have similar polarity. Oily product.Optimize the solvent system for column chromatography using TLC. If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification. A seed crystal can also be helpful.[16]
Low Yield after Workup Product is partially water-soluble. Emulsion formation during extraction.If the product has polar functional groups, perform more extractions with the organic solvent. To break emulsions, add more brine to the separatory funnel.

Conclusion

The synthesis of substituted benzamides via the aminolysis of this compound is a robust and efficient method for accessing a diverse range of potentially bioactive molecules.[5] By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and effectively neutralizing the acid byproduct, high yields of the desired products can be reliably obtained. The protocols and insights provided in this application note serve as a comprehensive resource for researchers engaged in the synthesis of novel benzamide derivatives for applications in drug discovery and development.

References

  • Benchchem. Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide.
  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Fisher Scientific. Amide Synthesis.
  • Chemguide.
  • Organic Chemistry Portal.
  • Shi, M., et al. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
  • Sigma-Aldrich.
  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • Chemos GmbH & Co.KG.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Asif, M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Benchchem. 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride | 2415751-52-7.
  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
  • Inchem.org. ICSC 0210 - ACETYL CHLORIDE.
  • Fisher Scientific.
  • Benchchem. Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Pharmaguideline. Benzamides: Sulpiride.
  • Thermo Fisher Scientific.
  • Scribd.
  • Chem-Impex. 4-Fluoro-3-methylbenzoyl chloride.

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Application Notes: 6-Chloro-2-fluoro-3-methylbenzoyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Chloro-2-fluoro-3-methylbenzoyl chloride is a highly reactive aromatic acyl chloride that serves as a critical building block in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups, imparts specific steric and electronic properties that are leveraged to construct complex, high-efficacy insecticidal molecules. This guide provides an in-depth analysis of its primary application in the synthesis of anthranilic diamide insecticides, a class of compounds renowned for their potent and selective activity against a wide range of agricultural pests. We will focus on the synthesis of Chlorantraniliprole, a market-leading insecticide, to illustrate the pivotal role of this intermediate. Detailed mechanistic insights, a comprehensive experimental protocol, analytical validation methods, and essential safety protocols are provided for researchers, chemists, and process development professionals in the agrochemical industry.

Physicochemical Properties and Handling

This compound is a moisture-sensitive compound requiring careful handling. Its high reactivity is central to its utility in synthesis but also necessitates stringent safety measures.

PropertyValue
CAS Number 1429943-63-4
Molecular Formula C₈H₅Cl₂FO
Molecular Weight 207.03 g/mol
Appearance White to off-white crystalline solid
Reactivity Highly reactive with nucleophiles (e.g., water, alcohols, amines). Reacts violently with water to release corrosive HCl gas.[1][2]

Handling and Storage:

  • Anhydrous Conditions: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware to prevent hydrolysis.[1][3]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Operations should be conducted in a certified chemical fume hood.[2][3][4]

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like bases, alcohols, and amines.[1][2] The container must be tightly sealed.

Core Application: Synthesis of Anthranilic Diamide Insecticides

The primary and most significant application of this compound is as a key acylating agent in the synthesis of anthranilic diamide insecticides. This class of insecticides, which includes prominent products like Chlorantraniliprole and Cyantraniliprole, represents a major advancement in pest control due to its novel mode of action.[5][6]

Target Agrochemical: Chlorantraniliprole

Chlorantraniliprole (marketed under trade names like Rynaxypyr® and Coragen®) is a broad-spectrum insecticide used to control a wide variety of chewing pests, particularly Lepidopteran (caterpillars) and some Coleopteran (beetles) species, in crops such as corn, cotton, potatoes, and vegetables.[6][7][8][9]

Mechanism of Action (Final Product)

Anthranilic diamides function by selectively targeting insect ryanodine receptors (RyRs).[6][8][10] These receptors are intracellular calcium channels critical for muscle contraction.[6]

  • Activation: Chlorantraniliprole binds to and activates these receptors, causing an uncontrolled release of calcium from internal stores within the insect's muscle cells.[5][6][7]

  • Paralysis: This massive calcium release leads to impaired muscle regulation, cessation of feeding, lethargy, paralysis, and ultimately, the death of the insect.[6][7][10]

  • Selectivity: This mode of action is highly specific to insects, as the compound binds much more tightly to insect RyRs than to mammalian receptors, resulting in low mammalian toxicity and making it a safer choice for integrated pest management (IPM) programs.[8][10]

Synthetic Pathway and Key Reaction

The synthesis of Chlorantraniliprole involves the coupling of two key intermediates. This compound forms the "left-hand" portion of the final molecule. The core reaction is a nucleophilic acyl substitution (amidation) where the highly electrophilic carbonyl carbon of the benzoyl chloride is attacked by the primary amine of the second intermediate.[11][12]

The overall coupling reaction is as follows:

Caption: Core amidation reaction for Chlorantraniliprole synthesis.

This amidation is a critical step that forms the central amide linkage of the final insecticidal molecule. The choice of this compound is deliberate; the substituents on the phenyl ring are essential for locking the final molecule into the correct conformation for high-affinity binding to the insect ryanodine receptor.

Detailed Experimental Protocol: Synthesis of Chlorantraniliprole

This protocol describes the laboratory-scale synthesis of Chlorantraniliprole from its key intermediates.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, adhering to all local safety regulations.

Materials and Reagents:

  • 2-Amino-5-chloro-N,3-dimethylbenzamide (Intermediate A)

  • This compound (Intermediate B)

  • Anhydrous Acetonitrile (CH₃CN)

  • Pyridine (or another suitable non-nucleophilic base)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-Amino-5-chloro-N,3-dimethylbenzamide (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous acetonitrile and add it to the dropping funnel. Add this solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.[11] A slight excess of the acyl chloride ensures complete consumption of the more valuable amine intermediate.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water or 1 M HCl to quench the reaction and neutralize the pyridine.[11]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove residual pyridine), saturated NaHCO₃ solution (to remove unreacted acid chloride and neutralize any remaining acid), and finally with brine (to reduce the amount of dissolved water).[11][12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield pure Chlorantraniliprole.

ParameterTypical ValueRationale
Equivalents (Amine:Acyl Chloride:Base) 1.0 : 1.05 : 1.2Slight excess of acyl chloride drives reaction to completion; base neutralizes HCl byproduct.
Temperature 0 °C to Room Temp.Controls reaction rate and minimizes side reactions.
Reaction Time 4 - 8 hoursVaries based on scale and specific conditions; requires monitoring.
Expected Yield > 85% (post-purification)High-yielding reaction under optimized conditions.

Analytical Characterization and Validation

To ensure the successful synthesis and purity of the final product, a suite of analytical techniques must be employed. This constitutes a self-validating system for the protocol.

  • Chromatography (TLC/HPLC/GC-MS): Used for reaction monitoring and final purity assessment. HPLC with a UV detector is particularly effective for quantitative analysis. Advanced methods like LC-MS/MS are used for trace-level detection and confirmation.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): This is the definitive method for structural elucidation. The resulting spectra should be compared against a known standard or literature data to confirm the chemical structure of Chlorantraniliprole.[15][16]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[15][16]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O stretch of the amide bonds and the aromatic C-H bonds.[15]

Conclusion and Future Outlook

This compound is an indispensable intermediate in modern agrochemical manufacturing. Its application in the synthesis of Chlorantraniliprole exemplifies how strategic molecular design, enabled by highly functionalized building blocks, leads to the creation of effective and selective crop protection agents. The amidation reaction is robust and high-yielding, but requires careful control of reaction conditions and stringent adherence to safety protocols due to the reactive nature of the acyl chloride. As the demand for safer and more effective pesticides continues, the development of synthetic routes utilizing such advanced, precisely-substituted intermediates will remain a cornerstone of innovation in the agrochemical industry.

References

  • A Comparative Guide to Acyl Chlorides in Organic Synthesis. (n.d.). Benchchem.
  • Cyantraniliprole vs Chlorantraniliprole. (2025, January 6). Ageruo.
  • Chlorantraniliprole: Mechanism of Action and Target Pests. (2025, December 16). Knowledge.
  • [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. (n.d.).
  • Chlorantraniliprole (Chlorantraniliprole). (2025, June 18). Revista Cultivar.
  • What is Chlorantraniliprole Insecticide? (2025, February 27). News.
  • Chlorantraniliprole Fact Sheet. (2022, February 14). National Pesticide Information Center - Oregon State University.
  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (n.d.).
  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025, May 28). Yufeng.
  • The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. (n.d.). Benchchem.
  • Application Notes and Protocols: The Role of Substituted Benzoyl Chlorides in Agrochemical Synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of Amides using 4-(Chloromethyl)benzoyl chloride. (n.d.). Benchchem.
  • Gee, A., et al. (2015). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. Environmental Science & Technology. Retrieved January 18, 2026, from [Link]

  • Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Machiraju, V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024, February 19). MDPI.
  • Cas 500008-45-7,CHLOANTRANILIPROLE. (n.d.). lookchem.

Sources

Application Notes and Protocols for Acylation Reactions with 6-Chloro-2-fluoro-3-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for acylation reactions utilizing 6-Chloro-2-fluoro-3-methylbenzoyl chloride. This reagent is a critical building block in medicinal chemistry and materials science, notable for its sterically hindered and electronically modified structure. These characteristics necessitate carefully optimized reaction conditions. This document offers researchers, scientists, and drug development professionals a selection of robust catalytic methods for acylating a range of nucleophiles, including aromatic compounds (C-acylation), as well as alcohols, phenols, and amines (O- and N-acylation). Each protocol is grounded in established chemical principles, explaining the causal relationships between catalyst choice, substrate, and reaction outcome to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Utility of a Complex Acylating Agent

This compound is a highly functionalized acylating agent. The substituents on its aromatic ring—a chlorine atom, a fluorine atom, and a methyl group—impart significant steric bulk around the reactive acyl chloride moiety. Furthermore, the electronic effects of these groups (the inductive withdrawal of the halogens and the weak donation of the methyl group) modulate the electrophilicity of the carbonyl carbon.

These features make it a valuable synthon for introducing a structurally complex benzoyl group into target molecules, a common strategy in the development of pharmaceuticals and advanced materials.[1] However, the steric hindrance, particularly from the ortho-chloro and -methyl groups, presents a significant challenge, often leading to sluggish or unsuccessful reactions under standard acylation conditions.

This guide addresses these challenges by providing detailed protocols and exploring the mechanistic rationale for catalyst selection across three primary classes of acylation reactions:

  • Friedel-Crafts Acylation of Arenes (C-Acylation)

  • Acylation of Alcohols and Phenols (O-Acylation)

  • Acylation of Primary and Secondary Amines (N-Acylation)

C-Acylation: Friedel-Crafts Reactions with Aromatic Compounds

The direct attachment of the 6-chloro-2-fluoro-3-methylbenzoyl group to an aromatic ring is achieved via the Friedel-Crafts acylation. This electrophilic aromatic substitution requires a potent Lewis acid catalyst to generate a highly reactive acylium ion intermediate.[2] Given the steric bulk of the acyl chloride, catalyst selection and reaction conditions are paramount to achieving acceptable yields.

Mechanistic Consideration & Catalyst Selection

The reaction proceeds through the formation of an acylium ion, generated by the coordination of a Lewis acid to the chloride of the acyl chloride.[3] This resonance-stabilized cation then acts as the electrophile that is attacked by the nucleophilic aromatic ring.

// Nodes AcylCl [label="6-Chloro-2-fluoro-3-methylbenzoyl\nchloride", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid (e.g., AlCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Acyl Chloride-Lewis Acid\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; AcyliumIon [label="Acylium Ion\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arene [label="Arene\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; SigmaComplex [label="Arenium Ion\n(Sigma Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Aryl Ketone\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; CatalystRegen [label="Catalyst\nRegeneration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AcylCl -> Complex [label="+ Lewis Acid"]; LewisAcid -> Complex; Complex -> AcyliumIon [label="Generates"]; AcyliumIon -> SigmaComplex [label="+ Arene"]; Arene -> SigmaComplex; SigmaComplex -> Product [label="Deprotonation"]; SigmaComplex -> CatalystRegen; CatalystRegen -> LewisAcid [style=dashed, label="Reforms"]; }

Caption: Generalized workflow for Lewis acid-catalyzed Friedel-Crafts acylation.

Causality in Catalyst Choice:

  • Strong Lewis Acids (AlCl₃, FeCl₃): These are the traditional and most powerful catalysts for Friedel-Crafts acylation.[4] Their high reactivity is necessary to overcome the steric hindrance of the substituted benzoyl chloride. However, they require stoichiometric amounts because the ketone product forms a stable complex with the catalyst, effectively sequestering it.[2] These catalysts are also highly sensitive to moisture.

  • Solid Acid Catalysts (Zeolites, e.g., H-BEA): Zeolites offer a "greener" alternative, functioning as reusable, heterogeneous catalysts.[5][6] Their porous structure can provide shape selectivity, potentially favoring para-substituted products to minimize steric clash.[6] They are particularly effective for activated aromatic substrates like anisole.

  • Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These catalysts are often more tolerant of moisture and can sometimes be used in catalytic amounts.[7][8] Bismuth triflate, in particular, has been shown to be a highly active catalyst for the acylation of both activated and deactivated benzenes.[8]

Comparative Data for Friedel-Crafts Catalysts

The following table summarizes the performance of various catalytic systems for the acylation of a model activated arene (anisole) with benzoyl chloride, providing a baseline for catalyst selection. Due to the increased steric bulk of this compound, reaction times may be longer or temperatures higher than those listed.

Catalyst SystemSubstrateTemp. (°C)Time (h)Yield (%)Key Advantages & Disadvantages
AlCl₃ (1.2 equiv)AnisoleRT1>95Adv: High reactivity.[9] Disadv: Stoichiometric, moisture-sensitive, waste generation.[9]
FeCl₃ (1.1 equiv)AnisoleRT2-4~90Adv: Less expensive than AlCl₃.[4] Disadv: Stoichiometric, moisture-sensitive.
H-BEA Zeolite Anisole12024~83Adv: Reusable, shape-selective.[6] Disadv: Requires higher temperatures, slower reaction rates.
Bi(OTf)₃ (10 mol%)Anisole803>90Adv: Catalytic, water-stable.[8] Disadv: Higher cost.
In₂O₃/MCM-41 Benzene80~3 (t₁/₂)HighAdv: Reusable solid catalyst, moisture tolerant.[5] Disadv: Requires catalyst preparation.
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

This protocol describes a standard procedure for the acylation of an activated arene (e.g., anisole) using a strong, traditional Lewis acid.

Materials:

  • Anisole (1.0 equiv)

  • This compound (1.0 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equiv) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Substrate Addition: After the initial addition, add a solution of anisole (1.0 equiv) in anhydrous DCM dropwise over 30-45 minutes, again keeping the temperature at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Due to steric hindrance, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This highly exothermic step decomposes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired aryl ketone.

O- and N-Acylation: Reactions with Alcohols, Phenols, and Amines

The acylation of heteroatom nucleophiles such as alcohols, phenols, and amines proceeds via a nucleophilic acyl substitution mechanism. Unlike Friedel-Crafts reactions, these transformations are typically promoted by a base, which serves either to deprotonate the nucleophile or to activate the acyl chloride and neutralize the HCl byproduct.[10][11]

// Nodes AcylCl [label="6-Chloro-2-fluoro-3-methylbenzoyl\nchloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(R-OH, R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Pyridine, Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ester or Amide\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Protonated Base\n(e.g., Pyridinium-HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AcylCl -> Tetrahedral [label="+ Nucleophile"]; Nucleophile -> Tetrahedral; Tetrahedral -> Product [label="Collapse &\nChloride elimination"]; Product -> Byproduct [label="HCl byproduct neutralized by Base"]; Base -> Byproduct; }

Caption: General mechanism for base-mediated nucleophilic acyl substitution.

Catalyst and Condition Selection
  • For Alcohols (O-Acylation): Primary and secondary alcohols are readily acylated. For sterically hindered alcohols or sluggish reactions, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is highly effective.[10] DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by the alcohol.[12] A stoichiometric base (e.g., pyridine or triethylamine) is still required to scavenge the generated HCl.

  • For Phenols (O- vs. C-Acylation): Phenols are bidentate nucleophiles, capable of reacting at the oxygen (O-acylation) or the aromatic ring (C-acylation).

    • O-Acylation (Kinetic Control): To form the ester product, base-catalyzed conditions are used (e.g., pyridine, DMAP). This reaction is faster and occurs under milder conditions.

    • C-Acylation (Thermodynamic Control): To form the hydroxyaryl ketone, strong Lewis acids (AlCl₃) and higher temperatures are required, as described in the Friedel-Crafts section. These conditions can also promote the rearrangement of the O-acylated ester to the more stable C-acylated ketone (Fries Rearrangement).

  • For Amines (N-Acylation): The Schotten-Baumann reaction is a classic and highly effective method for acylating primary and secondary amines.[13][14] It employs a two-phase system (e.g., DCM/water) with an aqueous base (e.g., NaOH or K₂CO₃) to neutralize the HCl byproduct.[11] This prevents the protonation of the starting amine, which would render it non-nucleophilic.[15]

Protocol 2: DMAP-Catalyzed Acylation of a Sterically Hindered Alcohol

This protocol is optimized for alcohols where steric hindrance may slow the reaction rate, making it well-suited for the title acyl chloride.

Materials:

  • Alcohol (e.g., a secondary or bulky primary alcohol) (1.0 equiv)

  • This compound (1.2 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Copper Sulfate (CuSO₄) solution (optional, for pyridine removal)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere, dissolve the alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the base (pyridine or triethylamine, 2.0 equiv), followed by the dropwise addition of this compound (1.2 equiv).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove the tertiary amine base and any remaining DMAP), saturated NaHCO₃ solution, and brine. If pyridine was used, washing with 1 M CuSO₄ solution can be particularly effective at removing it.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel.

Protocol 3: N-Acylation of an Aniline using Schotten-Baumann Conditions

This robust biphasic protocol is ideal for forming amides from primary or secondary amines, including anilines.

Materials:

  • Aniline or substituted aniline (1.0 equiv)

  • This compound (1.1 equiv)

  • Dichloromethane (DCM) or Diethyl Ether

  • 2 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flask, dissolve the amine (1.0 equiv) in DCM and add the 2 M aqueous base solution (e.g., NaOH, 2-3 equiv). Stir the biphasic mixture vigorously.

  • Acyl Chloride Addition: Dissolve this compound (1.1 equiv) in a small amount of DCM and add it dropwise to the vigorously stirred mixture at room temperature.

  • Reaction: Continue to stir vigorously for 1-3 hours. The product amide will often precipitate from the organic layer. Monitor the reaction by TLC (a sample from the organic layer) for the disappearance of the starting amine.

  • Isolation: If a precipitate has formed, collect it by vacuum filtration, washing thoroughly with water and then a small amount of cold DCM or ether.

  • Extraction (if no precipitate): If the product remains in solution, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.

  • Washing: Combine the organic layers and wash with 1 M HCl (to remove any unreacted amine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Safety and Handling

  • This compound is a reactive acyl chloride. It is corrosive and a lachrymator. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It will react with moisture in the air to release HCl gas.

  • Lewis Acids (AlCl₃, FeCl₃): These are water-reactive and corrosive solids. Handle in a glovebox or under an inert atmosphere. The quenching procedure is highly exothermic and releases HCl gas; perform it slowly and with extreme caution behind a blast shield.

  • Bases (Pyridine, Triethylamine, DMAP): These are toxic and flammable liquids with strong odors. Handle only in a fume hood.

  • Solvents (DCM): Dichloromethane is a volatile chlorinated solvent. Minimize exposure and handle in a fume hood.

Conclusion

The acylation of nucleophiles with the sterically demanding this compound requires carefully chosen catalytic systems. For C-acylation of arenes, strong Lewis acids like AlCl₃ remain highly effective, though modern solid acids and metal triflates offer greener and more manageable alternatives. For O- and N-acylation of alcohols, phenols, and amines, base-mediated protocols are standard. The use of a nucleophilic catalyst like DMAP is recommended for hindered alcohols, while the biphasic Schotten-Baumann conditions provide a reliable and high-yielding method for amide synthesis. By understanding the underlying mechanistic principles, researchers can effectively select and optimize the appropriate catalytic protocol to incorporate this valuable synthetic building block into complex molecular architectures.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

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  • ResearchGate. (n.d.). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solven.
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  • ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
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  • Heterocycles. (1998).
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The Strategic Utility of 6-Chloro-2-fluoro-3-methylbenzoyl Chloride in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Notes and Protocols

Introduction: The Architectural Significance of a Halogenated Benzoyl Chloride Intermediate

In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. 6-Chloro-2-fluoro-3-methylbenzoyl chloride, a halogenated aromatic acyl chloride, has emerged as a pivotal intermediate in the synthesis of a new generation of therapeutic agents. Its unique substitution pattern, featuring a reactive acyl chloride moiety and a strategically halogenated phenyl ring, offers medicinal chemists a versatile scaffold for the introduction of key pharmacophoric elements. The presence of chlorine and fluorine atoms, along with a methyl group, profoundly influences the electronic and steric properties of the molecule, thereby modulating the reactivity of the acyl chloride and the physicochemical properties of the resulting derivatives. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on its role in the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, a promising class of drugs for the treatment of metabolic diseases and cancer.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and spectral characteristics of this compound is essential for its effective utilization in synthesis, enabling accurate reaction monitoring and quality control.

PropertyValueSource
Molecular Formula C₈H₅Cl₂FO[1]
Molecular Weight 207.03 g/mol [1]
CAS Number 261762-81-6[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point Not explicitly available, but related compounds have high boiling points.
Density ~1.396 g/cm³ (Predicted)
Solubility Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., DCM, THF, DMF).[3]

Spectral Data Interpretation:

While a complete set of publicly available spectral data for this compound is limited, the expected spectral features can be inferred from analogous structures and general principles of spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons in the region of 7-8 ppm, with their chemical shifts and coupling constants influenced by the surrounding chloro, fluoro, and methyl substituents. A singlet for the methyl protons would likely appear around 2.3-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon (typically in the range of 165-170 ppm), the methyl carbon (around 15-20 ppm), and the aromatic carbons, with their chemical shifts significantly affected by the attached halogens.

  • FT-IR: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the acyl chloride group, typically found in the region of 1770-1800 cm⁻¹. Other characteristic bands would include C-Cl, C-F, and C-H stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak cluster corresponding to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a characteristic isotopic abundance ratio). Fragmentation would likely involve the loss of the chlorine atom from the acyl chloride group, followed by the loss of carbon monoxide.[4]

Application in Pharmaceutical Synthesis: A Case Study in SCD1 Inhibitor Development

Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids.[5] Dysregulation of SCD1 activity has been implicated in a range of diseases, including obesity, type 2 diabetes, and various cancers.[6] Consequently, the development of potent and selective SCD1 inhibitors is a highly active area of pharmaceutical research. This compound serves as a key building block in the synthesis of certain classes of SCD1 inhibitors. The general synthetic strategy involves the acylation of a suitable amine-containing heterocyclic core with the benzoyl chloride to form a critical amide linkage.

Causality Behind Experimental Choices in Amide Bond Formation

The reaction between this compound and a primary or secondary amine to form an amide is a cornerstone of its application. The choice of reaction conditions is dictated by several factors:

  • Reactivity of the Acyl Chloride: The acyl chloride is a highly electrophilic species, readily attacked by the nucleophilic amine. The electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring further enhance the electrophilicity of the carbonyl carbon, promoting a rapid reaction.

  • Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the HCl. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid reaction with the acyl chloride. The choice of solvent can also influence the solubility of the reactants and the reaction rate.

  • Temperature Control: The reaction is often performed at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the acylation and minimize potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.

Caption: Workflow for Amide Synthesis.

Protocols

Protocol 1: Synthesis of this compound from 6-Chloro-2-fluoro-3-methylbenzoic acid

For instances where the corresponding benzoic acid is more readily available, it can be efficiently converted to the acyl chloride.

Materials:

  • 6-Chloro-2-fluoro-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 6-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Carefully add thionyl chloride (1.5 - 2.0 eq) to the slurry at room temperature.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by observing the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the acidic vapors.

  • The resulting crude this compound is typically used in the next step without further purification.

Caption: Synthesis of the Benzoyl Chloride.

Protocol 2: General Procedure for the Synthesis of N-Substituted-6-chloro-2-fluoro-3-methylbenzamides

This protocol provides a general method for the acylation of an amine with this compound, a key step in the synthesis of many SCD1 inhibitors.

Materials:

  • This compound

  • Amine-containing heterocycle (e.g., 2-aminothiazole)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine-containing heterocycle (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of the acyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-substituted-6-chloro-2-fluoro-3-methylbenzamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[3] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds, particularly in the development of novel SCD1 inhibitors. Its distinct substitution pattern provides a unique combination of reactivity and structural features that are attractive for lead optimization in drug discovery programs. The protocols and data presented in this guide are intended to facilitate the effective use of this important building block by researchers and scientists in the pharmaceutical industry.

References

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derivatization of amines with 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work. [16]

References

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  • Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry. Retrieved from [Link]

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  • ACS Publications. (n.d.). Preparation and characterization of crystalline N-acylammonium salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Iannotti, F. A., et al. (2016). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules. Retrieved from [Link]

  • Yu, P. H., & Boulton, A. A. (1979). N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Canadian Journal of Biochemistry. Retrieved from [Link]

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  • Song, Y., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry. Retrieved from [Link]

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Efficient Synthesis of Ester Derivatives from 6-Chloro-2-fluoro-3-methylbenzoyl chloride: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: 6-Chloro-2-fluoro-3-methylbenzoyl chloride is a highly reactive acyl chloride and a critical building block in the synthesis of complex organic molecules. Its derivatives, particularly esters, are of significant interest in the pharmaceutical and agrochemical industries, where they serve as key intermediates for active compounds such as anti-inflammatory and anticancer agents.[1] This document provides a detailed guide for the synthesis of esters from this versatile reagent. We will explore the underlying chemical principles, offer a robust, step-by-step protocol, discuss critical parameters for reaction optimization, and outline essential safety procedures. The methodologies presented herein are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers in drug development and chemical synthesis.

Foundational Principles: The Chemistry of Esterification

The conversion of an acyl chloride, such as this compound, into an ester is a classic example of a nucleophilic acyl substitution reaction. This process is significantly more efficient and generally irreversible compared to Fischer esterification with a carboxylic acid.[2]

Mechanism of Action:

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. The electron-withdrawing effects of the chlorine and fluorine atoms on the benzoyl ring further enhance this electrophilicity.[1] This initial attack breaks the carbonyl pi bond, forming a transient tetrahedral intermediate.[3][4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion—an excellent leaving group—is expelled.

  • Deprotonation: The reaction produces stoichiometric amounts of hydrogen chloride (HCl) gas.[5][6] To prevent unwanted side reactions and drive the equilibrium towards the product, a non-nucleophilic base (e.g., pyridine or triethylamine) is typically added to act as an HCl scavenger.[2][7]

The overall transformation is highly favorable and often proceeds rapidly, even at low temperatures.[4]

Figure 1: General Mechanism of Ester Synthesis

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method applicable to a range of primary and secondary alcohols. All operations should be conducted in a certified chemical fume hood.

2.1. Materials & Equipment

  • Reagents:

    • This compound (Reagent Grade, ≥98%)

    • Alcohol of choice (e.g., ethanol, isopropanol, benzyl alcohol), anhydrous

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[7]

    • Anhydrous triethylamine (TEA) or pyridine

    • 1 M Hydrochloric acid (HCl) solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (Brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Addition funnel

    • Inert atmosphere setup (Nitrogen or Argon)

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for purification (distillation apparatus or chromatography column)

2.2. Reaction Procedure

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the acyl chloride in anhydrous DCM (approx. 5-10 mL per gram of acyl chloride).

    • Cool the flask to 0 °C using an ice-water bath and begin stirring.

  • Reagent Addition:

    • In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Transfer this solution to an addition funnel and add it dropwise to the stirring acyl chloride solution over 15-30 minutes. Maintain the internal temperature below 5 °C during the addition.

    • Causality Note: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.[4] The use of a non-nucleophilic base like triethylamine is essential to neutralize the HCl byproduct without competing with the alcohol nucleophile.[7]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed (typically 1-3 hours).

  • Work-up and Isolation:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine)

      • Saturated NaHCO₃ solution (to remove any unreacted acyl chloride or resulting carboxylic acid)

      • Brine (to remove residual water)

    • Self-Validation: Each wash step serves a specific purpose. Successful removal of impurities at this stage simplifies the final purification. For instance, the absence of effervescence during the bicarbonate wash indicates complete reaction of the acyl chloride.

  • Purification:

    • Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

    • The crude ester can be purified by vacuum distillation or flash column chromatography on silica gel, depending on its physical properties.[6][8]

Experimental_Workflow Figure 2: Experimental Workflow Diagram Setup 1. Reaction Setup - Acyl Chloride in Anhydrous DCM - Cool to 0°C under N₂ Addition 2. Reagent Addition - Dropwise addition of  Alcohol + Base solution Setup->Addition Reaction 3. Reaction Monitoring - Warm to Room Temp - Monitor by TLC (1-3h) Addition->Reaction Workup 4. Aqueous Work-up - Quench with H₂O - Sequential Washes:  (HCl, NaHCO₃, Brine) Reaction->Workup Purify 5. Purification - Dry Organic Layer (MgSO₄) - Concentrate (Rotovap) - Column Chromatography or Distillation Workup->Purify Product Pure Ester Product Purify->Product

Figure 2: Experimental Workflow Diagram

Process Optimization and Data

The versatility of this protocol allows for its application across a range of alcohols. Minor adjustments to reaction conditions may be necessary to optimize yields, particularly when using sterically hindered or less reactive alcohols.

Key Optimization Parameters:

  • Solvent: While DCM and THF are common, other aprotic solvents like diethyl ether or acetonitrile can be used. The solvent must be anhydrous to prevent hydrolysis of the acyl chloride.[2][7]

  • Base: Pyridine can be used as an alternative to triethylamine. For highly sensitive substrates, a non-nucleophilic hindered base like 2,6-lutidine may be beneficial.

  • Temperature: For less reactive alcohols, the reaction may require gentle heating (e.g., 40 °C) after the initial addition phase to proceed to completion.

  • Stoichiometry: Increasing the equivalents of the alcohol and base (e.g., to 1.5 eq each) can help drive the reaction to completion with stubborn substrates.

Table 1: Representative Synthesis Data

EntryAlcohol SubstrateReaction Time (h)Purification MethodTypical Yield (%)
1Ethanol1.5Distillation92%
2Isopropanol2.0Distillation88%
3Benzyl Alcohol2.5Column Chromatography90%
4Phenol3.0Column Chromatography85%

Note: Data are illustrative examples and actual results may vary based on experimental conditions.

Critical Safety Considerations

Working with this compound requires strict adherence to safety protocols due to its hazardous nature.

  • Acyl Chloride Hazards: This compound is corrosive and causes severe skin burns and eye damage.[9] It is a lachrymator (causes tearing) and is harmful if inhaled or swallowed.[9] All handling must occur within a chemical fume hood.

  • Reaction Hazards: The reaction is exothermic and produces hydrogen chloride gas, which is toxic and corrosive.[4][5] Ensure the reaction apparatus is properly vented into a scrubbing system or the back of the fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves (e.g., nitrile).[9]

  • Spill & Waste: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.[10] Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of esters from this compound is a highly efficient and reliable transformation critical for the development of novel chemical entities. The nucleophilic acyl substitution protocol detailed in this guide is robust and broadly applicable. By understanding the reaction mechanism and carefully controlling key experimental parameters, researchers can consistently achieve high yields of the desired ester products. Adherence to the outlined safety procedures is paramount to ensure a safe and successful experimental outcome.

References

  • Chem Help ASAP. (2019, November 12). synthesis of esters from acid chlorides. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). preparation of esters. Chemguide. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

  • Abramovitch, R. A., & Notation, I. (1966). tert-BUTYL p-TOLUATE. Organic Syntheses, 46, 1. Retrieved from [Link]

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  • Master Organic Chemistry. (n.d.). Conversion of acid chlorides to esters through addition of an alcohol. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link] (A specific deep link was not available, the general product page is provided).

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Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoro-3-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this critical reagent. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is a substituted aromatic acyl chloride. Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a valuable intermediate in organic synthesis, particularly for creating amides and esters in the development of pharmaceuticals and agrochemicals.[1] Purity is paramount because common impurities, such as the starting carboxylic acid, can compete in subsequent reactions, leading to unwanted byproducts, reduced yields, and complicated downstream purification.[2]

Q2: What are the most common impurities found in crude this compound?

Impurities typically arise from the synthesis and handling of the compound. The most prevalent are:

  • Starting Material: Residual 6-chloro-2-fluoro-3-methylbenzoic acid from an incomplete reaction with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).[2][3]

  • Hydrolysis Product: The compound readily reacts with moisture to hydrolyze back to the corresponding carboxylic acid.[4][5][6][7] This is often the most significant impurity, especially if the material has been improperly stored or handled.

  • Chlorinating Agent Byproducts: Depending on the synthetic route, byproducts from reagents like thionyl chloride or phosphorus pentachloride may be present if not fully removed.[8][9][10]

  • Isomeric Impurities: Positional isomers can be present if the initial starting materials were not isomerically pure.

Q3: What are the primary methods for purifying this compound?

Given that this compound is a liquid at room temperature, the most effective and widely used purification method is vacuum distillation .[11] This technique separates the desired acyl chloride from less volatile impurities like the starting carboxylic acid and non-volatile baseline materials. For small-scale, high-purity requirements, preparative chromatography could be considered, though it is often complicated by the compound's reactivity on stationary phases.

Troubleshooting Guide: Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: Product Quality & Purity

Q: My final product is a dark yellow or brown liquid, not colorless. What causes this discoloration and how can I prevent it? A: Discoloration is typically a sign of thermal decomposition. Acyl chlorides, while relatively stable, can degrade at high temperatures, especially if non-volatile acidic or basic impurities are present to catalyze the process.

  • Causality: The boiling point of the compound may be high at the pressure you are using. Prolonged exposure to high temperatures during distillation leads to the formation of colored, high-molecular-weight byproducts.

  • Solution: The primary solution is to lower the boiling point by reducing the pressure of the system. A high-quality vacuum pump is essential. Aim for the lowest possible pressure to allow distillation at a moderate temperature. If discoloration persists, consider a shorter path distillation apparatus (like a Kugelrohr) to minimize the residence time of the compound at high temperatures.[12]

Q: My analytical data (NMR/GC) shows a significant peak for the corresponding carboxylic acid even after distillation. Why is it still present? A: This indicates either an incomplete initial reaction or, more commonly, hydrolysis of the product during workup or purification.

  • Causality: Acyl chlorides are extremely sensitive to moisture.[13] Any water present in your glassware, solvents, or introduced from the atmosphere will rapidly convert your product back to the less volatile carboxylic acid. During distillation, the pure acyl chloride distills over, but if the receiving flask is not scrupulously dried and kept under an inert atmosphere, hydrolysis can occur in the collected product.

  • Solution:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use and assembled while hot under a stream of dry nitrogen or argon.

    • Inert Atmosphere: Conduct the entire distillation process under a static pressure of dry nitrogen or argon.

    • Fore-Run Collection: Collect a small initial fraction (a "forerun") which will contain any highly volatile impurities and traces of moisture.

    • Proper Storage: Store the final product in a sealed container with a septum, under an inert atmosphere, and preferably in a freezer to slow any potential degradation.[12]

Issue 2: Process Efficiency

Q: My distillation is proceeding very slowly, or the compound is "bumping" violently. What's wrong? A: Slow distillation is usually a sign of an inadequate vacuum or insufficient heating. Bumping occurs when the liquid superheats and then boils in a sudden burst.

  • Causality: An inadequate vacuum fails to lower the boiling point sufficiently. Bumping is common in vacuum distillation without proper agitation.

  • Solution:

    • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed with a suitable vacuum grease.

    • Use a Stir Bar: Place a magnetic stir bar in the distillation flask to ensure smooth, even boiling. A steady stream of bubbles from an ebulliator or a fine capillary bleed of nitrogen can also be used.

    • Adequate Heating: Use a heating mantle with a stirrer and ensure good thermal contact with the flask. Insulating the distillation head with glass wool can help maintain the necessary vapor temperature for efficient distillation.

Q: My final yield is significantly lower than expected. Where could the product have been lost? A: Product loss can occur from several sources: mechanical transfer, decomposition, or incomplete distillation.

  • Causality: Leaving significant residue in the distillation flask is a common cause of low yield. This residue often contains the desired product along with less volatile impurities. Decomposition, as mentioned earlier, can also contribute.

  • Solution:

    • Optimize Distillation: Do not overheat the "pot." Raise the temperature gradually and stop when the temperature at the distillation head begins to drop, indicating that the main fraction has been collected.

    • Verify Reaction Completion: Before starting purification, ensure the initial reaction to form the acyl chloride is complete. A simple test is to take a small aliquot of the crude reaction mixture, carefully quench it with methanol, and analyze by GC or TLC to check for remaining starting carboxylic acid (which would appear as the methyl ester).

Visualizing the Purification Workflow

The following diagram illustrates a generalized workflow for the purification of this compound, highlighting critical control points.

G Purification Workflow for this compound crude_product Crude Product (Acyl Chloride, Carboxylic Acid, Byproducts) distillation_setup Vacuum Distillation Setup crude_product->distillation_setup Transfer distillation_process Distillation (Low Pressure, Moderate Heat) distillation_setup->distillation_process Apply Heat & Vacuum impurities Non-Volatile Residue (Carboxylic Acid, Salts, Decomposition Products) distillation_process->impurities Left in Pot pure_product Purified Product (>98% Purity) distillation_process->pure_product Collected Distillate analysis Purity Analysis (GC, NMR, HPLC) pure_product->analysis Quality Control storage Final Storage (Inert Atmosphere, Freezer) analysis->storage Store if Pure

Caption: A typical workflow for the vacuum distillation of crude acyl chlorides.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, lab coat, and acid-resistant gloves. Acyl chlorides are corrosive and lachrymatory.[13]

Equipment:

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum takeoff

  • Receiving flask(s)

  • Thermometer and adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump with trap (cooled with dry ice/acetone or liquid nitrogen)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried for at least 4 hours at 120 °C. Assemble the distillation apparatus while the glass is still hot and immediately place it under a positive pressure of dry inert gas.

  • Charging the Flask: Charge the crude this compound into the distilling flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Assembly: Complete the assembly of the distillation apparatus. Ensure all joints are properly sealed.

  • Evacuation: Turn on the condenser cooling water. Begin stirring and slowly open the system to the vacuum source. Allow the system to evacuate fully until the pressure stabilizes at its lowest point.

  • Heating: Begin to gently heat the distilling flask using the heating mantle.

  • Fraction Collection:

    • Collect any low-boiling initial distillate (forerun) in a separate receiving flask.

    • As the vapor temperature rises and stabilizes, switch to a clean, pre-weighed receiving flask to collect the main product fraction. Record the temperature range and pressure.

    • The pure product should be a clear, colorless liquid.

  • Shutdown: Once the main fraction has been collected (indicated by a drop in the head temperature or a significant decrease in the distillation rate), turn off the heating. Allow the system to cool completely before slowly and carefully reintroducing the inert gas to break the vacuum.

  • Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle with a tight-fitting septum cap. Purge the headspace with inert gas before sealing. Store in a freezer.

Data Presentation: Analytical Techniques

The purity of the final product must be confirmed. The table below compares common analytical methods for this purpose.

Analytical TechniquePrincipleAdvantages for Acyl ChloridesDisadvantages/Considerations
Gas Chromatography (GC) Separation based on volatility.High resolution; excellent for detecting volatile impurities and residual solvents.Highly reactive acyl chlorides can degrade on the column or in the hot injector. Derivatization to a more stable ester or amide is often required for accurate quantification.[3][14][15]
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) Analysis of atomic nuclei in a magnetic field.Provides unambiguous structural confirmation. Can directly quantify impurities without derivatization if suitable non-overlapping peaks are present.Lower sensitivity compared to GC/HPLC for trace impurities. Requires a relatively pure sample for clear spectra.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Can often analyze the compound directly without derivatization using a non-aqueous mobile phase. Good for quantifying non-volatile impurities like the starting acid.[16]The acyl chloride may react with protic solvents (like methanol or water) often used in reversed-phase HPLC. Method development with aprotic mobile phases is necessary.

Troubleshooting Logic Diagram

This diagram provides a logical path from an observed problem to its potential cause and solution.

G problem Observed Problem discoloration Product Discolored (Yellow/Brown) problem->discoloration acid_impurity Carboxylic Acid Impurity Present problem->acid_impurity low_yield Low Final Yield problem->low_yield cause_decomp Cause: Thermal Decomposition discoloration->cause_decomp cause_hydrolysis Cause: Moisture Contamination (Hydrolysis) acid_impurity->cause_hydrolysis cause_incomplete_rxn Cause: Incomplete Synthesis Reaction acid_impurity->cause_incomplete_rxn low_yield->cause_decomp low_yield->cause_hydrolysis cause_loss Cause: Mechanical Loss or Incomplete Distillation low_yield->cause_loss sol_vacuum Solution: Improve Vacuum, Lower Temperature cause_decomp->sol_vacuum sol_short_path Solution: Use Short-Path Apparatus cause_decomp->sol_short_path sol_anhydrous Solution: Use Anhydrous Glassware & Inert Atmosphere cause_hydrolysis->sol_anhydrous sol_check_rxn Solution: Verify Reaction Completion Before Purification cause_incomplete_rxn->sol_check_rxn sol_optimize_dist Solution: Optimize Distillation Cut-off, Minimize Transfers cause_loss->sol_optimize_dist

Caption: A logical map for troubleshooting common purification issues.

References

  • Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]

  • Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]

  • ACS Publications. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. [Link]

  • Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(8), 940–944. [Link]

  • Margosis, M., & Tanner, J. T. (1972). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Journal of Pharmaceutical Sciences, 61(6), 948-950. [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. [Link]

  • Reddit. (2023). Drying agents for Acyl halides. r/OrganicChemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-2-fluorobenzyl chloride. [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatography of Acid Chlorides. [Link]

  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

  • NileRed. (2024, June 17). Making benzoyl chloride [Video]. YouTube. [Link]

  • Amit Lunkad. (2021, September 13). Synthesis of Benzanilide [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. [Link]

  • Google Patents. (n.d.). CN101774908A - Method for producing m-chlorobenzoyl chloride.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. [Link]

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Technical Support Center: Synthesis with 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthesis involving 6-chloro-2-fluoro-3-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the use of this versatile but highly reactive reagent. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, minimize impurities, and ensure the integrity of your results.

I. Core Understanding: The Reactivity of this compound

This compound is a substituted acyl chloride, a class of compounds known for their high reactivity. The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing effects of the chlorine atom on the acyl group and the fluorine and chlorine substituents on the aromatic ring.[1] This heightened reactivity makes it an excellent acylating agent but also susceptible to several side reactions, primarily driven by its sensitivity to nucleophiles.

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark and forming a tar-like substance. What is happening?

A1: The formation of a dark, tarry mixture often indicates decomposition or polymerization. This can be caused by several factors:

  • Excessive Heat: While some reactions require heating, excessive temperatures can promote side reactions and decomposition of the acyl chloride or the product. It is crucial to maintain careful temperature control.

  • Presence of Catalytic Impurities: Trace amounts of certain metals or other impurities can catalyze polymerization or decomposition pathways. Ensure all glassware is scrupulously clean and reagents are of high purity.

  • Reaction with Solvent: Some solvents, especially those with nucleophilic character, can react with the acyl chloride under harsh conditions. Choose inert, anhydrous solvents whenever possible.

Q2: I am observing the formation of a carboxylic acid byproduct. How can I prevent this?

A2: The formation of 6-chloro-2-fluoro-3-methylbenzoic acid is a classic side reaction caused by hydrolysis.[2][3][4][5][6] Acyl chlorides are highly sensitive to moisture.[1][7]

  • Prevention:

    • Anhydrous Conditions: All glassware must be thoroughly dried (oven-drying is recommended), and anhydrous solvents should be used.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with atmospheric moisture.

    • Fresh Reagents: Use freshly opened or properly stored this compound. Over time, the reagent can hydrolyze upon exposure to air.

Q3: My desired amide/ester product is contaminated with an ammonium/alkylammonium salt. Why?

A3: This is a common issue in amidation and esterification reactions. The reaction of an acyl chloride with an amine or alcohol produces one equivalent of hydrogen chloride (HCl) as a byproduct.[3][8][9][10][11]

  • In Amidation: If you are reacting the acyl chloride with a primary or secondary amine, the HCl produced will react with a second equivalent of the amine to form an ammonium salt.[3][8][9] To avoid this, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is typically added to scavenge the HCl.[11][12]

  • In Esterification: While alcohols are weaker bases than amines, the generated HCl can still protonate the alcohol or catalyze side reactions. The use of a base like pyridine is also recommended in these reactions to neutralize the HCl.[11]

III. Troubleshooting Guide: Common Synthetic Transformations

This section provides a more in-depth look at specific reactions and the potential pitfalls associated with each.

A. Amide Synthesis

Amide bond formation is a cornerstone of many synthetic endeavors, particularly in pharmaceutical development.

Problem: Low yield of the desired amide.

Potential Cause Troubleshooting & Optimization
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is allowed to proceed to completion before workup.
Side Reaction with Base If using a nucleophilic base like pyridine, it can compete with your desired amine for the acyl chloride. Consider a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA).
Hydrolysis of Acyl Chloride As mentioned in the FAQs, ensure strict anhydrous conditions.
Formation of a Stable Salt The product amide may precipitate out as a salt with the generated HCl, making it appear as if the reaction has stalled. Adding a base can liberate the free amide.

Experimental Protocol: General Procedure for Amide Synthesis

  • To a solution of the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Ester Synthesis

Esterification with acyl chlorides is generally a rapid and high-yielding reaction.[10][13][14]

Problem: Observation of unreacted alcohol and the formation of 6-chloro-2-fluoro-3-methylbenzoic acid.

Potential Cause Troubleshooting & Optimization
Steric Hindrance If the alcohol is sterically hindered, the reaction may be slow. Gentle heating might be required. However, be cautious of potential side reactions at elevated temperatures.
Insufficient Acylating Agent Due to the potential for hydrolysis, using a slight excess of the acyl chloride (1.1-1.2 equivalents) can help drive the reaction to completion.
Reversible Reaction While the reaction is generally considered irreversible, in some cases, the presence of HCl can lead to a slight equilibrium. The addition of a base like pyridine will neutralize the HCl and prevent this.[11]

Experimental Protocol: General Procedure for Ester Synthesis

  • To a solution of the alcohol (1.0 eq.) and pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute the reaction mixture with the organic solvent and wash sequentially with dilute aqueous HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

C. Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic systems.[15][16]

Problem: The reaction is not proceeding, or the yield is very low.

Potential Cause Troubleshooting & Optimization
Deactivated Aromatic Substrate Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are generally unreactive in Friedel-Crafts acylations.[17]
Incompatible Functional Groups Aromatic substrates containing amine (-NH₂) or hydroxyl (-OH) groups will react with the Lewis acid catalyst, deactivating the ring.[17]
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Use a fresh, unopened bottle or a properly stored catalyst. Ensure all glassware and solvents are anhydrous.[17]
Insufficient Catalyst Both the acyl chloride and the product ketone can complex with the Lewis acid. Therefore, a stoichiometric amount or a slight excess of the catalyst is required.[15][17]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C under an inert atmosphere, add the aromatic substrate (1.0 eq.).

  • Add a solution of this compound (1.1 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Visualizing Reaction Pathways

To better understand the desired reactions and potential side reactions, the following diagrams illustrate the key mechanistic steps.

G cluster_main Desired Amidation Pathway cluster_side Side Reaction: Salt Formation Acyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate + Amine Amine R-NH₂ Amide_Product Desired Amide Tetrahedral_Intermediate->Amide_Product - Cl⁻ Final_Amide Final Amide Product Amide_Product->Final_Amide - H⁺ HCl HCl Amine_Side R-NH₂ (excess) HCl_Side HCl (byproduct) Ammonium_Salt R-NH₃⁺Cl⁻ (Ammonium Salt) HCl_Side->Ammonium_Salt + Amine

Caption: Desired amidation pathway and a common side reaction.

G cluster_main Desired Friedel-Crafts Acylation Pathway cluster_side Side Reaction: Catalyst Deactivation Acyl_Chloride This compound Acylium_Ion Acylium Ion Intermediate Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex + Ar-H Aromatic_Ring Ar-H Ketone_Product Aryl Ketone Product Sigma_Complex->Ketone_Product - H⁺, -AlCl₃ Moisture H₂O (Moisture) Inactive_Catalyst AlCl₃·H₂O (Inactive) Lewis_Acid_Side AlCl₃ Lewis_Acid_Side->Inactive_Catalyst + H₂O

Caption: Friedel-Crafts acylation and catalyst deactivation.

V. Concluding Remarks

This compound is a valuable reagent for introducing a substituted benzoyl moiety into a wide range of molecules. By understanding its inherent reactivity and being mindful of the common side reactions detailed in this guide, researchers can significantly improve the efficiency and success of their synthetic protocols. Meticulous attention to anhydrous conditions, appropriate use of bases, and careful control of reaction parameters are paramount to achieving high yields and purity.

VI. References

  • Relative Ease of Hydrolysis - A Level Chemistry - Save My Exams. (2024). Retrieved from [Link]

  • Acyl Chlorides (OCR A Level Chemistry A): Revision Note - Save My Exams. (2026). Retrieved from [Link]

  • Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Retrieved from [Link]

  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Retrieved from [Link]

  • Acyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide: CIE A level chemistry support. (n.d.). Retrieved from [Link]

  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • the preparation of amides - Chemguide. (n.d.). Retrieved from [Link]

  • This compound - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved from [Link]

  • Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015 - Save My Exams. (2025). Retrieved from [Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020). Organic Process Research & Development. Retrieved from [Link]

  • Video: Acid Halides to Esters: Alcoholysis - JoVE. (2025). Retrieved from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule | Organic Letters - ACS Publications. (2023). Retrieved from [Link]

  • friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with 6-Chloro-2-fluoro-3-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoro-3-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving reaction yields and overcoming common challenges encountered when using this sterically hindered and reactive acylating agent.

I. Introduction to this compound

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the 6-chloro-2-fluoro-3-methylbenzoyl moiety into a range of molecules. Its utility is prominent in the development of novel pharmaceuticals and agrochemicals. However, the unique substitution pattern of this compound—featuring two ortho substituents (chloro and fluoro) and a meta methyl group—presents specific challenges that can impact reaction efficiency and yield.

The high reactivity of the acyl chloride group is tempered by significant steric hindrance from the ortho fluoro and chloro groups. This steric bulk can impede the approach of nucleophiles to the electrophilic carbonyl carbon. Furthermore, like all acyl chlorides, this reagent is highly sensitive to moisture, which can lead to hydrolysis and the formation of the corresponding carboxylic acid, reducing the yield of the desired product.[1]

This guide provides a comprehensive question-and-answer-based approach to troubleshoot and optimize reactions involving this compound, focusing on amide synthesis, esterification, and Friedel-Crafts acylation.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenges are twofold:

  • Steric Hindrance: The presence of both a chloro and a fluoro group in the ortho positions to the acyl chloride creates significant steric bulk, which can slow down or prevent reactions with nucleophiles.[2]

  • Moisture Sensitivity: As an acyl chloride, it readily hydrolyzes in the presence of water to form 6-chloro-2-fluoro-3-methylbenzoic acid. This side reaction reduces the amount of acyl chloride available for the desired transformation and introduces an acidic byproduct that can complicate the reaction and purification.[1][3]

Q2: How should I store and handle this compound?

A2: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All handling should be performed in a well-ventilated fume hood, and anhydrous techniques should be employed for all reactions.

Q3: What are the most common reactions this reagent is used for?

A3: It is most commonly used for:

  • Amide Synthesis: Reaction with primary or secondary amines to form N-substituted amides.[4]

  • Ester Synthesis: Reaction with alcohols or phenols to form esters.[5]

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid to form aryl ketones.[6]

III. Troubleshooting Guide: Amide and Ester Synthesis

Amide and ester synthesis with this compound typically involves nucleophilic acyl substitution. Due to the steric hindrance of the substrate, optimizing these reactions is crucial for achieving high yields.

Problem 1: Low or No Conversion to the Desired Amide/Ester

Question: I am reacting this compound with my amine/alcohol, but I am observing a very low yield of the desired product, with a significant amount of unreacted starting material. What could be the cause and how can I improve the conversion?

Answer: Low conversion is a common issue stemming from the steric hindrance of the acyl chloride and potential deactivation of the nucleophile. Here are the likely causes and solutions:

  • Cause A: Insufficiently Reactive Nucleophile.

    • Explanation: The steric bulk around the carbonyl group of this compound requires a sufficiently nucleophilic amine or alcohol to react at a reasonable rate.[2]

    • Solution:

      • For Alcohols (Esterification): Convert the alcohol to its more nucleophilic alkoxide form by pre-treating it with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent (e.g., THF, Dioxane) before adding the acyl chloride.[7]

      • For Amines (Amide Synthesis): Ensure the amine is not protonated. The reaction is typically run in the presence of a non-nucleophilic base (see below) to scavenge the HCl byproduct, which would otherwise protonate and deactivate the starting amine.

  • Cause B: Inadequate Base or Reaction Conditions.

    • Explanation: The choice of base and reaction conditions is critical for overcoming the steric barrier and driving the reaction to completion.

    • Solutions:

      • Base Selection: For standard Schotten-Baumann conditions (typically for amines), a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl byproduct.[4] For sterically hindered systems, a more potent catalyst may be necessary. N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to promote rapid benzoylation, even at low temperatures.[8]

      • Elevated Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

      • Use of a Catalyst: For less reactive nucleophiles, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

  • Cause C: Hydrolysis of the Acyl Chloride.

    • Explanation: The presence of even trace amounts of water will lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid, which is unreactive under these conditions.[1]

    • Solution:

      • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (nitrogen or argon).

      • Fresh Reagents: Use freshly opened or distilled solvents and amines/alcohols.

Problem 2: Formation of 6-Chloro-2-fluoro-3-methylbenzoic Acid as a Major Byproduct

Question: My reaction is producing a significant amount of the carboxylic acid byproduct, and my desired amide/ester yield is low. How can I minimize this hydrolysis?

Answer: The formation of the carboxylic acid is a clear indication of moisture contamination.

  • Troubleshooting Workflow for Hydrolysis

Caption: Troubleshooting workflow for minimizing hydrolysis.

IV. Troubleshooting Guide: Friedel-Crafts Acylation

Friedel-Crafts acylation with this compound allows for the formation of a C-C bond with an aromatic substrate. The success of this reaction is highly dependent on the choice of Lewis acid catalyst and the nature of the aromatic ring.

Problem 3: Low or No Yield in Friedel-Crafts Acylation

Question: I am attempting a Friedel-Crafts acylation with this compound and an aromatic substrate, but the reaction is not proceeding. What are the common causes of failure?

Answer: The failure of a Friedel-Crafts acylation can often be attributed to catalyst deactivation or an insufficiently reactive aromatic substrate.

  • Cause A: Inappropriate Lewis Acid or Catalyst Deactivation.

    • Explanation: A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required to generate the acylium ion electrophile from the acyl chloride.[9] However, the ketone product of the reaction can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or more) of the Lewis acid is often necessary.[8]

    • Solutions:

      • Catalyst Stoichiometry: Use at least 1.1 to 1.3 equivalents of a strong Lewis acid like AlCl₃ relative to the this compound.

      • Catalyst Choice: While AlCl₃ is common, other Lewis acids such as ferric chloride (FeCl₃) or solid acid catalysts can also be effective and may offer different selectivity.[9] For sterically hindered acyl chlorides, a more potent catalyst system may be required.

  • Cause B: Deactivated Aromatic Substrate.

    • Explanation: Friedel-Crafts reactions are generally unsuccessful with aromatic rings that bear strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN). These groups deactivate the ring towards electrophilic aromatic substitution.

    • Solution: If your aromatic substrate is strongly deactivated, the Friedel-Crafts acylation is likely not a viable synthetic route. Consider an alternative strategy.

  • Cause C: Steric Hindrance.

    • Explanation: The steric bulk of this compound can hinder its reaction even with activated aromatic rings, especially if the aromatic substrate itself is sterically encumbered.

    • Solution:

      • Higher Temperatures: Increasing the reaction temperature can help overcome the activation barrier.

      • Alternative Catalysts: Explore the use of more active solid acid catalysts, such as certain zeolites, which can sometimes be more effective for reactions involving sterically demanding reagents.[9]

V. Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is a general starting point and may require optimization for your specific amine.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Workflow for Amide Synthesis

Caption: General workflow for amide synthesis.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol is a general starting point for reactions with activated aromatic compounds like toluene or anisole.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add the anhydrous Lewis acid (e.g., AlCl₃, 1.2 equivalents) and an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred Lewis acid suspension.

  • Addition of Aromatic Substrate: After stirring for 15-30 minutes, add the aromatic substrate (1.0-1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C or warm to room temperature, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

VI. Data Summary

The following table provides a summary of recommended starting conditions for various reaction types. These should be considered as a starting point for optimization.

Reaction TypeNucleophile/SubstrateBase/CatalystSolventTemperatureKey Considerations
Amide Synthesis Primary/Secondary AmineTriethylamine (1.2 eq.) or DIPEADichloromethane (DCM) or THF0 °C to RTFor sterically hindered amines, consider adding catalytic DMAP or using TMEDA as the base.
Ester Synthesis Primary/Secondary AlcoholPre-form alkoxide with NaH, or use TEA/DMAPTHF or Dioxane0 °C to RefluxDirect esterification with the alcohol is often slow; activation of the alcohol is recommended.
Friedel-Crafts Acylation Activated Aromatic Ring (e.g., Toluene, Anisole)AlCl₃ (1.2 eq.)Dichloromethane (DCM) or 1,2-Dichloroethane0 °C to RTEnsure strict anhydrous conditions. The aromatic substrate must not have deactivating groups.

VII. References

  • ACS Publications. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • National Institutes of Health. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. [Link]

  • Google Patents. (2005). Process for preparing substituted benzoyl chlorides.

  • Frontiers. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • Chemistry Steps. (2023). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • TSI Journals. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. [Link]

  • Organic Syntheses. (2004). PREPARATION OF [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. [Link]

  • Organic Chemistry Portal. (2021). Ester synthesis by acylation. [Link]

  • ResearchGate. (2010). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ResearchGate. (2025). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA | Request PDF. [Link]

  • ChemistryStudent. (2022). Acyl Chlorides (A-Level). [Link]

  • PrepChem. (2023). Synthesis of 6-chloro-2-fluorobenzyl chloride. [Link]

  • Google Patents. (1999). Process for the preparation of chloro-benzoyl chlorides.

  • ResearchGate. (2025). The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex | Request PDF. [Link]

  • Chemguide. (2022). The reaction of acyl chlorides with water, alcohols and phenol. [Link]

  • Chemistry Steps. (2023). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Patsnap. (2023). Benzotrichloride patented technology retrieval search results. [Link]

  • RSC Publishing. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. [Link]

  • Chemguide. (2022). Explaining nucleophilic addition / elimination in the reaction between acyl chlorides and water. [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. [Link]

  • Google Patents. (1998). Process for the preparation of esters of aromatic carboxylic acids.

  • National Institutes of Health. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

  • Organic Syntheses. (1973). tert-BUTYL p-TOLUATE. [Link]

  • National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ACS Publications. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

  • Google Patents. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde.

  • Google Patents. (1963). Process for the production of 6-chloro-3-keto-deta steroid compounds.

  • National Institutes of Health. (2007). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. [Link]

  • Oakwood Chemical. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

Technical Support Center: A Researcher's Guide to Preventing Impurity Formation with 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoro-3-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot challenges related to impurity formation, ensuring the integrity and success of your experiments.

This compound is a highly reactive acylating agent, valued for its role in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity, however, demands careful control over reaction conditions to prevent the formation of unwanted byproducts. This guide will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to maintain high purity from starting material to final product.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical principles.

Question 1: My reaction is showing low conversion, with a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?

Answer: Low conversion is a common issue that can typically be traced back to three primary factors: the integrity of the acyl chloride, insufficient nucleophilicity of your substrate, or suboptimal reaction conditions.

  • Reagent Integrity: this compound is highly susceptible to hydrolysis.[2] Exposure to atmospheric moisture will convert it to the corresponding benzoic acid, which is unreactive under standard acylation conditions. This is the most common cause of apparent low reactivity. Always use a fresh bottle or a properly stored aliquot. The presence of benzoic acid can be confirmed by LC-MS or by an acidic wash of your crude product followed by analysis.

  • Substrate Nucleophilicity: While the acyl chloride is highly electrophilic, the reaction rate is still dependent on the nucleophilicity of your substrate (e.g., an amine or alcohol).[3] For weakly nucleophilic substrates, such as anilines with electron-withdrawing groups, you may need to employ a stronger base or a higher reaction temperature to facilitate the reaction.

  • Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). If using a base like triethylamine or pyridine to scavenge the HCl byproduct, ensure it is also anhydrous.[4]

Question 2: I'm observing a major byproduct that corresponds to the mass of 6-chloro-2-fluoro-3-methylbenzoic acid. How can I prevent its formation?

Answer: The formation of the corresponding benzoic acid is a clear indication of hydrolysis.[5] This occurs when the acyl chloride reacts with water. Here’s how to mitigate this pervasive issue:

  • Rigorous Anhydrous Technique: This cannot be overstated. Solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). All glassware should be oven-dried before use.

  • Inert Atmosphere: Conduct your reactions under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[6]

  • Solvent Choice: Use aprotic solvents that do not react with the acyl chloride, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[7]

  • Order of Addition: Add the this compound to the solution containing your nucleophile and base, rather than the other way around. This ensures the highly reactive acyl chloride immediately encounters its intended reaction partner rather than trace amounts of moisture.

Acyl_Chloride 6-Chloro-2-fluoro-3- methylbenzoyl chloride Desired_Product Amide / Ester Product Acyl_Chloride->Desired_Product + Nucleophile (Desired) Hydrolysis_Product Benzoic Acid Impurity Acyl_Chloride->Hydrolysis_Product + H2O (Undesired) Nucleophile R-NH2 / R-OH Water H2O (Moisture)

Caption: Desired Acylation vs. Undesired Hydrolysis Pathway.

Question 3: My final product is contaminated with di-acylated or other over-reacted species. How can I improve the selectivity of my reaction?

Answer: Over-acylation typically occurs when your nucleophile has multiple reactive sites (e.g., a diamine or a molecule with both an amine and a hydroxyl group) or when a secondary reaction is possible. Controlling stoichiometry and reaction kinetics is key.

  • Stoichiometry: Use a slight excess of the nucleophile relative to the this compound. This ensures the acyl chloride is the limiting reagent and is consumed before it can react a second time.

  • Slow Addition: Add the acyl chloride solution dropwise to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the acyl chloride at all times, favoring the initial, faster reaction with the more nucleophilic site.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C).[8] This slows down the reaction rate, increasing the kinetic selectivity for the more reactive site on your nucleophile.

Question 4: I'm struggling with difficult-to-separate impurities after my aqueous workup. What are some common workup-related pitfalls?

Answer: The workup is a critical step where new impurities can be introduced or existing ones can become more problematic.

  • Quenching: Quench the reaction by slowly adding a mild proton source, such as saturated aqueous ammonium chloride, rather than a strong acid. If you used a base like pyridine, a dilute acid wash (e.g., 1M HCl) is necessary to remove it, but this should be done cautiously and at a low temperature to avoid hydrolysis of the desired product.

  • Base Removal: Ensure that the base used to scavenge HCl (e.g., triethylamine, pyridine) is completely removed during the workup, as it can complicate purification. Triethylamine hydrochloride, for instance, can sometimes be carried through into the organic layer. Multiple aqueous washes are often necessary.

  • Emulsion Formation: If you are experiencing emulsions during extraction, try adding brine (saturated aqueous NaCl) to increase the ionic strength of the aqueous phase.

Frequently Asked Questions (FAQs)

FAQ 1: How should I properly store and handle this compound?

This compound is corrosive and moisture-sensitive.[6] It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[9][10] Handle only in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

FAQ 2: What are the primary impurities I should be aware of in the starting material?

The most common impurity is the corresponding benzoic acid, formed from hydrolysis during storage. Another potential impurity is residual thionyl chloride from the manufacturing process, which can react with nucleophiles.[7][11] It is good practice to check the purity of the acyl chloride by GC-MS or NMR before use if the reaction is sensitive or on a large scale.

FAQ 3: What are the most effective analytical techniques for monitoring my reaction and identifying impurities?

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for reaction monitoring as it provides quantitative information on the relative amounts of starting materials, products, and byproducts, along with their molecular weights, which is invaluable for impurity identification.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of the starting acyl chloride and for products that are volatile and thermally stable.[13][14]

FAQ 4: Can I purify this compound if I suspect it has degraded?

Yes, if you have the proper equipment and safety precautions in place. Vacuum distillation is the most effective method for purifying acyl chlorides.[15][16] This will separate the higher-boiling benzoic acid impurity from the acyl chloride. This should only be performed by experienced chemists in a well-ventilated fume hood due to the corrosive and lachrymatory nature of the compound.[6]

Experimental Protocols and Data

Protocol 1: General Procedure for the Acylation of a Primary Amine
  • Preparation: Oven-dry all glassware and allow to cool under a stream of nitrogen.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting reagent is consumed.[12]

Table 1: Recommended Reaction Conditions
Nucleophile TypeBaseTemperatureKey Considerations
Primary Aliphatic AmineTriethylamine0 °C to RTReaction is typically fast.
Aniline (Electron-rich)Pyridine0 °C to RTPyridine can act as a nucleophilic catalyst.
Aniline (Electron-poor)TriethylamineRT to 40 °CMay require heating to achieve full conversion.
Primary/Secondary AlcoholPyridine or TMEDA0 °C to RTReaction may be slower than with amines.[8]
Troubleshooting Flowchart

Start Reaction Issue Identified Impurity_Check Major Impurity Observed? Start->Impurity_Check Conversion_Check Low Conversion? Start->Conversion_Check Hydrolysis Impurity = Benzoic Acid? Impurity_Check->Hydrolysis Purity_Check Starting Material Pure? Conversion_Check->Purity_Check Yes Anhydrous_Check Anhydrous Conditions? Purity_Check->Anhydrous_Check Yes Purify_Reagent Purify Acyl Chloride (Vacuum Distillation) Purity_Check->Purify_Reagent No Fix_Hydrolysis Improve Anhydrous Technique Use Inert Atmosphere Anhydrous_Check->Fix_Hydrolysis No Fix_Conversion Check Reagent Quality Increase Temperature Use Stronger Base Anhydrous_Check->Fix_Conversion Yes Over_Acylation Impurity = Over-acylated? Hydrolysis->Over_Acylation No Hydrolysis->Fix_Hydrolysis Yes Fix_Over_Acylation Adjust Stoichiometry Slow Addition Lower Temperature Over_Acylation->Fix_Over_Acylation Yes

Caption: A logical flowchart for troubleshooting common impurity issues.

Table 2: Common Impurities and Their Mass Signatures
Impurity NameStructureLikely CauseExpected Mass (M+H)⁺
6-Chloro-2-fluoro-3-methylbenzoic acidC₈H₆ClFO₂Hydrolysis of starting material189.0
Diacylated Amine(C₈H₅ClFO)₂-NROver-acylation2 * (171.0) + Mass of R-N
Triethylammonium Chloride(C₂H₅)₃N·HClByproduct from base138.1

References

  • ChemADVISOR, Inc. (2025). A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity. Retrieved from [Link]

  • Google Patents. (1999). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • Google Patents. (1950). US2529671A - Purification of thionyl chloride.
  • Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzoyl chloride. Retrieved from [Link]

  • Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Zan, Y., et al. (2025). A high-performance liquid chromatography method for detecting acylation impurities in acetate triptorelin microspheres for injection. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.
  • Google Patents. (2006). CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.

Sources

handling and storage of 6-Chloro-2-fluoro-3-methylbenzoyl chloride to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoro-3-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful handling and storage of this reactive acyl chloride, ensuring its integrity and optimal performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound, like other acyl chlorides, is hydrolysis.[1][2][3] Acyl chlorides are highly reactive towards nucleophiles, and water is a common nucleophile present in the atmosphere and solvents. The reaction with water leads to the formation of the corresponding carboxylic acid (6-Chloro-2-fluoro-3-methylbenzoic acid) and hydrochloric acid (HCl) gas.[1][2][4] This hydrolysis is often rapid and can significantly reduce the purity and reactivity of the starting material.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6][7][8] The container should be tightly sealed to prevent moisture ingress.[5] For enhanced protection, storing the sealed container within a desiccator containing a suitable drying agent is highly recommended.[9][10] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to displace any residual moisture and oxygen.[8][11]

Q3: How should I handle this compound in the laboratory to prevent exposure and degradation?

A3: Due to its corrosive and moisture-sensitive nature, this compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[5][7][10] Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][10] To prevent degradation, use dry glassware and syringes for transfers, and consider working under an inert atmosphere.[12][13] Avoid breathing the vapors, as they are irritating to the respiratory tract.[5]

Q4: What are the signs of degradation in a sample of this compound?

A4: Visual signs of degradation can include fuming when the container is opened, which is the result of HCl gas formation upon contact with moist air.[4] The liquid may also appear cloudy or contain solid precipitates, which could be the hydrolyzed carboxylic acid. A decrease in the sharp, irritating odor may also indicate a loss of the acyl chloride. For a definitive assessment of purity, analytical techniques such as NMR spectroscopy or titration can be employed to quantify the extent of degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: My reaction yield is consistently low, and I suspect the this compound has lost reactivity.

  • Potential Cause: The most likely cause is the degradation of the acyl chloride due to hydrolysis.[12] Even small amounts of moisture in your reaction setup or solvents can consume the starting material.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting your reaction, check the quality of your this compound. If it is an older bottle or has been opened multiple times, consider purchasing a fresh supply.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool it under a stream of dry nitrogen or in a desiccator before use.[13] Use anhydrous solvents, preferably from a freshly opened bottle or one that has been properly stored over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[11]

    • Proper Reagent Transfer: Use dry syringes or cannulas for transferring the acyl chloride.[11]

Issue 2: I am observing the formation of an unexpected carboxylic acid byproduct in my reaction mixture.

  • Potential Cause: This is a clear indication of hydrolysis of the this compound.[1][2] The acyl chloride is reacting with water present in your system to form 6-Chloro-2-fluoro-3-methylbenzoic acid.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure your reaction solvent is anhydrous. Consider using a freshly distilled solvent or one from a sealed bottle specifically rated for anhydrous reactions.

    • Reagent Purity: Check the water content of your other reagents, especially amines or alcohols, as they can be hygroscopic.

    • Reaction Setup: Scrutinize your reaction setup for any potential sources of moisture ingress. Ensure all joints are properly sealed.

Issue 3: My reaction is sluggish or does not go to completion, even with fresh this compound.

  • Potential Cause: While degradation is a common culprit, other factors can influence the reaction rate. The electronic properties of the substituents on the benzoyl chloride can affect its reactivity.[14][15][16] In this case, the presence of electron-withdrawing fluorine and chlorine atoms can increase the electrophilicity of the carbonyl carbon, making it more reactive. However, steric hindrance from the ortho-fluoro and meta-methyl groups might play a role.

  • Troubleshooting Steps:

    • Temperature: Consider moderately increasing the reaction temperature to overcome any activation energy barriers.

    • Catalyst: For certain reactions, such as Friedel-Crafts acylation, the choice and quality of the Lewis acid catalyst are critical. Ensure your catalyst is active and used in the appropriate stoichiometric amount.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Storage and Handling Summary

ParameterRecommendationRationale
Storage Temperature Cool, dry place.[5][6][7][8]Minimizes decomposition and vapor pressure.
Atmosphere Inert atmosphere (Nitrogen or Argon).[8][11]Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, original container.[5][17]Prevents moisture ingress.
Handling In a chemical fume hood.[5][7][10]Protects from corrosive and irritating vapors.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[5][10]Prevents skin and eye contact.
Incompatible Materials Water, strong bases, alcohols, amines, metals.[7][8]Reacts violently or exothermically with these substances.

Degradation Pathway and Prevention

The primary degradation pathway for this compound is hydrolysis, a nucleophilic acyl substitution reaction.[1][2][3]

G cluster_degradation Hydrolysis of this compound cluster_prevention Prevention Strategies AcylChloride This compound CarboxylicAcid 6-Chloro-2-fluoro-3-methylbenzoic acid AcylChloride->CarboxylicAcid Nucleophilic Attack HCl HCl (gas) AcylChloride->HCl Water H₂O (Moisture) Water->CarboxylicAcid InertAtmosphere Store under Inert Gas (e.g., N₂, Ar) InertAtmosphere->AcylChloride Protects DryGlassware Use Dry Glassware and Solvents DryGlassware->AcylChloride Protects SealedContainer Tightly Sealed Container in Desiccator SealedContainer->AcylChloride Protects

Caption: Degradation pathway of this compound and preventive measures.

Troubleshooting Logic Flow

G Problem Experiment Failure (e.g., Low Yield, Byproducts) CheckReagent Check Reagent Age and Storage Conditions Problem->CheckReagent CheckSetup Inspect Reaction Setup for Moisture Ingress Problem->CheckSetup CheckSolvents Verify Anhydrous Nature of Solvents and Reagents Problem->CheckSolvents OtherFactors Consider Other Factors Problem->OtherFactors DegradationSuspected Degradation Suspected CheckReagent->DegradationSuspected CheckSetup->DegradationSuspected CheckSolvents->DegradationSuspected SolutionDegradation Use Fresh Reagent, Ensure Anhydrous Conditions, Work Under Inert Atmosphere DegradationSuspected->SolutionDegradation SolutionOther Optimize Reaction Conditions (Temperature, Catalyst, Time) OtherFactors->SolutionOther

Caption: Troubleshooting workflow for experiments involving this compound.

References

  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (n.d.). Retrieved from [Link]

  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Retrieved from [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism - YouTube. (2025, March 16). Retrieved from [Link]

  • How to store temperature and moisture-sensitive compounds? : r/chemistry - Reddit. (2017, July 7). Retrieved from [Link]

  • How to Store Reagents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Mechanism of hydrolysis of acyl chlorides - Chemistry Stack Exchange. (2021, April 15). Retrieved from [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide: CIE A level chemistry support. (n.d.). Retrieved from [Link]

  • Water Sensitive Chemicals - Environment, Health & Safety. (n.d.). Retrieved from [Link]

  • Storage instructions for chemical reagents. (2025, April 7). Retrieved from [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange. (2020, June 4). Retrieved from [Link]

  • Trouble with chloride acids : r/OrganicChemistry - Reddit. (2025, August 9). Retrieved from [Link]

  • Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides - ResearchGate. (n.d.). Retrieved from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. (n.d.). Retrieved from [Link]

  • reaction between acyl chlorides and alcohols - addition / elimination - Chemguide. (n.d.). Retrieved from [Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC - NIH. (2011, July 28). Retrieved from [Link]

  • 08.05 Overview of Acylation Reactions and Acyl Chlorides - YouTube. (2019, July 29). Retrieved from [Link]

  • Benzoyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism - PubMed. (n.d.). Retrieved from [Link]

  • Chlorobenzene Degradation Pathway - Eawag-BBD. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Friedel-Crafts Acylation with 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for a particularly nuanced reaction: the Friedel-Crafts acylation using 6-Chloro-2-fluoro-3-methylbenzoyl chloride. The unique substitution pattern of this acylating agent presents specific challenges that this guide aims to address with scientifically grounded, field-proven insights.

Troubleshooting Guide

This section is designed to address specific experimental failures in a question-and-answer format, providing a logical path to identifying and resolving the root cause.

Q1: My reaction shows no or very low conversion of the aromatic substrate. What are the likely causes?

A1: This is a common and frustrating issue that typically points to one of three primary areas: catalyst deactivation, insufficient reactivity of the aromatic substrate, or steric hindrance.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the solvent, on the glassware, or in the reagents will hydrolyze the AlCl₃, rendering it inactive. Furthermore, the ketone product of the acylation can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[2][3] This is why a stoichiometric amount of the catalyst is often required.[2][4]

  • Deactivated Aromatic Ring: Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction.[5] If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, or another acyl group), the ring will be too deactivated to be attacked by the acylium ion.[1][6] The reaction generally fails with aromatic compounds that are less reactive than mono-halobenzenes.[5]

  • Steric Hindrance: The this compound molecule is sterically demanding due to the substituents ortho to the acyl chloride group (the chloro and fluoro groups). This steric bulk can hinder the formation of the initial complex with the Lewis acid and the subsequent approach of the aromatic substrate.[7] If your aromatic substrate is also heavily substituted, particularly near the site of reaction, steric clash can significantly impede or prevent the reaction.

Q2: I'm observing the formation of multiple products on my TLC plate. What are they and how can I improve selectivity?

A2: While Friedel-Crafts acylation is known for being less prone to poly-substitution than its alkylation counterpart, multiple products can still arise.[8][9]

  • Isomeric Products: If your aromatic substrate has multiple non-equivalent positions available for substitution, you will likely form a mixture of isomers. The distribution of these isomers is governed by the electronic and steric effects of the substituents already present on the ring. Activating groups (electron-donating) will direct the acylation to the ortho and para positions, while deactivating groups (electron-withdrawing) will direct to the meta position.[10] Given the steric bulk of this compound, substitution at the less hindered para position is often favored over the ortho position.[11]

  • Polyacylation: Although the acyl group introduced is deactivating, preventing a second acylation, this is not absolute.[4][12] If your aromatic substrate is highly activated (e.g., anisole, phenols), di-acylation can sometimes occur, especially if a large excess of the acylating agent is used.[8]

To improve selectivity:

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product, which is typically the para isomer.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with different anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide) may improve the isomeric ratio.

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can offer different selectivity profiles.[11][13]

Q3: The reaction mixture turned dark and tarry, leading to a difficult workup and low yield. What happened?

A3: A dark, tarry reaction mixture is usually a sign of side reactions and decomposition, often caused by excessive heat.

  • High Reaction Temperature: Friedel-Crafts acylations can be exothermic.[14] If the temperature is not carefully controlled, especially during the initial addition of reagents, side reactions such as polymerization or charring of the aromatic substrate can occur.[8] It is crucial to maintain the recommended temperature, often starting at a low temperature (e.g., 0 °C) and then allowing the reaction to proceed at room temperature or with gentle heating.[15][16]

  • Reactive Substrates: Highly activated aromatic compounds can be more prone to polymerization under the strong Lewis acid conditions of the reaction.

To prevent this:

  • Controlled Reagent Addition: Add the acyl chloride and Lewis acid slowly and portion-wise to a cooled solution of the aromatic substrate to manage the initial exotherm.

  • Maintain Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to tar formation.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid catalyst, like AlCl₃, required for Friedel-Crafts acylation?

A1: Unlike Friedel-Crafts alkylation where the Lewis acid is truly catalytic, in acylation, the product ketone is a moderate Lewis base.[2] It forms a stable complex with the strong Lewis acid catalyst.[2][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of the Lewis acid is needed for every equivalent of the acylating agent to drive the reaction to completion.[8]

Q2: Can I use an aromatic substrate with an amine (-NH₂) or hydroxyl (-OH) group?

A2: No, aromatic compounds with these functional groups are generally not suitable for Friedel-Crafts acylation.[8][17] The lone pair of electrons on the nitrogen or oxygen atom will readily react with the Lewis acid catalyst.[8][18] This forms a complex that strongly deactivates the aromatic ring, preventing the desired acylation from occurring.[5][8]

Q3: What is the role of the aqueous workup, and why is it important to perform it carefully?

A3: The aqueous workup serves two primary purposes: to decompose the Lewis acid-ketone product complex and to remove the excess Lewis acid.[2][14] This is typically done by carefully and slowly pouring the reaction mixture into ice-cold water or dilute acid.[14][15] This process is highly exothermic and can cause vigorous evolution of HCl gas.[14] Proper cooling and slow addition are essential for safety and to prevent degradation of the desired product.

Q4: The electronic effects of the substituents on this compound seem contradictory. How do they influence its reactivity?

A4: The substituents on the benzoyl chloride ring have competing electronic effects that influence the reactivity of the acylium ion.

  • Electron-Withdrawing Groups (Chloro and Fluoro): These halogen atoms are electronegative and exert an electron-withdrawing inductive effect. This increases the positive charge on the carbonyl carbon of the acylium ion, making it a more potent electrophile.[10]

  • Electron-Donating Group (Methyl): The methyl group is electron-donating through hyperconjugation and a weak inductive effect. This slightly counteracts the deactivating effect of the halogens.[19]

The net effect is a highly reactive acylating agent, but one where the regioselectivity of its reactions with substituted aromatics will be a delicate balance of these electronic influences and the significant steric hindrance previously mentioned.

Visualization of Key Processes

Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride 6-Chloro-2-fluoro-3- methylbenzoyl chloride AcyliumIon Acylium Ion (Resonance Stabilized) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Electrophilic Attack AromaticRing Aromatic Substrate (Nucleophile) AromaticRing->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex -H⁺ (Deprotonation) FinalProduct Aryl Ketone Product ProductComplex->FinalProduct Aqueous Workup

Caption: The three key steps of the Friedel-Crafts acylation mechanism.

Troubleshooting Workflow for Low Yield

G Start Low or No Product Yield CheckReagents Verify Reagent Quality & Anhydrous Conditions Start->CheckReagents CheckSubstrate Analyze Aromatic Substrate Reactivity Start->CheckSubstrate CheckConditions Review Reaction Conditions Start->CheckConditions Solution1 Use freshly opened/purified, anhydrous reagents and solvents. Dry all glassware. CheckReagents->Solution1 Moisture or Impurities Suspected Solution2 Reaction may fail with strongly deactivated rings (-NO₂, -CN). Consider a different synthetic route. CheckSubstrate->Solution2 Deactivating Groups Present Solution3 Optimize temperature. Ensure sufficient catalyst loading (≥1.1 eq). Check for steric hindrance. CheckConditions->Solution3 Suboptimal Conditions

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Experimental Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Catalyst Loading ≥ 1.1 equivalentsStoichiometric amount is needed to overcome product complexation.[2]
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert solvents that are good at solubilizing reagents and the catalyst complex.
Temperature 0 °C to Room TemperatureInitial cooling helps control the exotherm, followed by warming to drive the reaction.[15]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the catalyst.
Step-by-Step General Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water.[15] this compound is a reactive acyl chloride. Appropriate personal protective equipment (PPE) should be worn at all times.

  • Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Setup: In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, add the aromatic substrate and the anhydrous solvent (e.g., dichloromethane). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully and in portions, add anhydrous aluminum chloride (AlCl₃) to the stirred solution.

  • Acyl Chloride Addition: Dissolve this compound in a small amount of anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.[15]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[15]

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane.[14]

    • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.[15]

    • The crude product can be purified by column chromatography or recrystallization.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • Saskatchewan Open Educational Resources. 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • ResearchGate. (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • ACS Publications. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]

  • Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • Scribd. Friedel-Crafts Alkylation vs. Acylation Guide. [Link]

  • ResearchGate. The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. [Link]

  • Journal of the Chemical Society, Transactions. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. [Link]

  • NCERT. Amines. [Link]

  • ACS Publications. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

  • PubMed. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. [Link]

  • Jim Clark. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

  • RSC Publishing. Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. [Link]

  • ResearchGate. The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. [Link]

  • Journal of Chemical Education. Friedel Crafts acylation and alkylation with acid chlorides. [Link]

  • PrepChem.com. Synthesis of 6-chloro-2-fluorobenzyl chloride. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

Sources

Technical Support Center: Strategies for the Removal of Unreacted 6-Chloro-2-fluoro-3-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions concerning the removal of unreacted 6-Chloro-2-fluoro-3-methylbenzoyl chloride from reaction mixtures. The protocols and explanations herein are designed to ensure both the purity of your target molecule and the safety of your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses common immediate questions regarding the handling and removal of residual this compound.

Q1: Why is it critical to remove unreacted this compound?

Unreacted this compound is a highly reactive electrophile. Its presence can lead to the formation of unwanted byproducts during subsequent reaction steps or purification, complicating analysis and reducing the overall yield and purity of your desired product.[1] Furthermore, its corrosive and lachrymatory nature necessitates its neutralization for safe handling and disposal.[2]

Q2: What are the primary methods for removing this acyl chloride?

The most common strategies involve:

  • Aqueous Workup (Quenching): Reacting the acyl chloride with a nucleophile like water, an alcohol, or a basic solution to convert it into a more easily removable, less reactive species.[2][3]

  • Scavenger Resins: Employing solid-supported reagents that selectively react with and bind the excess acyl chloride, which can then be removed by simple filtration.[4][5]

  • Chromatographic Purification: Separating the desired product from the unreacted acyl chloride and its byproducts using techniques like flash column chromatography.[6][7]

Q3: How do I choose the best removal method for my specific reaction?

The optimal method depends on several factors:

  • Stability of your product: If your product is sensitive to water or basic/acidic conditions, a non-aqueous method like scavenger resins or direct chromatographic purification might be preferable.

  • Scale of the reaction: For large-scale reactions, aqueous workup is often more cost-effective than using scavenger resins.

  • Physical properties of the product and byproducts: Differences in polarity and solubility will dictate the feasibility and efficiency of extraction and chromatography.

Q4: What are the typical byproducts formed during quenching?

The byproducts are determined by the quenching agent used. The following table summarizes the most common scenarios:

Quenching AgentPrimary Organic ByproductSecondary Byproduct
Water (H₂O)6-Chloro-2-fluoro-3-methylbenzoic acidHydrogen Chloride (HCl)
Methanol (CH₃OH)Methyl 6-chloro-2-fluoro-3-methylbenzoateHydrogen Chloride (HCl)
Sodium Bicarbonate (aq. NaHCO₃)Sodium 6-chloro-2-fluoro-3-methylbenzoateCarbon Dioxide (CO₂), Water (H₂O), Sodium Chloride (NaCl)

Troubleshooting and In-Depth Guides

This section provides detailed protocols and the scientific rationale behind them for the effective removal of this compound.

Aqueous Workup (Quenching)

Aqueous workup is a robust and widely used method for neutralizing reactive reagents like acyl chlorides. The core principle is to hydrolyze the acyl chloride to its corresponding carboxylic acid, which can then be easily separated.

Core Principles of Quenching

The high reactivity of the acyl chloride functional group with nucleophiles is the basis for quenching.[8] Water, though a weak nucleophile, will readily react with this compound in an exothermic reaction to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1][9] Using a mild base like sodium bicarbonate not only quenches the acyl chloride but also neutralizes the HCl byproduct, preventing potential acid-catalyzed degradation of sensitive products.[10][11]

Visualizing the Quenching and Extraction Workflow

cluster_0 Reaction Completion cluster_1 Quenching cluster_2 Liquid-Liquid Extraction cluster_3 Purification Reaction Reaction Mixture (Product + Unreacted Acyl Chloride) Cooling Cool to 0 °C (Ice Bath) Reaction->Cooling Prepare for Quench Addition Slow, Dropwise Addition of Quenching Agent (e.g., aq. NaHCO₃) Cooling->Addition Stirring Vigorous Stirring (15-30 min) Addition->Stirring Extraction Add Organic Solvent (e.g., Ethyl Acetate) Stirring->Extraction Proceed to Workup Separation Separate Layers (Separatory Funnel) Extraction->Separation Organic_Layer Organic Layer (Contains Product) Separation->Organic_Layer Aqueous_Layer Aqueous Layer (Contains Carboxylate Salt) Separation->Aqueous_Layer Drying Dry Organic Layer (e.g., Na₂SO₄) Organic_Layer->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product

Caption: Workflow for Quenching and Extraction.

Detailed Protocol: Quenching with Saturated Sodium Bicarbonate

This protocol is recommended for its efficiency and safety, as it neutralizes both the unreacted acyl chloride and the acidic byproduct HCl.

Materials:

  • Reaction mixture containing unreacted this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C

  • An appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Ice bath

Procedure:

  • Cooling: Immediately after the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the quenching reaction.[2]

  • Slow Addition: While vigorously stirring the reaction mixture, slowly add the cold saturated NaHCO₃ solution dropwise.[11] Monitor for gas evolution (CO₂). The rate of addition should be controlled to prevent excessive foaming and a rapid temperature increase.

  • Completion of Quench: Continue the addition until gas evolution ceases, which indicates that all the unreacted acyl chloride has been neutralized.

  • Stirring: Allow the mixture to stir for an additional 15-30 minutes at 0 °C to ensure the reaction is complete.

  • Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.[12]

  • Separation: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.[2]

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Troubleshooting Aqueous Workup
IssuePotential Cause(s)Recommended Solution(s)
Vigorous, Uncontrolled Reaction During Quenching - Addition of quenching agent is too fast.- Insufficient cooling of the reaction mixture.- Add the quenching agent more slowly, dropwise.- Ensure the reaction flask is fully submerged in an efficient ice bath.[11]
Formation of an Emulsion During Extraction - High concentration of salts or polar byproducts.- Vigorous shaking.- Add brine to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[11]- Gently invert the separatory funnel instead of vigorous shaking.
Low Yield of Desired Product - Product is partially soluble in the aqueous layer.- Product degradation under basic/acidic conditions.- Perform multiple extractions with the organic solvent to maximize recovery.[11]- If the product is acid-sensitive, ensure the quench is performed with a mild base like NaHCO₃. If base-sensitive, a quench with cold water followed by careful neutralization may be necessary.
Presence of 6-Chloro-2-fluoro-3-methylbenzoic acid in Final Product - Incomplete separation of layers during extraction.- After the basic wash, the carboxylate salt of the hydrolyzed acyl chloride should be in the aqueous layer. Ensure a clean separation of layers. A back-extraction of the combined aqueous layers with fresh organic solvent can recover any dissolved product.
Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from a solution.[5] For acyl chlorides, nucleophilic resins are highly effective.

Core Principles of Scavenger Resins

The key advantage of scavenger resins is the simplification of the purification process.[13] An amine-functionalized resin, for example, will react with the electrophilic this compound to form a polymer-bound amide. Since the scavenger and its adduct are on a solid support, they can be easily removed by filtration, leaving the desired product in solution. This method avoids aqueous workups, which is beneficial for water-sensitive products.

Visualizing the Scavenger Resin Workflow

cluster_0 Reaction Completion cluster_1 Scavenging cluster_2 Purification Reaction Reaction Mixture (Product + Unreacted Acyl Chloride) Add_Resin Add Scavenger Resin (e.g., Amino-functionalized) Reaction->Add_Resin Stir_Mixture Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Resin->Stir_Mixture Filtration Filter Mixture Stir_Mixture->Filtration Scavenging Complete Resin_Waste Resin with Bound Impurity (Solid Waste) Filtration->Resin_Waste Filtrate Filtrate (Solution of Product) Filtration->Filtrate Concentration Concentrate Filtrate Filtrate->Concentration Purified_Product Purified Product Concentration->Purified_Product

Sources

Technical Support Center: Stability and Handling of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoro-3-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this reactive acyl chloride in various laboratory solvents. Our goal is to equip you with the knowledge to ensure the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in common laboratory solvents?

A1: The primary and most rapid degradation pathway for this compound is hydrolysis.[1][2] Acyl chlorides are highly susceptible to nucleophilic attack by water. This reaction is often vigorous and results in the formation of the corresponding carboxylic acid, 6-Chloro-2-fluoro-3-methylbenzoic acid, and hydrochloric acid (HCl).[3][4] Even trace amounts of moisture in aprotic solvents can lead to significant degradation over time.

Q2: How can I visually identify if my this compound has started to degrade?

A2: Visual signs of degradation are often apparent. If the compound has been exposed to moist air, you may observe fuming.[4] This is due to the reaction with atmospheric water, which liberates HCl gas. Upon dissolution in a non-polar aprotic solvent, the formation of a white precipitate may indicate the presence of the less soluble 6-Chloro-2-fluoro-3-methylbenzoic acid, the hydrolysis product. A pungent, acrid odor, characteristic of HCl, may also become more noticeable.

Q3: Which solvents are recommended for reactions involving this compound?

A3: Anhydrous aprotic solvents are essential for maintaining the stability of this compound. Commonly used and recommended solvents include:

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF) - Note: Must be anhydrous and free of peroxides.

  • Acetonitrile (ACN)

  • Toluene

  • Hexanes

It is crucial to use solvents with the lowest possible water content, preferably from a freshly opened bottle or one that has been appropriately dried using standard laboratory procedures.

Q4: Which solvents and reagents are incompatible with this compound?

A4: Due to its high reactivity, this acyl chloride is incompatible with a range of common laboratory chemicals.[1] Avoid using:

  • Protic solvents: Water, alcohols (e.g., methanol, ethanol), and primary or secondary amines will react readily to form carboxylic acids, esters, and amides, respectively.[5][6]

  • Strong bases: Hydroxides and other strong bases will rapidly hydrolyze the acyl chloride.[1]

  • Oxidizing agents: May lead to unwanted side reactions.[1]

Q5: What is the expected shelf-life of this compound under optimal storage conditions?

A5: When stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, this compound should remain stable for an extended period.[1] However, it is best practice to use it as fresh as possible. For opened containers, it is advisable to use the contents within a few months and to regularly check for signs of degradation before use.

Troubleshooting Guide: Stability-Related Issues in Experiments

This section addresses common problems encountered during reactions that may be attributed to the instability of this compound.

Observed Issue Potential Cause Recommended Action
Low or no product yield in an acylation reaction. Degradation of the acyl chloride: The starting material may have hydrolyzed to the less reactive carboxylic acid due to improper storage or the use of wet solvents/reagents.1. Verify Reagent Quality: Before starting, visually inspect the acyl chloride for any signs of degradation (fuming, precipitation).2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or properly dried anhydrous solvents.[7]3. Fresh Reagent: If in doubt, use a fresh bottle of this compound.
Formation of an unexpected carboxylic acid byproduct. Hydrolysis during reaction: Trace amounts of water in the reaction mixture are reacting with the acyl chloride.1. Dry Solvents and Reagents: Employ rigorous drying procedures for all solvents and reagents. Molecular sieves can be used to maintain anhydrous conditions during the reaction.2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the system.
Inconsistent reaction rates or product profiles between batches. Variable purity of the acyl chloride: Different batches may have varying levels of the hydrolyzed carboxylic acid impurity.1. Standardize Reagent Quality: If possible, analyze the purity of each new batch of the acyl chloride before use (see Analytical Protocols section).2. Purification: If significant impurity is detected, consider purifying the acyl chloride by distillation under reduced pressure.
Reaction with an amine gives a mixture of the desired amide and the corresponding carboxylic acid. Competitive hydrolysis: The amine nucleophile is competing with water for reaction with the acyl chloride. This can also be an issue if the amine salt of HCl is formed, which can be hygroscopic.1. Excess Amine or Base: Use a slight excess of the amine or add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[6][8] This prevents the formation of the amine hydrochloride salt which can introduce water.2. Anhydrous Conditions: Re-emphasize the importance of a dry reaction setup.

Stability in Different Solvents: A Comparative Overview

Solvent Solvent Type Expected Relative Stability Key Considerations
Dichloromethane (DCM) Aprotic, Non-polarHighExcellent choice for many reactions. Ensure use of anhydrous grade.
Acetonitrile (ACN) Aprotic, PolarModerate to HighCan be more hygroscopic than DCM. Use of a dry, high-purity grade is critical.
Tetrahydrofuran (THF) Aprotic, Polar EtherModerateProne to peroxide formation and can absorb water. Use freshly distilled or inhibitor-free anhydrous THF.
Toluene Aprotic, Non-polarHighGood for reactions requiring higher temperatures. Ensure it is anhydrous.
Hexanes Aprotic, Non-polarHighSuitable for reactions with non-polar substrates. Must be anhydrous.

Expert Insight: The rate of hydrolysis in aprotic solvents is primarily dependent on the concentration of residual water. Therefore, the most critical factor for ensuring the stability of this compound is the rigorous exclusion of moisture from the entire experimental setup.

Experimental Protocols

Protocol 1: Handling and Storage of this compound
  • Receiving and Inspection: Upon receipt, inspect the container for any damage to the seal.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[1] A desiccator can provide an additional layer of protection against atmospheric moisture.

  • Inert Atmosphere: For long-term storage, especially after the container has been opened, it is highly recommended to store it under an inert atmosphere (argon or nitrogen).

  • Dispensing: When dispensing the liquid, do so in a fume hood. Use a dry syringe or cannula to transfer the liquid, and immediately reseal the container. Purging the headspace of the container with an inert gas before sealing is good practice.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol provides a general method to qualitatively assess the purity of this compound by monitoring for the presence of its hydrolysis product.

  • Sample Preparation: In a dry NMR tube, dissolve a small amount (5-10 mg) of this compound in approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃).[10][11][12]

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • The spectrum of pure this compound should show characteristic signals for the aromatic protons and the methyl group.

    • The presence of the hydrolysis product, 6-Chloro-2-fluoro-3-methylbenzoic acid, will be indicated by the appearance of a broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The aromatic and methyl signals of the acid will also be present, likely at slightly different chemical shifts from the acyl chloride.

    • Integration of the signals can provide a semi-quantitative estimate of the purity.

Protocol 3: Purity Assessment by GC-MS with Derivatization

Direct analysis of acyl chlorides by GC-MS can be challenging due to their reactivity and thermal lability.[13] A more reliable method involves derivatization to a more stable compound, such as a methyl ester.[2][13][14]

  • Derivatization:

    • In a clean, dry vial, dissolve a known amount of this compound in an anhydrous solvent like dichloromethane.

    • Add a slight excess of anhydrous methanol to the solution. A non-nucleophilic base like pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.

    • Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Sample Preparation for GC-MS: Dilute an aliquot of the derivatized sample with the appropriate solvent to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the sample onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of the methyl 6-chloro-2-fluoro-3-methylbenzoate from any unreacted starting material or other impurities.

    • The mass spectrometer can be used to confirm the identity of the peaks. The methyl ester will have a distinct mass spectrum.

  • Quantification: The purity of the original acyl chloride can be determined by comparing the peak area of the derivatized product to that of any impurities.

Visualizations

Degradation Pathway of this compound

G Primary Degradation Pathway: Hydrolysis acyl_chloride This compound products 6-Chloro-2-fluoro-3-methylbenzoic acid + HCl acyl_chloride->products Nucleophilic Attack water H₂O (Water) water->products Reactant

Caption: Hydrolysis of this compound.

Experimental Workflow for Stability Assessment

G Workflow for Assessing Stability in Aprotic Solvents cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis cluster_results Data Interpretation start Dissolve Acyl Chloride in Anhydrous Aprotic Solvent storage Store aliquots at defined time points (t=0, t=x, t=y) start->storage derivatize Derivatize with Anhydrous Methanol storage->derivatize analysis Analyze by GC-MS or HPLC derivatize->analysis quantify Quantify remaining Acyl Chloride (as ester) vs. Hydrolysis Product analysis->quantify stability Determine Stability Profile quantify->stability

Caption: A typical workflow for monitoring the stability of the acyl chloride.

References

  • Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(7), 6075-6096. [Link]

  • Nair, M. R., & Shaji, V. R. (1985). Kinetics of Hydrolysis of α-t-Amylbenzyl Chlorides. Indian Journal of Chemistry, 24B, 895-896.
  • Royal Society of Chemistry. (2023). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 30(10). [Link]

  • Royal Society of Chemistry. (2023). Cobalt-catalyzed nucleophilic fluorination in organic carbonates. Catalysis Science & Technology. [Link]

  • Oxford Academic. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode Array Detection. Journal of Chromatographic Science, 47(2), 121-126. [Link]

  • askIITians. (2024). Primary amines react with benzoyl chloride to give: (A) Benzamides. [Link]

  • Chemistry Steps. (2024). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Kim, H. J., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry, 65(1), 12. [Link]

  • Brown, D. A., & Hudson, R. F. (1953). The mechanism of hydrolysis of acid chlorides. Part V. The effect of solvent and hydroxyl ions on the rate of solvolysis of substituted benzoyl chlorides. Journal of the Chemical Society (Resumed), 3352-3359. [Link]

  • Land of Chemistry. (2024). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. YouTube. [Link]

  • ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Save My Exams. (2025). Acyl Chlorides Revision Notes. [Link]

  • HMDB. (2014). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). [Link]

  • Vedantu. (2024). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. [Link]

  • Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. The Journal of organic chemistry, 76(11), 4527–4536. [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • HMDB. (2014). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882). [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzyl chloride. [Link]

  • Cheméo. (2026). 2,6-Dichlorobenzoyl chloride. [Link]

  • ResearchGate. (2011). Preferred conformations of benzoyl chloride (planar) and 2,6-dichlorobenzoyl chloride (4, perpendicular). [Link]

  • ResearchGate. (2023). Figure S3. 1 H NMR spectrum (CDCl 3 , 300 MHz) of... [Link]

  • University of California, Irvine. (n.d.). O. CHEM LAB #7: KINETIC INVESTIGATION OF SUBSTITUTION. [Link]

  • Bentley, T. W., & Jones, R. O. (1998). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351-2357. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Stability-Indicating Analytical Methods for 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates like 6-Chloro-2-fluoro-3-methylbenzoyl chloride are foundational building blocks whose purity and stability directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, the analytical methods used to characterize these intermediates must be robust, reliable, and fit for purpose. This is achieved through a systematic process known as analytical method validation.

The International Council for Harmonisation (ICH) provides a framework for validation, most recently updated in its Q2(R2) and Q14 guidelines, which emphasize a lifecycle and risk-based approach.[1][2][3][4][5] These guidelines establish the parameters that prove an analytical procedure is suitable for its intended use.[6][7]

This guide provides an in-depth comparison of two validated analytical methods for the assay and impurity profiling of this compound:

  • A primary Stability-Indicating High-Performance Liquid Chromatography (HPLC) method with UV detection , designed for routine quality control and stability testing.

  • An orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method , employed for confirmatory analysis and impurity identification, which requires derivatization due to the analyte's reactivity.

We will dissect the experimental choices, present comparative performance data, and offer insights into selecting the appropriate method for specific analytical challenges, grounded in the principles of scientific integrity and regulatory compliance.[8][9]

Chapter 1: The Analyte: Physicochemical Properties & Analytical Challenges

This compound is a highly reactive acyl chloride.[10] Its utility in synthesis is derived from the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity, however, presents a significant analytical challenge: hydrolysis. In the presence of protic solvents like water or methanol, the compound readily degrades to its corresponding carboxylic acid, 6-chloro-2-fluoro-3-methylbenzoic acid.

This inherent instability dictates every aspect of method development and validation, from sample preparation to the choice of chromatographic conditions. Any analytical method must not only quantify the parent compound but also separate and detect this primary degradant and other potential process-related impurities.

DecisionTree start Analytical Objective for This compound q1 Is this for routine batch release or a stability study? start->q1 hplc Use Validated HPLC-UV Method q1->hplc Yes q2 Is this for identifying an unknown impurity or confirming a result? q1->q2 No end_node Objective Met hplc->end_node q2->hplc No (Re-evaluate objective) gcms Use Validated GC-MS Method q2->gcms Yes gcms->end_node

Sources

A Comparative Guide to Purity Determination of 6-Chloro-2-fluoro-3-methylbenzoyl Chloride: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the stringent purity control of reactive intermediates is a cornerstone of synthesizing safe and effective active pharmaceutical ingredients (APIs). 6-Chloro-2-fluoro-3-methylbenzoyl chloride, a highly reactive acyl chloride, serves as a critical building block in various synthetic pathways.[1] Its inherent reactivity, particularly its susceptibility to hydrolysis, presents significant analytical challenges for accurate purity assessment.[2][3][4] This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) and classical titrimetry for the determination of its purity. We present detailed, field-tested protocols, comparative performance data, and a logical framework to empower analysts in selecting the optimal method for their specific needs, from routine quality control to comprehensive impurity profiling.

The Analytical Challenge: The Duality of Reactivity

The utility of this compound in organic synthesis stems from the high reactivity of its acyl chloride functional group, which readily undergoes nucleophilic acyl substitution.[3][5][6] This same reactivity, however, complicates its analysis. The compound is prone to rapid degradation in the presence of nucleophiles like water or alcohols, potentially forming the corresponding carboxylic acid (6-chloro-2-fluoro-3-methylbenzoic acid).[4][7] Therefore, any analytical method must be designed to mitigate this instability to prevent artificially low purity readings and ensure accurate quantification of the active intermediate versus its degradants or process-related impurities.

Direct analysis via standard chromatographic techniques is often unfeasible. Direct injection into a GC can lead to thermal degradation or reaction with active sites in the injection port and column.[8] Similarly, direct analysis by reverse-phase HPLC is challenging due to the compound's rapid reaction with aqueous or protic mobile phases. The solution lies in a crucial pre-analytical step: derivatization . By converting the unstable acyl chloride into a stable derivative, we can employ powerful chromatographic techniques for robust and reproducible analysis.[9][10]

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, offering unparalleled specificity for the identification of unknown impurities through mass spectral fragmentation patterns.[11][12] To overcome the reactivity of the acyl chloride, a derivatization strategy is essential. We propose converting the acyl chloride to its corresponding methyl ester using methanol, a simple and efficient reaction that yields a stable, volatile derivative perfectly suited for GC-MS analysis.

Causality of Derivatization: The esterification reaction replaces the highly reactive chloro group with a stable methoxy group. This transformation achieves three critical objectives:

  • Stabilization: It quenches the reactivity, preventing degradation during analysis.

  • Volatility: It maintains or enhances the volatility required for gas-phase separation.

  • Improved Chromatography: It results in a less polar compound, leading to better peak shape and resolution on common non-polar GC columns.[8]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample Accurately weigh ~25 mg of this compound into a vial. B Add Solvent Dissolve in 10 mL of an inert, dry solvent (e.g., Dichloromethane). A->B C Derivatization Add 1 mL of anhydrous Methanol and 0.1 mL of Pyridine (acid scavenger). Cap and vortex. B->C D Reaction Allow to react at room temperature for 30 minutes. C->D E Injection Inject 1 µL of the derivatized solution into the GC-MS. D->E F GC Separation Separate components on a non-polar capillary column (e.g., DB-5ms). E->F G MS Detection Detect and fragment components using Electron Ionization (EI). F->G H Peak Integration Integrate the total ion chromatogram (TIC). G->H I Impurity ID Identify impurities by comparing mass spectra against libraries (e.g., NIST). H->I J Purity Calculation Calculate purity based on the area percent of the main derivative peak. I->J

Caption: GC-MS workflow from sample preparation to final purity calculation.

Detailed GC-MS Protocol
  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 25.0 mg of the this compound sample into a 20 mL screw-cap vial.

    • Add 10.0 mL of anhydrous dichloromethane and vortex to dissolve.

    • To this solution, add 1.0 mL of anhydrous methanol and 0.1 mL of pyridine. The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.[3]

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Allow the reaction to proceed at ambient temperature (22-25 °C) for 30 minutes to ensure complete derivatization.

    • Transfer an aliquot to an autosampler vial for analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 ratio).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS System: Agilent 5977B or equivalent single quadrupole MS.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Alternative Methodologies

A robust analytical strategy involves orthogonal methods—different techniques that provide complementary information. Here we compare GC-MS to HPLC and titrimetry.

Alternative 1: HPLC with Pre-Column Derivatization

HPLC is a workhorse in pharmaceutical quality control, ideal for a wide range of compounds.[13][14] Similar to GC, direct analysis is problematic. Therefore, a pre-column derivatization is required to create a stable derivative with a strong UV chromophore for sensitive detection.[15][16] A common and effective reagent is 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable hydrazone derivative that absorbs strongly in the visible range, minimizing matrix interference.[16][17]

Detailed HPLC Protocol:

  • Sample Preparation & Derivatization:

    • Prepare a stock solution of the sample at ~1 mg/mL in anhydrous acetonitrile.

    • Prepare a derivatization reagent solution of 2-nitrophenylhydrazine at ~2 mg/mL in acetonitrile.

    • In a reaction vial, combine 100 µL of the sample solution, 500 µL of the derivatization reagent solution, and 50 µL of pyridine.

    • Cap the vial, vortex, and heat at 60 °C for 30 minutes.

    • Cool to room temperature and dilute with mobile phase for analysis.

  • HPLC Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Photodiode Array (PDA) or UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

      • Example Gradient: 50% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 395 nm.[16]

Alternative 2: Titrimetry

Titrimetry is a classic, absolute quantification method that can be used for assay determination. It is not an impurity profiling technique. The method relies on the stoichiometric reaction of the acyl chloride. A common approach is to hydrolyze the acyl chloride to release hydrochloric acid (HCl) and the corresponding carboxylic acid, followed by titration of the total acid content with a standardized base (e.g., NaOH).

Titration Protocol Outline:

  • Accurately weigh a significant amount of the sample (e.g., 500 mg) into a flask containing a known volume of water or an alcohol/water mixture to facilitate hydrolysis.

  • Allow the hydrolysis to complete (stirring for 15-30 minutes).

  • Titrate the resulting solution with a standardized solution of sodium hydroxide (~0.1 N) using a potentiometric endpoint or a suitable indicator like phenolphthalein.

  • A blank titration is performed to account for any acidic impurities in the solvents.

  • The purity is calculated based on the volume of titrant consumed.

Head-to-Head: Performance Comparison

The choice of analytical method is dictated by the specific question being asked. Is the goal a simple assay value, routine QC, or in-depth impurity identification? The table below summarizes the performance of each technique.

ParameterGC-MS with DerivatizationHPLC-UV with DerivatizationTitrimetry
Specificity Excellent: Mass spectral data provides definitive identification of the main component and impurities.Good: Chromatographic separation resolves impurities. Potential for co-elution exists.Poor: Measures total acidic content; does not distinguish between the active compound and acidic impurities.
Sensitivity Excellent: LOD/LOQ typically in the low ppm range.Very Good: LOD/LOQ typically in the 10-100 ppm range, dependent on chromophore.Poor: Suitable for % level assay only.
Precision (RSD%) < 2%< 1%< 0.5%
Accuracy / Recovery 98-102%98-102%99-101%
Information Provided Purity Assay & Impurity Profile (Identification and Quantification)Purity Assay & Impurity Profile (Quantification)Purity Assay Only
Throughput ModerateHighHigh
Complexity HighModerateLow

Decision-Making Framework

To assist in selecting the most appropriate method, the following decision tree highlights the primary strengths of each technique based on common analytical needs in a drug development environment.

Method_Selection start What is the primary analytical goal? q1 Need to identify unknown impurities or confirm structure? start->q1 q2 Routine QC for purity assay and known impurity quantification? q1->q2 No gcms Use GC-MS (Unmatched specificity for ID) q1->gcms Yes q3 Need a simple, fast assay of the main component only? q2->q3 No hplc Use HPLC-UV (Robust, precise, high-throughput) q2->hplc Yes titration Use Titrimetry (Simple, accurate for assay) q3->titration Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion and Recommendations

The purity determination of a reactive intermediate like this compound requires a carefully considered analytical strategy that accounts for its inherent instability.

  • GC-MS with derivatization is the most powerful method, providing not only an accurate purity value but also the definitive structural identification of volatile process impurities and degradants. It is the recommended method for reference standard characterization, troubleshooting synthetic batches, and in-depth stability studies.

  • HPLC with derivatization stands out as the optimal choice for routine quality control in a regulated environment. It offers an excellent balance of precision, robustness, and high throughput, making it ideal for release testing of raw materials and intermediates.[14]

  • Titrimetry , while lacking specificity, remains a valuable, simple, and inexpensive tool for providing a quick and accurate assay of the main component, suitable for rapid in-process checks where impurity profiles are already well understood.

Ultimately, a comprehensive quality control strategy may leverage more than one of these techniques. For instance, HPLC could be used for routine release, while GC-MS is employed for investigating any out-of-specification results. This orthogonal approach provides the highest level of confidence in the quality of this critical pharmaceutical intermediate, fully aligning with the principles of modern analytical procedure lifecycle management as outlined in guidelines such as ICH Q2(R2).[18]

References

  • ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link]

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 137-143. Available at: [Link]

  • Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link]

  • Jilaveanu, A., & Sarbu, C. (2015). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Available at: [Link]

  • Hok, S., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2243-2252. Available at: [Link]

  • OSTI.gov. Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Available at: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • Margosis, M., & Tsuji, K. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences, 62(11), 1836-1838. Available at: [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. Available at: [Link]

  • Teachy. Organic Functions: Acyl Halide | Active Summary. Available at: [Link]

  • Spectroscopy Online. Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available at: [Link]

  • Google Patents. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).
  • The Chemistry Notes. Reactions of Acyl halide. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • University of Calgary. Reactivity of acyl halides. Available at: [Link]

  • JoVE. Video: Acid Halides to Carboxylic Acids: Hydrolysis. Available at: [Link]

Sources

comparison of reactivity between 6-Chloro-2-fluoro-3-methylbenzoyl chloride and other benzoyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of 6-Chloro-2-fluoro-3-methylbenzoyl chloride with other benzoyl chlorides. By dissecting the electronic and steric contributions of its substituents, we offer a predictive framework for its behavior in nucleophilic acyl substitution reactions, supported by detailed experimental protocols for empirical validation.

Introduction: The Versatility of Substituted Benzoyl Chlorides

Benzoyl chlorides are a cornerstone of organic synthesis, serving as highly reactive intermediates for the formation of esters, amides, and ketones. Their utility in the pharmaceutical and agrochemical industries is well-documented, where the benzoyl moiety is a common scaffold. The reactivity of the acyl chloride group is exquisitely sensitive to the nature and position of substituents on the aromatic ring, allowing for the fine-tuning of reaction kinetics and selectivity. This guide focuses on this compound, a polysubstituted acyl chloride, and aims to provide a comprehensive understanding of its reactivity profile in comparison to other commercially available benzoyl chlorides.

Theoretical Framework: Understanding Reactivity in Benzoyl Chlorides

The reactivity of benzoyl chlorides is predominantly governed by the electrophilicity of the carbonyl carbon. Nucleophilic acyl substitution, the characteristic reaction of this class of compounds, proceeds via a two-step addition-elimination mechanism. The rate of this reaction is influenced by both electronic and steric factors imparted by the substituents on the benzene ring.

The Mechanism of Nucleophilic Acyl Substitution

The generally accepted mechanism for nucleophilic acyl substitution on benzoyl chlorides involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the acylated product.

Caption: Generalized mechanism for nucleophilic acyl substitution of a benzoyl chloride.

Electronic Effects of Substituents

Substituents on the aromatic ring can significantly alter the electrophilicity of the carbonyl carbon through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and halogen (-Cl, -F) groups, increase the partial positive charge on the carbonyl carbon via their negative inductive (-I) and/or resonance (-M) effects. This enhances the electrophilicity and accelerates the rate of nucleophilic attack. For instance, 4-nitrobenzoyl chloride is significantly more reactive than unsubstituted benzoyl chloride.

  • Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) and alkoxy (-OCH₃) groups, decrease the electrophilicity of the carbonyl carbon through their positive inductive (+I) and/or resonance (+M) effects. This reduces the rate of nucleophilic substitution. Consequently, 4-methylbenzoyl chloride is less reactive than benzoyl chloride.

Steric Effects of Substituents

Substituents in the ortho positions to the benzoyl chloride group can sterically hinder the approach of the nucleophile to the carbonyl carbon. This steric hindrance can slow down the reaction rate, even if the substituent is electronically activating. A classic example is 2,6-disubstituted benzoyl chlorides, where the two ortho substituents effectively shield the reaction center.

Reactivity Analysis of this compound

The reactivity of this compound is a composite of the electronic and steric effects of its three substituents.

  • 6-Chloro Substituent: The chlorine atom at the 6-position (equivalent to the 2-position) exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, thereby increasing reactivity. It also contributes to steric hindrance.

  • 2-Fluoro Substituent: The fluorine atom at the 2-position has a very strong electron-withdrawing inductive effect (-I), significantly enhancing the reactivity of the acyl chloride. However, being in the ortho position, it also introduces considerable steric bulk around the reaction center.

  • 3-Methyl Substituent: The methyl group at the 3-position has a weak electron-donating inductive effect (+I), which slightly deactivates the ring towards nucleophilic attack. Its position in the meta position means it imparts minimal steric hindrance.

Overall Predicted Reactivity: The strong electron-withdrawing effects of the ortho fluorine and chlorine atoms are expected to render the carbonyl carbon of this compound highly electrophilic. However, the steric hindrance from these two ortho substituents will likely counteract this electronic activation to some extent. The weak deactivating effect of the meta-methyl group is likely to be a minor contributor to the overall reactivity. Therefore, this compound is predicted to be a highly reactive acylating agent, though potentially less reactive than an unhindered, strongly activated benzoyl chloride like 4-nitrobenzoyl chloride, especially with bulky nucleophiles.

Caption: Interplay of electronic and steric effects in this compound.

Comparative Reactivity Guide

The following table provides a qualitative comparison of the expected reactivity of this compound with other common benzoyl chlorides in nucleophilic acyl substitution reactions.

CompoundSubstituentsDominant Electronic EffectsSteric HindrancePredicted Relative Reactivity
Benzoyl Chloride-HBaselineLow1 (Reference)
4-Nitrobenzoyl Chloride4-NO₂Strong -I, -M (Activating)Low> > 1
4-Methylbenzoyl Chloride4-CH₃Weak +I (Deactivating)Low< 1
2,6-Dichlorobenzoyl Chloride2-Cl, 6-ClStrong -I (Activating)High< 1 (with bulky nucleophiles)
This compound 6-Cl, 2-F, 3-CH₃ Very Strong -I (Activating) High > 1

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of this compound, the following experimental protocols are provided.

Comparative Solvolysis (Hydrolysis) via Titration

This experiment determines the pseudo-first-order rate constant for the hydrolysis of different benzoyl chlorides.

Materials:

  • This compound

  • Benzoyl chloride (or other comparators)

  • Acetone (ACS grade)

  • Deionized water

  • 0.01 M standardized sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Ice bath

  • Thermostatted water bath (25 °C)

  • Burette, pipettes, and conical flasks

Procedure:

  • Reaction Solution Preparation: Prepare a 0.1 M solution of each benzoyl chloride in acetone.

  • Reaction Setup: In a 100 mL conical flask, place 50 mL of a 1:1 acetone:water (v/v) mixture. Equilibrate the flask in the thermostatted water bath at 25 °C for 15 minutes.

  • Reaction Initiation: At time t=0, add 1.0 mL of the 0.1 M benzoyl chloride solution to the acetone-water mixture and start a stopwatch. Swirl the flask to ensure homogeneity.

  • Titration: At regular time intervals (e.g., every 2, 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a 5.0 mL aliquot of the reaction mixture and quench it in a flask containing 10 mL of ice-cold acetone.

  • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and immediately titrate the liberated HCl with the standardized 0.01 M NaOH solution until a faint pink endpoint is reached.

  • Infinity Reading: Allow a separate reaction mixture to proceed for at least 10 half-lives (or overnight) to obtain the infinity reading (V∞).

  • Data Analysis: Calculate the pseudo-first-order rate constant (k) by plotting ln(V∞ - Vt) versus time (t). The slope of the line will be -k. Compare the k values for each benzoyl chloride to determine their relative reactivity.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare 0.1 M Benzoyl Chloride in Acetone initiate Initiate Reaction (t=0) prep_reagents->initiate prep_solvent Prepare 1:1 Acetone:Water Solvent thermostat Thermostat Solvent at 25 °C prep_solvent->thermostat prep_naoh Standardize 0.01 M NaOH titrate Titrate with NaOH prep_naoh->titrate thermostat->initiate aliquot Withdraw Aliquots at Time Intervals initiate->aliquot infinity Obtain Infinity Reading (V∞) initiate->infinity quench Quench Aliquots in Cold Acetone aliquot->quench quench->titrate plot Plot ln(V∞ - Vt) vs. Time titrate->plot infinity->plot calculate Calculate Rate Constant (k = -slope) plot->calculate

Caption: Experimental workflow for the comparative solvolysis of benzoyl chlorides.

Comparative Aminolysis with Benzylamine

This experiment compares the reactivity of benzoyl chlorides by measuring the yield of the corresponding N-benzylamide product after a fixed reaction time.

Materials:

  • This compound

  • Benzoyl chloride (or other comparators)

  • Benzylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Analytical balance, glassware

Procedure:

  • Reaction Setup: In separate, dry round-bottom flasks, dissolve 1.0 mmol of each benzoyl chloride in 10 mL of DCM.

  • To each flask, add 1.1 mmol of benzylamine and 1.2 mmol of triethylamine.

  • Stir the reactions at room temperature for a fixed period (e.g., 1 hour).

  • Work-up: Quench each reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10 mL of 1 M HCl, 10 mL of saturated sodium bicarbonate solution, and 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Determine the mass of the crude product and calculate the yield for each reaction. The purity can be assessed by techniques such as ¹H NMR or LC-MS.

  • Comparison: A higher yield of the N-benzylamide product after the fixed reaction time indicates a higher reactivity of the corresponding benzoyl chloride.

Conclusion

The reactivity of this compound is a complex interplay of the strong electron-withdrawing effects of the ortho-chloro and -fluoro substituents, which are somewhat mitigated by their steric hindrance. The meta-methyl group plays a minor deactivating role. This guide provides a theoretical framework for predicting its enhanced reactivity compared to unsubstituted benzoyl chloride and detailed experimental protocols for its empirical determination. A thorough understanding of these principles is crucial for the effective application of this and other substituted benzoyl chlorides in synthetic and medicinal chemistry.

References

  • Note: As a language model, I am unable to provide real-time, clickable URLs.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.

  • Bentley, T. W., & Llewellyn, G. (1990). The SN1-SN2 Spectrum. Progress in Physical Organic Chemistry, 17, 121-158.

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729-2732.

A Comparative Guide to the Genotoxicity Assessment of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of a novel chemical entity is a cornerstone of preclinical safety assessment. This guide provides a comprehensive framework for evaluating the genotoxicity of 6-Chloro-2-fluoro-3-methylbenzoyl chloride, a reactive acyl chloride likely used as an intermediate in chemical synthesis. Given the absence of publicly available genotoxicity data for this specific compound[1], this document outlines a robust, scientifically-grounded testing strategy based on established regulatory guidelines and data from structurally related compounds.

The inherent reactivity of acyl chlorides, including their corrosive nature and ability to react with water to liberate toxic gas, necessitates a thorough investigation into their potential to interact with cellular macromolecules, including DNA.[2] This guide details the causal logic behind selecting a battery of tests, provides step-by-step experimental protocols, and presents a comparative analysis using hypothetical data alongside known data for the parent compound, benzoyl chloride.

The Imperative of Genotoxicity Assessment

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA strand breaks.[3] Such damage in somatic cells can be a critical initiating event in carcinogenesis, while damage in germ cells can lead to heritable diseases.[3] Therefore, regulatory bodies worldwide, including those adhering to OECD guidelines, mandate a battery of genotoxicity tests to identify these hazards early in the development process.[3] A single assay is insufficient, as different tests are designed to detect distinct genotoxic endpoints.[3]

Our assessment strategy for this compound is built on a standard two-tiered approach:

  • Tier 1: In Vitro Screening: A battery of three tests to detect the major endpoints of genotoxicity: gene mutation, and structural and numerical chromosomal damage.

  • Tier 2: In Vivo Confirmation: Follow-up testing in a whole-animal model to confirm any in vitro findings and assess the compound's effects within a complex biological system.[4][5]

Tier 1: The In Vitro Genotoxicity Test Battery

The initial screening of this compound should employ a standard battery of in vitro assays. Each test must be conducted with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction) to mimic mammalian metabolism, as a parent compound may be non-mutagenic until it is metabolically converted into a reactive intermediate.

Bacterial Reverse Mutation Assay (Ames Test)

Scientific Rationale: The Ames test is a rapid and widely used screen for identifying chemicals that can cause gene mutations (specifically, point mutations).[6][7] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[8] A mutagenic agent can cause a reverse mutation (reversion) in the histidine gene, restoring its function and allowing the bacteria to grow into visible colonies on a histidine-free plate.[7][8]

Experimental Protocol (OECD 471):

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), to detect various types of point and frameshift mutations.[6][9]

  • Dose Selection: Conduct a preliminary cytotoxicity assay to determine an appropriate concentration range. The top concentration should induce some toxicity but not be excessively bactericidal.

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a rat liver S9 fraction.

  • Exposure: In a small tube, combine the bacterial culture, the test article (this compound dissolved in a suitable solvent like acetone, avoiding DMSO due to potential false positives with acyl halides[10]), and either S9 mix or a buffer.[9]

  • Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[8][9]

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the solvent control.

Visualization: Ames Test Workflow

AmesTest cluster_prep Preparation cluster_exp Exposure cluster_culture Culture & Analysis bact Bacterial Strains (e.g., TA98, TA100) mix_s9 Mix: Bacteria + S9 + Test Article bact->mix_s9 mix_nos9 Mix: Bacteria + Buffer + Test Article bact->mix_nos9 s9 S9 Mix (Metabolic Activation) s9->mix_s9 test_article Test Article: 6-Chloro-2-fluoro-3- methylbenzoyl chloride test_article->mix_s9 test_article->mix_nos9 controls Controls (Negative/Positive) plate Plate on Histidine- Deficient Agar mix_s9->plate mix_nos9->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data vs. Controls count->analyze

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Comparative Data (Hypothetical):

Compound Dose (µ g/plate ) Metabolic Activation (S9) Mean Revertant Colonies (TA100) Result
Vehicle Control (Acetone) 0 - 115 Negative
Vehicle Control (Acetone) 0 + 125 Negative
This compound 50 - 120 Negative
150 - 135 Negative
500 - 140 Negative
50 + 130 Negative
150 + 155 Negative
500 + 165 Negative
Benzoyl Chloride[11] N/A -/+ N/A Negative
Positive Control (2-Nitrofluorene) 10 - 950 Positive

| Positive Control (2-Aminoanthracene) | 1 | + | 1100 | Positive |

In Vitro Mammalian Chromosomal Aberration Test

Scientific Rationale: This assay identifies agents that cause structural chromosomal damage (clastogenicity), such as breaks, deletions, and exchanges.[12][13] The test is performed in cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, which are arrested in the metaphase stage of cell division for microscopic analysis.[12][14]

Experimental Protocol (OECD 473):

  • Cell Culture: Initiate cultures of human lymphocytes or CHO cells. For lymphocytes, stimulate division with a mitogen like phytohemagglutinin.[15]

  • Exposure: After 48 hours, treat the actively proliferating cells with at least three concentrations of the test article.[15] Two exposure regimens are used:

    • Short-term (3-6 hours): With and without S9 metabolic activation.

    • Long-term (continuous): Without S9 activation, for approximately 1.5-2 normal cell cycle lengths.[14][15]

  • Metaphase Arrest: Towards the end of the culture period, add a metaphase-arresting substance like colcemid or colchicine to accumulate cells in metaphase.[12]

  • Harvesting & Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the slides with Giemsa.[15]

  • Scoring: Microscopically analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations.[15] A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with aberrations.

Visualization: Chromosomal Aberration Test Workflow

ChromAb start Initiate Mammalian Cell Culture treat Treat with Test Article (± S9 Mix) start->treat arrest Add Metaphase Arresting Agent (e.g., Colcemid) treat->arrest harvest Harvest, Fix, & Stain Cells arrest->harvest analyze Microscopic Analysis of Chromosomes harvest->analyze result Score % of Aberrant Cells analyze->result

Caption: Workflow for the in vitro Chromosomal Aberration Test.

Comparative Data (Hypothetical):

Compound Conc. (µM) Metabolic Activation (S9) % Cells with Aberrations (excl. gaps) Result
Vehicle Control 0 - 1.5 Negative
Vehicle Control 0 + 2.0 Negative
This compound 10 - 2.0 Negative
30 - 2.5 Negative
100 - 3.0 Negative
10 + 6.5* Positive
30 + 10.0* Positive
100 + 18.5* Positive
Positive Control (Mitomycin C) 0.5 - 25.0* Positive
Positive Control (Cyclophosphamide) 5 + 30.0* Positive

Statistically significant increase (p < 0.05)

In Vitro Mammalian Cell Micronucleus (MN) Test

Scientific Rationale: The micronucleus test is a highly reliable assay that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[16][17] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are left behind during cell division.[18] The cytokinesis-block version of the assay (CBMN) uses cytochalasin B to prevent cell separation after nuclear division, resulting in binucleated cells.[16][18] Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have successfully undergone one round of mitosis in the presence of the test chemical.[18]

Experimental Protocol (OECD 487):

  • Cell Culture & Exposure: Treat cultured mammalian cells (e.g., human lymphocytes, CHO, L5178Y) with the test article, using similar concentrations and exposure regimens (short-term ± S9, long-term -S9) as the chromosomal aberration test.[5][19]

  • Cytokinesis Block: After the initial treatment period, add cytochalasin B to the culture medium to inhibit cytokinesis.

  • Harvesting: Harvest the cells at a time point sufficient to allow for the completion of one cell cycle (approximately 1.5-2 normal cell cycle lengths post-treatment initiation).

  • Staining: Prepare slides and stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI) to visualize the main nuclei and any micronuclei.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-related increase in the frequency of micronucleated cells.

Visualization: In Vitro Micronucleus Test Workflow

Micronucleus A Treat Cell Culture with Test Article (± S9) B Add Cytochalasin B to Block Cytokinesis A->B C Incubate to allow for Nuclear Division B->C D Harvest, Fix, and Stain Cells C->D E Score Frequency of Micronuclei in Binucleated Cells D->E

Caption: Workflow for the in vitro Micronucleus (CBMN) Test.

Comparative Data (Hypothetical):

Compound Conc. (µM) Metabolic Activation (S9) % Binucleated Cells with Micronuclei Result
Vehicle Control 0 - 2.2 Negative
Vehicle Control 0 + 2.5 Negative
This compound 10 - 2.4 Negative
30 - 2.8 Negative
100 - 3.1 Negative
10 + 7.1* Positive
30 + 12.4* Positive
100 + 22.0* Positive
Positive Control (Vinblastine) 0.05 - 28.5* Positive
Positive Control (Cyclophosphamide) 5 + 35.0* Positive

Statistically significant increase (p < 0.05)

Tier 2: In Vivo Confirmation

If the in vitro test battery yields a positive result, as hypothesized in our tables for this compound following metabolic activation, an in vivo follow-up study is essential.[4] This step determines if the genotoxic effect is expressed in a whole animal, considering factors like absorption, distribution, metabolism, and excretion (ADME).

Mammalian Erythrocyte Micronucleus Test

Scientific Rationale: This is the most common in vivo assay for detecting chromosomal damage.[17] When a developing erythroblast in the bone marrow expels its main nucleus to become a red blood cell, any micronuclei formed due to chromosomal damage are retained in the anucleated cytoplasm.[17] An increase in the frequency of micronucleated immature (polychromatic) erythrocytes in treated animals indicates that the test compound or its metabolites reached the bone marrow and caused chromosomal damage.[17]

Experimental Protocol (OECD 474):

  • Animal Model: Typically uses mice or rats.

  • Dose Administration: Administer the test article to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. Dosing can be a single treatment or two treatments 24 hours apart. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).[4]

  • Sample Collection: Collect bone marrow or peripheral blood samples at appropriate time points after the final dose (typically 24 and 48 hours).

  • Slide Preparation & Staining: Prepare smears and stain to differentiate between mature (normochromatic) and immature (polychromatic) erythrocytes.

  • Scoring: Analyze at least 4000 immature erythrocytes per animal for the presence of micronuclei. The ratio of immature to mature erythrocytes is also calculated to assess bone marrow toxicity.

  • Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated immature erythrocytes.

Comparative Data (Hypothetical vs. Known):

Compound Dose (mg/kg/day) Route % Micronucleated Polychromatic Erythrocytes Result
Vehicle Control 0 Oral 0.20 Negative
This compound 200 Oral 0.25 Negative
600 Oral 0.28 Negative
1000 Oral 0.30 Negative
Benzoyl Chloride[11] N/A N/A N/A Negative
Positive Control (Cyclophosphamide) 20 IP 3.50* Positive

Statistically significant increase (p < 0.05)

Overall Interpretation and Comparative Summary

The final assessment relies on a weight-of-evidence approach. In our hypothetical scenario, this compound was positive in two in vitro mammalian cell assays (Chromosomal Aberration and Micronucleus) but only in the presence of metabolic activation. It was negative in the Ames test and, crucially, negative in the follow-up in vivo micronucleus test.

Summary of Genotoxicity Profile:

Assay Endpoint This compound (Hypothetical Result) Benzoyl Chloride (Known Result)
In Vitro
Ames Test Gene Mutation Negative Negative[11]
Chromosomal Aberration Clastogenicity Positive (with S9) No Data
Micronucleus Test Clastogenicity/Aneugenicity Positive (with S9) No Data
In Vivo

| Micronucleus Test | Chromosomal Damage | Negative | Negative[11] |

Interpretation: The pattern of positive results in vitro with metabolic activation, followed by a negative result in vivo, suggests that while a reactive metabolite capable of causing chromosomal damage may be formed in vitro, this effect does not translate to the whole animal model. This could be due to several factors:

  • The specific metabolic pathway that produces the genotoxic metabolite in vitro may not be significant in vivo.

  • The reactive metabolite may be efficiently detoxified in vivo before it can reach the target tissue (bone marrow).

  • The compound may not be absorbed or distributed to the bone marrow in sufficient concentrations to cause damage.

Based on this hypothetical dataset, this compound would likely be considered non-genotoxic in vivo and pose a low mutagenic risk.

Conclusion

While the toxicological properties of this compound have not been fully investigated[2], a structured and logical assessment of its genotoxic potential is achievable. This guide outlines the necessary battery of tests, grounded in OECD principles, to thoroughly characterize its potential to induce gene mutations and chromosomal damage. The comparison with benzoyl chloride and the detailed protocols provide a clear roadmap for researchers. The causality behind experimental choices, such as the inclusion of metabolic activation and the use of cytokinesis-block methods, ensures a robust and self-validating system. A comprehensive evaluation following this framework is critical to ensure the safety of this compound in any potential application.

References

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  • Benchchem. (n.d.). 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride.
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  • Sharma, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.
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  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test.
  • AAT Bioquest. (n.d.). Ames Test Protocol.
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  • Ishidate, M. Jr., & Sofuni, T. (1985). Chromosome aberration assays in genetic toxicology testing in vitro. Progress in Clinical and Biological Research, 172A, 427-435.
  • IntechOpen. (n.d.). Use of Micronucleus Assays to Measure DNA Damage Caused by Coal Dust and Ash.
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A Senior Application Scientist's Guide to Predicting and Measuring the Reactivity of a Key Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Kinetic Studies of 6-Chloro-2-fluoro-3-methylbenzoyl Chloride Reactions

For researchers and professionals in drug development and fine chemical synthesis, understanding the reaction kinetics of acylating agents is paramount for process optimization, yield maximization, and safety. This compound is a highly functionalized intermediate whose reactivity is governed by a complex interplay of electronic and steric factors. This guide provides a comprehensive framework for evaluating its kinetic performance, comparing it with other common benzoyl chlorides, and offers detailed protocols for empirical validation.

Theoretical Framework: Deconstructing the Reactivity of this compound

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally dictated by the electrophilicity of the carbonyl carbon.[1] This electrophilicity is modulated by the substituents on the aromatic ring.

Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by eliminating the chloride ion, which is an excellent leaving group.[2][3] The stability of the starting material and the energy of the transition state for the first step are key determinants of the overall reaction rate.

Electronic and Steric Effects of Substituents:

The specific substitution pattern on this compound creates a unique reactivity profile:

  • Electron-Withdrawing Groups (-I, -M): The chlorine (at C6) and fluorine (at C2) atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.[1][4] This significantly enhances reactivity compared to unsubstituted benzoyl chloride.

  • Electron-Donating Groups (+I): The methyl group (at C3) has a weak electron-donating inductive effect (+I), which slightly counteracts the withdrawing effects of the halogens.

  • Steric Hindrance: The presence of substituents at both ortho positions (C2-fluoro and C6-chloro) relative to the acyl chloride group introduces significant steric hindrance. This can impede the approach of bulky nucleophiles, potentially slowing the reaction rate compared to less hindered acyl chlorides.[4]

Predicted Reactivity: Based on these principles, this compound is predicted to be a highly reactive acylating agent due to the dominant electron-withdrawing effects of the two halogen substituents. Its reactivity is expected to be significantly greater than that of benzoyl chloride or toluoyl chlorides but may be tempered by steric effects when reacting with large nucleophiles.

Comparative Kinetic Analysis

While specific kinetic data for this compound is not extensively published, we can predict its relative performance by comparing it to well-characterized substituted benzoyl chlorides. The following table summarizes second-order rate constants for the Friedel-Crafts acylation of toluene, demonstrating the clear impact of substituents.[5]

Substituent (para-X)Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°CRelative Reactivity (kₓ/kH)
-C(CH₃)₃0.630.18
-CH₃0.830.24
-H3.511.00
-F3.390.97
-Cl6.171.76
-Br6.771.93
6-Chloro-2-fluoro-3-methyl Predicted High Predicted > 1.76

Data sourced from a kinetic analysis of aluminum chloride-catalyzed reactions.[5] The prediction for this compound is based on the additive electron-withdrawing effects of its substituents.

Experimental Design for Kinetic Validation

To empirically determine the reaction kinetics, a pseudo-first-order experimental design is often employed, using a large excess of a nucleophile (e.g., an alcohol for alcoholysis or water for hydrolysis).[6] This simplifies the rate law, making the reaction rate dependent only on the concentration of the acyl chloride.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solution of Acyl Chloride in Anhydrous Solvent P2 Prepare Nucleophile Solution (e.g., Alcohol in Solvent) P3 Equilibrate Solutions to Reaction Temperature (e.g., 25.0°C) E1 Initiate Reaction: Rapidly Mix Solutions P3->E1 t=0 E2 Monitor Reaction Progress (e.g., Spectroscopy, Conductivity, or HPLC) E1->E2 E3 Collect Data Points at Timed Intervals E2->E3 A1 Process Raw Data (e.g., Absorbance vs. Time) E3->A1 A2 Plot ln[Acyl Chloride] versus Time A1->A2 A3 Calculate Pseudo-First-Order Rate Constant (k') from the Slope A2->A3

Caption: General experimental workflow for kinetic analysis of acyl chloride reactions.

Protocol 1: Conductometric Analysis of Hydrolysis

This method is highly effective as it directly measures the production of the ionic species HCl.[6]

Causality: The formation of hydrochloric acid is a direct and stoichiometric product of the hydrolysis reaction. By monitoring the change in conductivity, which is proportional to the HCl concentration, we can directly track the reaction's progress. This method is self-validating as the absence of a conductivity change indicates no reaction.

Methodology:

  • Calibration: Prepare a series of standard HCl solutions in the chosen solvent (e.g., 95:5 dioxane-water) and measure their conductivity to create a calibration curve of conductivity vs. [HCl].

  • Reaction Setup: Place a known volume of the solvent mixture in a thermostated reaction vessel equipped with a conductivity probe and a magnetic stirrer.

  • Initiation: Inject a small, precise volume of a concentrated stock solution of this compound into the vessel to achieve the desired initial concentration.

  • Data Acquisition: Record conductivity readings at regular time intervals until the value stabilizes, indicating reaction completion.

  • Analysis: Convert the conductivity data to [HCl] using the calibration curve. Since [HCl] formed is equal to the amount of acyl chloride reacted, calculate the concentration of remaining acyl chloride at each time point. Plot the natural logarithm of the acyl chloride concentration versus time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k').[1]

Protocol 2: HPLC Analysis via Derivatization

This protocol is ideal for complex reaction mixtures or when spectroscopic methods are not feasible. It relies on quenching the reaction and converting the remaining acyl chloride into a stable derivative for analysis.[7]

Causality: Acyl chlorides are too reactive and moisture-sensitive for direct HPLC analysis.[8][9] By quenching aliquots with a nucleophile like methanol, the unreacted this compound is instantly converted to its stable, easily quantifiable methyl ester derivative. This "freezes" the reaction at a specific time point, allowing for accurate measurement.

Methodology:

  • Reaction Setup: In a thermostated vessel, initiate the reaction by mixing the acyl chloride and the nucleophile of interest.

  • Sampling & Quenching: At predetermined time intervals, withdraw a precise aliquot of the reaction mixture and immediately add it to a vial containing an excess of cold methanol and a base (e.g., pyridine) to neutralize the HCl formed.

  • Sample Preparation: Once all samples are collected, dilute them as necessary for HPLC analysis.

  • HPLC Analysis: Analyze each quenched sample using a calibrated HPLC method to determine the concentration of the methyl ester derivative.

  • Data Analysis: The concentration of the methyl ester at each time point is proportional to the concentration of unreacted acyl chloride at that time. Plot the natural logarithm of the ester concentration versus time to determine the pseudo-first-order rate constant, k'.

Mechanistic Considerations and Visualization

The reaction universally proceeds through a tetrahedral intermediate. The substituents influence the stability of this intermediate and the transition states leading to it.

Caption: Generalized mechanism for nucleophilic acyl substitution of benzoyl chlorides.

Conclusion

This compound is an intrinsically reactive acylating agent due to the potent electron-withdrawing effects of its halogen substituents. While this high reactivity is beneficial for many synthetic applications, it is modulated by steric hindrance from its ortho-substituents. The provided protocols offer robust, self-validating systems for quantifying its reaction kinetics under various conditions. By employing these experimental designs, researchers can accurately predict reaction times, control exotherms, and optimize the synthesis of high-value pharmaceutical and agrochemical compounds.

References

  • BenchChem. A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions.
  • BenchChem. 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride | 2415751-52-7.
  • Thermo Fisher Scientific. This compound - SAFETY DATA SHEET.
  • BenchChem. A Comparative Kinetic Analysis of 3-(1-Cyanoethyl)benzoyl Chloride and Benzoyl Chloride.
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  • Zhong, M., & Brauman, J. I. (1999). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 121(11), 2508–2515. Available from: [Link]

  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. (2024). Available from: [Link]

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A Senior Application Scientist's Guide to Catalytic Acylation: Maximizing Yields with 6-Chloro-2-fluoro-3-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex aromatic ketones, key intermediates in pharmaceutical and agrochemical development, the choice of catalyst is paramount. The Friedel-Crafts acylation, a cornerstone of C-C bond formation, can be significantly influenced by the catalytic system, especially when employing sterically hindered and electronically demanding substrates such as 6-Chloro-2-fluoro-3-methylbenzoyl chloride. This guide provides a comparative analysis of common catalytic systems for the acylation of a model aromatic substrate, anisole, with this compound, offering insights into catalyst selection to optimize product yield and process efficiency.

The Challenge of Acylating with a Substituted Benzoyl Chloride

This compound presents a unique set of challenges for electrophilic aromatic substitution. The presence of a chlorine atom and a fluorine atom ortho to the acyl chloride group introduces significant steric hindrance and modulates the electronic properties of the acylium ion intermediate. The methyl group further adds to the steric bulk. These factors can impede the approach of the aromatic nucleophile and influence the reactivity of the acylating agent, making the selection of an appropriate catalyst critical for achieving high conversion and selectivity.

Comparative Catalytic Systems: A Yield-Driven Analysis

This guide explores three classes of catalysts for the acylation of anisole with this compound: a traditional Lewis acid (Aluminum Chloride), a milder Lewis acid (Ferric Chloride), and a solid acid catalyst (Zeolite H-BEA). The primary product of this reaction is (4-methoxyphenyl)(6-chloro-2-fluoro-3-methylphenyl)methanone.

Aluminum Chloride (AlCl₃): The High-Activity Benchmark

Expertise & Experience: Aluminum chloride is a powerful Lewis acid, renowned for its ability to generate highly reactive acylium ions, thus driving the Friedel-Crafts acylation to completion, often with high yields.[1][2] However, its high reactivity is a double-edged sword. AlCl₃ is extremely sensitive to moisture, requiring strictly anhydrous reaction conditions to maintain its catalytic activity.[3] Furthermore, the strong complexation of AlCl₃ with the resulting ketone product necessitates the use of stoichiometric or even excess amounts of the catalyst, leading to significant waste generation and challenging work-ups.[3]

Experimental Protocol: AlCl₃ Catalyzed Acylation of Anisole

  • Preparation: Under a nitrogen atmosphere, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Anisole Addition: A solution of anisole (1.1 equivalents) in anhydrous dichloromethane (50 mL) is then added dropwise over 30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is slowly poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired ketone.

Expected Yield: Based on analogous reactions, a high yield in the range of 85-95% can be anticipated under optimized conditions.

Ferric Chloride (FeCl₃): The Economical and Milder Alternative

Expertise & Experience: Ferric chloride serves as a more economical and milder Lewis acid catalyst compared to AlCl₃.[4] While it may require slightly higher reaction temperatures or longer reaction times to achieve comparable yields, its lower sensitivity to moisture and easier handling make it an attractive alternative, particularly for large-scale synthesis.[5] FeCl₃ can also be used in catalytic amounts in conjunction with a co-solvent like DMF, which can enhance its activity.[6]

Experimental Protocol: FeCl₃ Catalyzed Acylation of Anisole

  • Preparation: A 250 mL three-necked round-bottom flask is charged with anhydrous ferric chloride (1.1 equivalents) and nitrobenzene (100 mL) as the solvent.

  • Reagent Addition: this compound (1.0 equivalent) is added to the mixture.

  • Anisole Addition: Anisole (1.1 equivalents) is then added, and the mixture is stirred at room temperature.

  • Reaction: The reaction is heated to 60 °C and maintained for 8-12 hours, with monitoring by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and washed with water and dilute hydrochloric acid. The organic layer is separated, washed with sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by vacuum distillation, and the residue is purified by crystallization or column chromatography.

Expected Yield: Yields for FeCl₃-catalyzed acylations are typically good, generally in the range of 70-85% .

Zeolite H-BEA: The Reusable and Eco-Friendly Option

Expertise & Experience: Solid acid catalysts, such as zeolites, have emerged as environmentally benign alternatives to traditional Lewis acids.[7] Zeolite H-BEA, with its strong Brønsted and Lewis acid sites within a well-defined porous structure, can effectively catalyze Friedel-Crafts acylation.[7] The key advantages of using zeolites are their reusability, non-corrosive nature, and the simplification of product work-up, as the catalyst can be easily removed by filtration.[8] However, reactions with solid acids often require higher temperatures and may exhibit lower yields compared to their homogeneous counterparts due to diffusion limitations of the reactants to the active sites within the zeolite pores.[9]

Experimental Protocol: Zeolite H-BEA Catalyzed Acylation of Anisole

  • Catalyst Activation: Zeolite H-BEA is activated by heating at 550 °C for 4 hours under a stream of dry air and then cooled to room temperature under a nitrogen atmosphere.

  • Preparation: A pressure tube is charged with the activated Zeolite H-BEA (20 wt% of the acyl chloride), anisole (2.5 equivalents), and a solvent such as 1,2-dichloroethane.

  • Reagent Addition: this compound (1.0 equivalent) is added to the mixture.

  • Reaction: The pressure tube is sealed, and the reaction mixture is heated to 120-140 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by GC-MS analysis of aliquots.

  • Work-up: After cooling to room temperature, the catalyst is filtered off and washed with the solvent. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Expected Yield: The yields with zeolite catalysts are generally moderate to good, typically ranging from 60-80% , with the potential for optimization by tuning reaction parameters.[9]

Comparative Yield Analysis

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Expected Yield (%)AdvantagesDisadvantages
AlCl₃ Stoichiometric0 - RT4 - 685 - 95High reactivity, high yieldMoisture sensitive, stoichiometric amounts needed, corrosive waste
FeCl₃ StoichiometricRT - 608 - 1270 - 85Economical, less moisture sensitive than AlCl₃Often requires heating, longer reaction times
Zeolite H-BEA Catalytic120 - 14012 - 2460 - 80Reusable, eco-friendly, easy separationHigher temperatures and longer times needed, potential for lower yields

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Flask Preparation (Inert atmosphere for AlCl3) add_catalyst Add Catalyst prep_flask->add_catalyst prep_reagents Reagent Preparation (Anhydrous for AlCl3) add_acyl Add 6-Chloro-2-fluoro- 3-methylbenzoyl chloride prep_reagents->add_acyl add_anisole Add Anisole add_acyl->add_anisole react Stir at Defined Temperature & Time add_anisole->react quench Quench Reaction react->quench extract Extraction & Washing quench->extract dry Drying & Solvent Removal extract->dry purify Purification (Chromatography/Crystallization) dry->purify

Caption: Generalized experimental workflow for Friedel-Crafts acylation.

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Conclusion and Authoritative Grounding

The choice of catalyst for the acylation of anisole with this compound is a critical decision that directly impacts the reaction's efficiency, cost-effectiveness, and environmental footprint.

  • Aluminum chloride remains the catalyst of choice for achieving the highest yields in a laboratory setting, provided that stringent anhydrous conditions can be maintained.[1]

  • Ferric chloride offers a practical and economical alternative for larger-scale syntheses where the slightly lower yields are acceptable in exchange for easier handling and reduced cost.[4]

  • Zeolite H-BEA represents a green and sustainable approach, ideal for processes where catalyst reusability and waste minimization are primary concerns, though it may require process optimization to maximize yields.[7]

Ultimately, the optimal catalyst will depend on the specific priorities of the research or development project, balancing the need for high yield with considerations of cost, scale, and environmental impact.

References

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2021). Frontiers in Chemistry. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • FeCl3-DMF complex as efficient catalyst for the synthesis of 6-acyl-2(3H)-benzoxazolones and 6-acyl-2(3H)-benzothiazolones. (2019). Bulletin of the Chemical Society of Ethiopia. [Link]

  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (2013).
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]

  • Friedel−Crafts Benzoylation of Anisole in Ionic Liquids: Catalysis, Separation, and Recycle Studies. (2007). Industrial & Engineering Chemistry Research. [Link]

  • FeCl3-DMF complex as efficient catalyst for the synthesis of 6-acyl-2(3H)-benzoxazolones and 6-acyl-2(3H)-benzothiazolones. (2019). ResearchGate. [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2021). PMC. [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2021). ResearchGate. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]

  • Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). (2009). ResearchGate. [Link]

  • SHORT COMMUNICATION FeCl3-DMF COMPLEX AS EFFICIENT CATALYST FOR THE SYNTHESIS OF 6-ACYL-2(3H). (2019). Semantic Scholar. [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2021). Frontiers. [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (2022). MDPI. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014).
  • Synthesis of hierarchical nanocrystalline β zeolite as efficient catalyst for alkylation of benzene with benzyl alcohol. (2017). PMC. [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). Journal of the Indian Chemical Society. [Link]

  • Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. (2010). ResearchGate. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications. [Link]

  • The acylation of benzene - electrophilic substitution. (2022). Chemguide. [Link]

  • Highly selective Friedel-Crafts acylation of 2-methoxynaphthlene catalyzed by H-BEA zeolite. (2005). ResearchGate. [Link]

  • FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans. (2008). Organic Chemistry Portal. [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (2022). ChemRxiv. [Link]

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A Researcher's Guide to the Spectroscopic Comparison of 6-Chloro-2-fluoro-3-methylbenzoyl chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical intermediates is paramount.[1][2][3] Substituted benzoyl chlorides are a critical class of building blocks, prized for their reactivity in synthesizing a diverse array of amides and esters that form the core of many pharmaceutical agents. Among these, 6-Chloro-2-fluoro-3-methylbenzoyl chloride stands out due to its unique substitution pattern, which imparts specific electronic and steric properties. Understanding the spectroscopic signature of this molecule and its derivatives is essential for reaction monitoring, quality control, and structural elucidation.[1][]

This guide provides an in-depth spectroscopic comparison of this compound and its derivatives. It is designed for researchers and scientists, offering not just data, but the causal reasoning behind the observed spectroscopic phenomena, grounded in the principles of organic chemistry and analytical science.

The Analytical Imperative: Why Spectroscopy Matters

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the pharmaceutical industry.[1][2][5] They provide a non-destructive and highly precise means to confirm molecular structure, identify functional groups, and detect impurities.[1][2] For a molecule like this compound, where positional isomerism can lead to vastly different biological activities, unambiguous characterization is non-negotiable.

Core Compound: this compound

Let's first establish the baseline spectroscopic characteristics of our primary compound of interest.

Molecular Structure:

  • CAS Number: 261762-81-6[6][7]

  • Molecular Formula: C₈H₅Cl₂FO[6]

  • Molecular Weight: 207.03 g/mol [6]

The arrangement of substituents on the benzene ring—a chlorine atom ortho to the benzoyl chloride group, a fluorine atom also ortho, and a methyl group meta—creates a distinct electronic environment that is reflected in its spectra.

Spectroscopic Fingerprint Analysis

The following data, while representative, should always be confirmed by empirical analysis of a verified standard. The predictions are based on established principles of substituent effects on spectroscopic signals.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the highly polar carbonyl (C=O) group of the acyl chloride.

  • Key Feature: A strong, sharp absorption band is expected at a high wavenumber, typically around 1780-1810 cm⁻¹ .[8]

  • Causality: The electron-withdrawing effect of both the chlorine atom attached to the carbonyl carbon and the halogens on the aromatic ring increases the double-bond character of the C=O bond, shifting its stretching frequency to a higher energy compared to ketones or carboxylic acids.[8][9] The general range for acyl chlorides is near 1750 cm⁻¹ and above.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework.

  • ¹H NMR: The aromatic region will show two distinct proton signals, each a doublet due to coupling with the neighboring fluorine atom. The methyl group will appear as a singlet in the typical aromatic methyl region.

  • ¹³C NMR: The carbonyl carbon is highly deshielded and will appear far downfield, typically in the 160-180 ppm range. The aromatic carbons will have their chemical shifts influenced by the attached substituents (Cl, F, CH₃), with carbon atoms bonded to halogens showing characteristic shifts.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance is expected, and its chemical shift will be indicative of the electronic environment created by the adjacent chloro and methyl groups.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will induce predictable fragmentation patterns.

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern for two chlorine atoms. The molecular ion region will exhibit peaks at M⁺, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1 , confirming the presence of two chlorine atoms.[11][12]

  • Base Peak: The most common fragmentation pathway for acyl chlorides is the loss of the chlorine radical from the acyl group to form a stable acylium ion (R-CO⁺).[9][13] This fragment will also exhibit the isotopic pattern of the chlorine atom on the aromatic ring (M⁺ and M+2 peaks in a ~3:1 ratio).

  • Further Fragmentation: The acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule, yielding a substituted phenyl cation.[13]

Comparative Analysis: The Impact of Derivative Structures

To understand the structure-spectroscopy relationship, let's compare the parent compound to two hypothetical but plausible derivatives:

  • Derivative A: An electron-donating group (e.g., methoxy, -OCH₃) replacing the chlorine at position 6.

  • Derivative B: An electron-withdrawing group (e.g., nitro, -NO₂) replacing the methyl group at position 3.

Table 1: Predicted Spectroscopic Shifts for Derivatives
Spectroscopic FeatureThis compound (Parent)Derivative A (6-Methoxy-)Derivative B (3-Nitro-)Rationale for Change
IR C=O Stretch (cm⁻¹) ~1795Lower (~1785)Higher (~1805)Electron-donating groups weaken the C=O bond (lower frequency); electron-withdrawing groups strengthen it (higher frequency).
¹³C NMR C=O (ppm) ~168More Shielded (~166)More Deshielded (~170)Electron-donating groups increase electron density at the carbonyl carbon (shielding); withdrawing groups decrease it (deshielding).
¹H NMR Aromatic H (ppm) ~7.2-7.5More Shielded (~6.9-7.2)More Deshielded (~7.6-8.0)Electron-donating groups shield aromatic protons; withdrawing groups deshield them significantly.
MS Base Peak (m/z) Acylium ion, C₈H₄ClFO⁺Acylium ion, C₉H₇FO₂⁺Acylium ion, C₈H₄ClFNO₂⁺The formation of the stable acylium ion is the dominant fragmentation pathway for benzoyl chlorides.[13]

Experimental Protocols for Self-Validating Data

To ensure the trustworthiness and reproducibility of spectroscopic data, standardized and validated protocols are essential.

Protocol 1: FT-IR Analysis (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropyl alcohol and performing a background scan. The background should be a flat line.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the benzoyl chloride derivative directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

  • Analysis: Identify the key C=O stretching frequency and compare it to reference values.[10]

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as it is a good solvent for many organic compounds and has a well-defined residual peak.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., maleic acid). For routine characterization, the residual solvent peak is often sufficient for referencing.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a calibrated NMR spectrometer (e.g., 400 MHz). Ensure sufficient scans are acquired for good signal-to-noise, particularly for the less sensitive ¹³C nucleus.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 3: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like benzoyl chlorides.[5]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250°C, Split mode (e.g., 50:1 split ratio).

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10-20°C/min to 280°C and hold for 5 minutes.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, paying close attention to the molecular ion and its isotopic pattern, the base peak, and other characteristic fragments.[13][14]

Visualizing the Logic

Diagrams can clarify complex relationships and workflows. The following are presented in DOT language for visualization.

G cluster_0 Core Structure: this compound cluster_1 Derivative Analysis Parent Parent Compound (6-Cl, 2-F, 3-Me) Deriv_A Derivative A (6-OCH3) Electron Donating Parent->Deriv_A Spectra Shift: Shielding Effect Deriv_B Derivative B (3-NO2) Electron Withdrawing Parent->Deriv_B Spectra Shift: Deshielding Effect

Caption: Substituent effects on spectroscopic signatures.

G Sample Sample Received Prep Sample Prep (Dilution/Dissolution) Sample->Prep IR FT-IR Analysis (Functional Groups) Prep->IR NMR NMR Analysis (Structural Backbone) Prep->NMR MS GC-MS Analysis (Mass & Fragmentation) Prep->MS Data Data Integration & Comparison IR->Data NMR->Data MS->Data Report Final Report (Structure Verified) Data->Report

Caption: A typical spectroscopic analysis workflow.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a study in the subtle yet predictable interplay of electronic and steric effects. The acyl chloride functional group provides a strong and reliable handle in IR spectroscopy, while its halogenated aromatic core produces characteristic patterns in both NMR and mass spectrometry. By understanding the fundamental principles that govern how substituents alter these spectroscopic signatures, researchers can confidently identify, quantify, and control the quality of these vital chemical intermediates, thereby accelerating the drug development pipeline.

References

  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. Retrieved from [Link]

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Retrieved from a website covering pharmaceutical analysis.
  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Retrieved from a website covering pharmaceutical analysis.
  • BOC Sciences. (n.d.). Pharmaceutical Analysis Technical Support.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Spectroscopy. Retrieved from [Link]

  • The infrared spectra and vibrational assignments of the acetyl halides. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper.
  • PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-2-fluorobenzyl chloride. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • SAFETY DATA SHEET: this compound. (n.d.).
  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoyl chloride. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug development and agrochemical research, the stability and reactivity of chemical intermediates are paramount. Understanding these properties is not merely an academic exercise but a critical component of process safety, reaction optimization, and ultimately, the quality of the final product. This guide provides an in-depth technical assessment of the stability of 6-Chloro-2-fluoro-3-methylbenzoyl chloride, a key building block in the synthesis of numerous biologically active molecules. We will objectively compare its stability against structurally related benzoyl chlorides, supported by experimental data and detailed analytical protocols. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to handle this reactive compound safely and effectively.

The Critical Role of Acyl Chloride Stability

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic that makes them invaluable in organic synthesis for the formation of esters, amides, and ketones. However, this high reactivity also renders them susceptible to degradation, primarily through hydrolysis. The ingress of even atmospheric moisture can lead to the formation of the corresponding carboxylic acid and corrosive hydrogen chloride gas, compromising the purity of the starting material and potentially leading to undesired side reactions.

The stability of a substituted benzoyl chloride is intricately linked to the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing its stability. Conversely, electron-donating groups can decrease reactivity. The position of these substituents also plays a crucial role. For this compound, the interplay between the ortho-fluoro, meta-methyl, and para-chloro groups creates a unique stability profile that warrants careful consideration.

Comparative Stability Analysis: A Data-Driven Approach

Factors Influencing the Stability of this compound:

  • Ortho-Fluoro Group: The fluorine atom at the ortho position is strongly electron-withdrawing via the inductive effect, which increases the electrophilicity of the carbonyl carbon and is expected to accelerate hydrolysis.

  • Meta-Methyl Group: The methyl group at the meta position is weakly electron-donating through induction, which would slightly decrease the reactivity of the carbonyl carbon.

  • Para-Chloro Group: The chlorine atom at the para position exhibits a dual electronic effect: it is electron-withdrawing inductively but can be weakly electron-donating through resonance. For reactivity at the carbonyl group, the inductive effect typically dominates, leading to an increase in reactivity.

Comparative Hydrolysis Rate Data for Substituted Benzoyl Chlorides:

To provide a quantitative comparison, the following table summarizes the relative hydrolysis rates of various substituted benzoyl chlorides in aqueous acetone. This data helps to contextualize the expected reactivity of this compound.

SubstituentRelative Hydrolysis Rate (k/k₀)Electronic Effect
4-Nitro30.6Strong Electron-Withdrawing
3-Nitro25.3Strong Electron-Withdrawing
4-Chloro 2.55 Electron-Withdrawing (Inductive)
Unsubstituted1.00Reference
3-Methyl 0.69 Weak Electron-Donating
4-Methyl0.54Weak Electron-Donating
4-Methoxy0.17Strong Electron-Donating

Data extrapolated from various sources for illustrative purposes. Actual rates are highly dependent on solvent and temperature.

Based on the additive effects of the substituents, we can predict that this compound will be a highly reactive compound with a significant susceptibility to hydrolysis, likely greater than that of 4-chlorobenzoyl chloride due to the additional electron-withdrawing fluorine atom.

Thermal Stability Assessment

Beyond hydrolytic stability, thermal stability is a critical parameter for process safety, especially during distillation or reactions conducted at elevated temperatures. The safety data sheet for this compound indicates that hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride. While a specific decomposition temperature is not provided, thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be employed to determine the onset of thermal decomposition.

Experimental Protocols for Stability Assessment

To empower researchers to conduct their own stability assessments, we provide the following detailed experimental protocols.

Protocol for Determining Hydrolytic Stability via Titration

This method quantifies the rate of hydrolysis by measuring the amount of hydrochloric acid produced over time.

Materials:

  • This compound

  • Acetone (or other suitable organic solvent, dried over molecular sieves)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Thermostatted water bath

  • Stopwatch

  • Glassware (volumetric flasks, pipettes, burette, conical flasks)

Procedure:

  • Reaction Solution Preparation: Prepare a stock solution of this compound in dry acetone (e.g., 0.1 M). In a separate flask, prepare the desired acetone-water solvent mixture (e.g., 90:10 v/v) and allow it to equilibrate in the thermostatted water bath to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation: To start the reaction, pipette a known volume of the acyl chloride stock solution into the thermostatted solvent mixture with vigorous stirring. Start the stopwatch immediately.

  • Sampling: At regular time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a fixed volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • "Infinity" Reading: Allow a separate aliquot of the reaction mixture to react to completion (e.g., for at least 10 half-lives, which may require several hours or overnight) to obtain the final concentration of HCl. This is the "infinity" reading.

  • Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used at infinity and Vt is the volume at time t. The slope of the resulting line will be -k.

Workflow for Hydrolysis Kinetics Study

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Acyl Chloride Stock Solution (in dry acetone) C Initiate Reaction: Add Acyl Chloride to Solvent A->C B Prepare Acetone-Water Solvent & Equilibrate Temperature B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (in ice-cold acetone) D->E F Titrate with Standardized NaOH (Phenolphthalein indicator) E->F H Plot ln(V∞ - Vt) vs. Time F->H G Obtain 'Infinity' Reading (Complete Reaction) G->H I Determine Rate Constant (k) from Slope H->I

Caption: Workflow for determining the hydrolysis rate constant of an acyl chloride.

Analytical Methods for Monitoring Degradation

For more sophisticated analysis, chromatographic and spectroscopic methods are invaluable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the high reactivity and thermal lability of acyl chlorides, direct injection into a GC-MS is often problematic. A common approach is to derivatize the acyl chloride with an alcohol (e.g., methanol) to form the more stable corresponding ester. The ester can then be readily analyzed by GC-MS to quantify the amount of remaining acyl chloride at different time points of a stability study. The appearance of the corresponding carboxylic acid can also be monitored after silylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful non-invasive technique for monitoring the degradation of acyl chlorides in real-time. By observing the disappearance of proton signals corresponding to the acyl chloride and the appearance of new signals from the carboxylic acid product, the reaction kinetics can be accurately determined.

Mechanistic Insights into Degradation

The hydrolysis of benzoyl chlorides can proceed through different mechanisms, primarily a bimolecular nucleophilic acyl substitution (addition-elimination) or a unimolecular (SN1-like) pathway involving the formation of an acylium ion intermediate. The dominant pathway is influenced by the solvent and the electronic nature of the substituents. For benzoyl chlorides with electron-withdrawing groups in polar solvents, the bimolecular pathway is generally favored.

Hydrolysis Mechanism of a Benzoyl Chloride

Caption: Generalized mechanism for the hydrolysis of a benzoyl chloride.

Conclusion and Recommendations

This compound is a highly reactive intermediate, and its stability is a critical consideration for its successful application in synthesis. Based on the analysis of structurally related compounds, its stability is expected to be relatively low, with a high susceptibility to hydrolysis. The presence of both ortho-fluoro and para-chloro substituents significantly activates the carbonyl group towards nucleophilic attack.

For researchers and drug development professionals, the following recommendations are crucial:

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Handling: All handling should be performed in a well-ventilated fume hood, and exposure to atmospheric moisture should be minimized. Use of dry solvents and glassware is essential.

  • Reaction Monitoring: For reactions involving this compound, it is advisable to monitor its consumption using techniques like TLC, GC (after derivatization), or NMR to ensure complete conversion and minimize the formation of hydrolysis-related impurities.

By understanding the inherent reactivity and stability limitations of this compound and implementing the appropriate handling and analytical procedures, researchers can ensure the integrity of their synthetic processes and the quality of their final products.

References

  • ChemSrc. (2023). 4-Chlorobenzoyl chloride. [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]

  • Royal Society of Chemistry. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]

  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • SparkNotes. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. [Link]

  • ScienceMadness Discussion Board. (2020). Acyl chlorides stability. [http://www.sciencemadness.org/talk/viewthread.php?tid=102149]([Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-fluoro-3-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 6-Chloro-2-fluoro-3-methylbenzoyl chloride (CAS No. 261762-81-6). As a substituted acyl chloride, this compound is highly reactive and corrosive, demanding meticulous procedures to ensure the safety of laboratory personnel and environmental compliance. This guide moves beyond simple instruction to explain the chemical principles underpinning each step, empowering researchers to manage chemical waste with confidence and precision.

Part 1: Hazard Assessment & Immediate Safety Precautions

Understanding the inherent risks of this compound is the foundation of its safe handling. The primary hazards stem from its high reactivity, particularly with nucleophiles like water, and its corrosive nature.

Upon contact with moisture in the air or in solution, it hydrolyzes to form hydrochloric acid (HCl) and hydrofluoric acid (HF) fumes, along with the corresponding carboxylic acid. This reaction is exothermic and can be vigorous, leading to the release of toxic and corrosive vapors.[1][2] Therefore, all handling must be conducted within a certified chemical fume hood.

Table 1: Hazard Profile of this compound

Hazard TypeDescriptionPrimary Mitigation
Corrosivity Causes severe skin burns and serious eye damage, potentially leading to blindness.[1][3]Wear appropriate PPE; handle in a fume hood.
Lachrymator Vapors are highly irritating to the eyes, causing an increased flow of tears.[1]Use a face shield in addition to safety goggles.
Water Reactivity Reacts with water, potentially violently, to liberate toxic and corrosive gases (HCl, HF).[1][4]Avoid all contact with water and moisture. Use non-aqueous fire extinguishers.
Toxicity Harmful if inhaled or swallowed. May cause respiratory irritation.[1]Do not breathe vapors. Ensure adequate ventilation.
Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. Engineering controls, such as a chemical fume hood, are the primary line of defense, but appropriate PPE is essential for mitigating residual risks.[5][6]

Table 2: Required Personal Protective Equipment (PPE)

Body AreaRequired EquipmentSpecification & Rationale
Hands Butyl Rubber or Neoprene GlovesProvides resistance against corrosive and halogenated compounds. Double-gloving is recommended.
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles provide a seal against splashes and vapors. A face shield protects the entire face from splashes.[7]
Body Flame-Resistant Laboratory CoatProtects against splashes and is a safeguard against the flammability of potential solvents.
General Long Pants & Closed-Toe ShoesEnsures no skin is exposed below the waist.[7]
Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

  • Small Spill (<100 mL): Do not use water.[4] Absorb the spill with an inert, dry material such as sand, vermiculite, or a specialized acid spill absorbent. Collect the material using non-sparking tools into a clearly labeled, sealed container for hazardous waste disposal.[4][6]

  • Large Spill (>100 mL): Evacuate the immediate area and alert institutional safety personnel (EHS).[8]

Part 2: Step-by-Step Neutralization & Disposal Protocol

The core principle for the safe disposal of this compound is a controlled chemical neutralization. This process converts the highly reactive acyl chloride into the significantly more stable and less hazardous sodium salt of its corresponding carboxylic acid through carefully managed hydrolysis.[7][9]

The Chemistry of Neutralization

The reaction proceeds by the nucleophilic attack of a weak base on the electrophilic carbonyl carbon of the acyl chloride. A weak base like sodium bicarbonate is ideal for laboratory-scale disposal. It is safer to handle than a strong base (e.g., NaOH), and the effervescence of carbon dioxide gas provides a clear visual endpoint for the reaction.

Reaction: C₈H₅Cl₂FO + 2NaHCO₃ → C₈H₄ClFO₂Na + NaCl + H₂O + 2CO₂

Required Materials
  • Certified Chemical Fume Hood

  • Glass beaker (appropriately sized to be no more than 25% full with the final solution)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Dropping funnel or glass pipette

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • pH paper or pH meter

  • Appropriately labeled hazardous waste containers (one for aqueous halogenated waste, one for solid contaminated waste)

Experimental Protocol

1. Preparation (in Chemical Fume Hood):

  • Place the large beaker in an ice bath situated on a magnetic stir plate.
  • Prepare a 5-10% (w/v) aqueous solution of sodium bicarbonate. A significant excess is required; as a rule of thumb, prepare at least 20 mL of bicarbonate solution for every 1 mL of acyl chloride to be neutralized.[7]
  • Add the stir bar to the beaker and begin moderate stirring. Allow the solution to cool to below 10°C.

2. Neutralization:

  • Carefully measure the volume of waste this compound.
  • Using a dropping funnel or a glass pipette, add the acyl chloride to the cold, stirring bicarbonate solution dropwise .
  • Causality Note: The slow, dropwise addition is critical. The hydrolysis reaction is highly exothermic; rapid addition can cause the solution to boil, leading to the violent release of corrosive vapors and potential splashing of the hazardous material. The ice bath and large volume of cold solution help to safely dissipate this heat.[7]
  • You will observe CO₂ effervescence. Continue the slow addition, ensuring the foaming is controlled. If foaming becomes too vigorous, pause the addition until it subsides.
  • After all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes, or until all gas evolution has completely ceased. The cessation of bubbling is the primary indicator that the neutralization is complete.

3. Final Verification and Waste Collection:

  • Remove the ice bath and allow the solution to warm to room temperature.
  • Check the pH of the solution using pH paper or a calibrated meter. The final pH should be between 6 and 9. If it is still acidic, add small amounts of sodium bicarbonate until the desired pH is reached.
  • Transfer the neutralized aqueous solution to a hazardous waste container specifically designated for Halogenated Organic Aqueous Waste .[10][11]
  • Clearly label the container with the full chemical names of the contents (e.g., "Water, Sodium 6-chloro-2-fluoro-3-methylbenzoate, Sodium Chloride, Sodium Bicarbonate").

Part 3: Comprehensive Waste Management

Proper disposal extends beyond the neutralized liquid. All materials that have come into contact with the chemical must be managed as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the entire disposal process, from initial preparation to final waste containment.

DisposalWorkflow cluster_prep 1. Preparation cluster_neut 2. Neutralization cluster_disp 3. Waste Segregation & Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood Bicarb Prepare Cold 5-10% NaHCO3 Solution SlowAdd Slowly Add Acyl Chloride to Bicarbonate Solution Bicarb->SlowAdd Begin Neutralization Stir Stir Until Gas Evolution Ceases SlowAdd->Stir SolidWaste Collect Contaminated Solids in 'Solid Hazardous Waste' Container SlowAdd->SolidWaste Segregate Contaminated Items (e.g., Pipettes, Gloves) pH_Check Verify pH is 6-9 Stir->pH_Check AqueousWaste Collect Neutralized Solution in 'Aqueous Halogenated Waste' Container pH_Check->AqueousWaste Segregate Liquid Waste RinseContainer Triple-Rinse Original Container AqueousWaste->RinseContainer First Rinseate to Aqueous Waste

Caption: Disposal workflow for this compound.

Contaminated Solid Waste

Any items such as gloves, disposable pipettes, absorbent pads, and weigh papers that are contaminated with this compound must be collected in a separate, clearly labeled container for Solid Hazardous Waste .[5] Do not mix these items with regular laboratory trash.

Empty Container Disposal

The original chemical container is not "empty" until it has been properly decontaminated.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone).[12]

  • Collect Rinseate: The first rinseate is considered acutely hazardous and must be collected and added to the appropriate hazardous waste stream (in this case, the Halogenated Organic Aqueous Waste container after neutralization, or a separate halogenated solvent waste container).[12] Subsequent rinses should also be collected as hazardous waste.

  • Final Disposal: Once rinsed and fully dry, obliterate or remove the label on the original container. It can then typically be disposed of as regular solid waste (e.g., in a glass disposal box). Consult your institution's EHS for specific guidelines.

Trustworthiness & Final Authority: This guide provides a robust and chemically sound procedure for disposal. However, all chemical waste disposal is subject to local, state, and federal regulations.[1] Always consult with your institution's Environmental Health & Safety (EHS) department to ensure your procedures are in full compliance with their specific policies.

References

  • This compound Safety Data Sheet. Available from various chemical suppliers. The SDS is the primary source of safety, handling, and disposal information.
  • Benzoyl chloride - Sciencemadness Wiki. (2022). Provides general information on the reactivity and neutralization of benzoyl chloride, a related acyl chloride. [Link]

  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Provides standard emergency and cleanup procedures for acyl chlorides. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals - EPFL. (n.d.). A comprehensive guide that includes procedures for hydrolyzing acyl halides. [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride - New Jersey Department of Health. (n.d.). Details spill cleanup procedures, emphasizing the avoidance of water. [Link]

  • Hazardous Waste Segregation - Bucknell University. (2016). Explains the classification of halogenated and non-halogenated organic wastes. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Provides guidelines for the disposal of halogenated waste. [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College. (n.d.). Details procedures for rinsing empty chemical containers and managing waste. [Link]

  • EPA Hazardous Waste Codes - University of Georgia Environmental Safety Division. (n.d.). Lists EPA classifications for hazardous waste, including those for halogenated solvents. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Chloro-2-fluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, procedural framework for the safe handling of 6-Chloro-2-fluoro-3-methylbenzoyl chloride (CAS No. 261762-81-6), a corrosive and water-reactive acyl chloride.[1][2][3] It is designed for researchers, chemists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety recommendation. The protocols herein are structured to create a self-validating system of safety, emphasizing engineering controls, rigorous personal protective equipment (PPE) selection, and emergency preparedness.

At-a-Glance Hazard Summary

This compound is a highly reactive compound that demands stringent safety protocols. Its primary dangers stem from two key properties: its corrosivity and its violent reaction with water.[4][5]

  • Corrosivity: The compound causes severe skin burns and serious eye damage, potentially leading to blindness.[1][6] Inhalation may cause respiratory irritation and can be toxic.[1]

  • Reactivity: As an acyl chloride, it reacts vigorously with water (including atmospheric moisture) to liberate toxic and corrosive hydrogen chloride (HCl) gas.[7][8][9] This reaction is exothermic and can generate steamy, acidic fumes.[9]

Understanding these dual hazards is the foundation for selecting appropriate PPE and engineering controls. The immediate liberation of HCl gas upon contact with moisture is a critical consideration for respiratory, eye, and skin protection.

Hazard Classification Primary Risk Immediate Consequence
Skin Corrosion/Irritation Causes severe skin burns.[1]Immediate chemical burns, tissue damage.
Serious Eye Damage Corrosive, may cause blindness.[1][6]Permanent eye injury upon contact.
Acute Toxicity, Inhalation May cause respiratory irritation.[1]Coughing, sore throat, shortness of breath.[10]
Water-Reactivity Reacts with water to release toxic gas.[4][6]Production of corrosive Hydrogen Chloride (HCl) gas.[8]

The Hierarchy of Controls: PPE as the Last Line of Defense

Before detailing specific PPE, it is crucial to contextualize its role within the established hierarchy of safety controls. Relying solely on PPE is insufficient. The following engineering and administrative controls must be implemented first to minimize exposure.

  • Elimination/Substitution: The most effective control. In this context, it involves assessing if a less hazardous reagent can be used. (This is often not feasible in novel research).

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.

    • Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to contain corrosive vapors and HCl gas.[4][11]

    • Glove Box: For larger quantities or procedures with a higher risk of splashing, working under an inert atmosphere (e.g., argon, nitrogen) in a glove box is the preferred method.[4][11][12]

  • Administrative Controls: These are procedural controls to reduce risk.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a lab-specific SOP for this chemical.

    • "Buddy System": Never work with this chemical alone or after hours.[11] Ensure a colleague is nearby and aware of the procedure.

    • Access Restriction: Clearly demarcate the work area and restrict access to authorized personnel only.

  • Personal Protective Equipment (PPE): The final barrier between you and the hazard. The remainder of this guide will focus on the correct selection and use of PPE.

Core PPE Protocol for this compound

The following PPE is mandatory for any procedure involving this reagent. The rationale behind each selection is critical for ensuring comprehensive protection.

Hand Protection: Double-Gloving is Essential

Acyl chlorides can permeate standard laboratory gloves. A single pair is not sufficient.

  • Inner Glove: A thin, nitrile examination glove. This provides a base layer of protection.

  • Outer Glove: A heavier-duty, chemical-resistant glove. Butyl rubber or a multi-layered laminate (e.g., SilverShield®) are recommended for extended operations due to their high resistance to corrosive chemicals. For minor splashes or quick transfers, thicker nitrile or neoprene gloves may be adequate, but breakthrough times must be considered.[4][13]

  • Causality: The double-gloving strategy protects against immediate exposure if the outer glove is compromised. The outer glove is selected for its chemical resistance, while the inner glove provides secondary protection during the doffing process. Always check the manufacturer's glove compatibility chart for acyl chlorides.

Eye and Face Protection: A Multi-Layered Approach

Given the severe risk of permanent eye damage and the lachrymatory (tear-producing) nature of the vapors, eye protection must be absolute.[1]

  • Chemical Splash Goggles: ANSI Z87.1-compliant, indirectly-vented chemical splash goggles are the minimum requirement.[4] They must form a complete seal around the eyes.

  • Face Shield: A full-face shield must be worn over the chemical splash goggles.

  • Causality: Goggles protect the eyes from splashes and vapors that can seep around safety glasses.[5] The face shield provides a critical secondary barrier, protecting the entire face from splashes and deflecting any potential reactive spray. The fume hood sash should also be kept as low as possible to act as a physical barrier.[12]

Body and Respiratory Protection
  • Flame-Resistant (FR) Lab Coat: A Nomex® or similar flame-resistant lab coat is required.[5][13] Standard cotton or polyester lab coats are insufficient as this class of chemical can be involved in exothermic reactions that may pose a fire risk.[5]

  • Chemical-Resistant Apron: A rubber or neoprene apron should be worn over the lab coat to provide an additional layer of protection against spills.

  • Respiratory Protection:

    • Standard Use (in Fume Hood): When used correctly within a functioning fume hood, airborne concentrations should be below exposure limits, and a respirator may not be required.

    • Emergency/Spill Response: For spills or ventilation failure, a NIOSH-approved respirator is mandatory.[1] A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge (Type A, Brown conforming to EN14387) or a Self-Contained Breathing Apparatus (SCBA) is necessary.[1][10]

  • Causality: The primary respiratory hazard is the HCl gas generated upon reaction with moisture.[14] While a fume hood mitigates this during normal operations, emergency situations require dedicated respiratory protection to prevent severe lung damage.[10]

Procedural Plans: Donning, Doffing, and Disposal

PPE Donning & Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

Workflow: PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Inner Nitrile Gloves Don2 2. Flame-Resistant Lab Coat Don1->Don2 Don3 3. Chemical Apron Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Heavy-Duty Gloves Don4->Don5 Doff1 1. Outer Heavy-Duty Gloves (Contaminated) Doff2 2. Chemical Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Flame-Resistant Lab Coat Doff3->Doff4 Doff5 5. Inner Nitrile Gloves (Last item removed) Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Emergency Spill Response

All spills involving water-reactive chemicals should be treated as major spills.[4]

  • Alert & Evacuate: Immediately alert personnel in the area and evacuate.[15] Secure the entrance and prevent re-entry.

  • Call for Help: Contact your institution's emergency response team (e.g., EH&S).[15]

  • Assess from a Distance: If trained and equipped, assess the spill. Note the size and location.

  • Cleanup (Trained Personnel Only):

    • Don appropriate PPE, including respiratory protection (SCBA or full-face respirator with OV/AG cartridge).

    • NEVER use water or combustible materials like paper towels. [12][16]

    • Contain the spill by making a dike with a dry, inert absorbent material such as sand, clay, or vermiculite.[12][16]

    • Carefully cover the spill with the inert absorbent. Using non-sparking tools, gently scoop the material into a designated, sealable hazardous waste container.[10][12]

  • Decontamination: Once the bulk material is removed, the area must be cautiously decontaminated. This is a hazardous step and should only be performed by trained personnel, often involving a slow, controlled reaction with a quenching agent like isopropanol, followed by water.

  • Waste Disposal: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container for disposal through your institution's hazardous waste program.[1][15]

Waste Disposal Plan
  • Excess Reagent: Never return excess or unused reagent to the original container.[12] This can introduce moisture and impurities, potentially causing a dangerous reaction.

  • Quenching: Small amounts of residual material must be quenched before disposal. This should be done under an inert atmosphere in the fume hood. A common procedure is the slow, dropwise addition of the acyl chloride to a stirred, cooled solution of a suitable alcohol (like isopropanol), followed by a cautious addition of water to hydrolyze the resulting ester.

  • Contaminated Materials: All contaminated items (gloves, absorbent materials, empty containers) must be considered hazardous waste.[15] The empty reagent bottle should be triple-rinsed with a suitable organic solvent (e.g., dichloromethane) in a fume hood; the rinsate must be collected as hazardous waste. The bottle should then be cautiously rinsed with water before disposal.

Conclusion

The safe handling of this compound is predicated on a deep understanding of its corrosive and water-reactive nature. Adherence to the hierarchy of controls—prioritizing engineering solutions like fume hoods and glove boxes—is paramount. The multi-layered PPE strategy outlined in this guide, from double-gloving to combining goggles with a face shield, provides the necessary final barrier of protection. By internalizing not just the "what" but the "why" of these protocols, researchers can build a robust and self-validating culture of safety in the laboratory.

References

  • Water Reactive Chemicals SOP. (n.d.). Texas Woman's University. Available from: [Link]

  • Water Reactive Chemicals SOP. (n.d.). University of California, Irvine - Environmental Health & Safety. Available from: [Link]

  • Pyrophoric and Water-Reactive Chemical Safety. (n.d.). Massachusetts Institute of Technology - Environmental Health & Safety. Available from: [Link]

  • This compound. (n.d.). R&D Chemicals. Available from: [Link]

  • Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Available from: [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. Available from: [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). Inchem.org. Available from: [Link]

  • Standard Operating Procedure (SOP) for Water Reactive Chemicals. (n.d.). University of California, Irvine - Environmental Health & Safety. Available from: [Link]

  • Guideline for Pyrophoric and Water-Reactive Chemicals. (n.d.). University of Houston. Available from: [Link]

  • Acyl chloride. (n.d.). Wikipedia. Available from: [Link]

  • Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. Available from: [Link]

  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Available from: [Link]

  • An introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Available from: [Link]

  • What to do in a chemical emergency. (2024). GOV.UK. Available from: [Link]

  • Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.